Etryptamine
Description
Alpha-ethyltryptamine is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse. It is a Hallucinogenic substances substance.
In the 1960's, alpha-ethyltryptamine (αET), a non hydrazine reversible monoamine oxidase inhibitor, was developed in the United States by the Upjohn chemical company for use as an antidepressant. αET was an FDA approved antidepressant under the name Monase. However, in 1962, after the discovery of an unacceptable incidence of agranulocytosis, the development of Monase was halted and the drug was withdrawn from potential market use. In 1993, the US Drug Enforcement Administration added αET to Schedule I of its Schedules of Controlled Substances, after an increasing incidence of its use as a recreational drug in the 1980's. Currently, αET is an illegal substance; however, it's activity is still under scientific investigation. αET is a stimulant and hallucinogen, but it is less stimulating and hallucinogenic than alpha-methyltryptamine, a closely related compound. Instead, the effects of αET, a tryptamine derivative, more closely resemble the amphetamine derived drug 3,4-methylenedioxy-N-methylamphetamine (MDMA). Similarly to MDMA, αET has been shown to release serotonin pre-synaptically, as well as lesser amounts of norepinephrine and dopamine. Like MDMA, increases in locomotor activity and mood elevation can be seen post administration.
Structure
3D Structure
Propriétés
IUPAC Name |
1-(1H-indol-3-yl)butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-2-10(13)7-9-8-14-12-6-4-3-5-11(9)12/h3-6,8,10,14H,2,7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUMUPVQYAFTLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CNC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
118-68-3 (monoacetate), 3460-71-7 (hydrochloride salt/solvate) | |
| Record name | Etryptamine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1046764 | |
| Record name | alpha-Ethyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2235-90-7 | |
| Record name | α-Ethyltryptamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2235-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etryptamine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etryptamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01546 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ETRYPTAMINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88061 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | alpha-Ethyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETRYPTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR181O3R32 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Chemical Characterization of Etryptamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, chemical characterization, and key signaling pathways of etryptamine (α-ethyltryptamine or αET), a tryptamine derivative with a history as both an antidepressant and a substance of abuse.[1] This document is intended to serve as a core resource for professionals in research and drug development, offering detailed experimental protocols, structured data presentation, and visual representations of complex biological interactions.
Synthesis of this compound
This compound can be synthesized through several routes, with two prominent methods being the Henry reaction pathway and the gramine-based synthesis.
Synthesis via Henry Reaction
This common method involves the condensation of indole-3-carboxaldehyde with nitropropane, followed by the reduction of the resulting nitroalkene.[2]
Experimental Protocol:
-
Step 1: Synthesis of 3-(2-nitrobut-1-enyl)-1H-indole.
-
To a solution of indole-3-carboxaldehyde in a suitable solvent such as acetic acid, add nitropropane and a catalyst, for example, ammonium acetate.
-
Reflux the mixture for a specified period, typically several hours, to facilitate the Henry-von Pechmann condensation.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the crude 3-(2-nitrobut-1-enyl)-1H-indole product by filtration or extraction.
-
Purify the product by recrystallization.
-
-
Step 2: Reduction to this compound.
-
Suspend the purified 3-(2-nitrobut-1-enyl)-1H-indole in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF).
-
Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄), to the suspension under an inert atmosphere (e.g., nitrogen or argon) while maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Quench the reaction carefully by the sequential addition of water and a sodium hydroxide solution.
-
Filter the resulting mixture and extract the filtrate with an organic solvent.
-
Dry the organic extracts over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield crude this compound.
-
Further purification can be achieved by distillation or by converting the freebase to a salt (e.g., hydrochloride or acetate) and recrystallizing.
-
Synthesis from Gramine
An alternative route utilizes gramine (3-(dimethylaminomethyl)indole) as a starting material.
Experimental Protocol:
-
Step 1: Alkylation of Nitroethane with Gramine.
-
React gramine with nitroethane in the presence of a strong base, such as sodium ethoxide, in a suitable solvent like ethanol.
-
This reaction proceeds via a Michael-type addition to form 1-(indol-3-yl)-2-nitropropane.
-
Isolate and purify the intermediate product.
-
-
Step 2: Reduction to this compound.
-
Reduce the 1-(indol-3-yl)-2-nitropropane using a reducing agent like lithium aluminum hydride in an anhydrous solvent, similar to the final step of the Henry reaction method.
-
Work-up and purify the final product as described previously.
-
Chemical Characterization
The identity and purity of synthesized this compound are confirmed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of this compound.
Experimental Protocol:
-
Dissolve a small sample of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).
-
Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values.
Table 1: ¹H NMR Spectral Data for Tryptamine (as a reference)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.0-7.7 | m | 5H | Aromatic protons (indole) |
| 3.0-3.2 | m | 2H | -CH₂-CH₂-NH₂ (alpha to indole) |
| 2.8-3.0 | m | 2H | -CH₂-CH₂-NH₂ (beta to indole) |
| 1.2-1.5 | s (broad) | 2H | -NH₂ |
Note: Specific peak assignments for this compound will vary due to the additional ethyl group. Data for tryptamine is provided as a structural reference.[3][4][5][6]
Table 2: ¹³C NMR Spectral Data for Tryptamine (as a reference)
| Chemical Shift (ppm) | Assignment |
| 136.5 | C-7a (indole) |
| 127.2 | C-3a (indole) |
| 122.2 | C-2 (indole) |
| 121.9 | C-6 (indole) |
| 119.3 | C-5 (indole) |
| 118.6 | C-4 (indole) |
| 112.9 | C-3 (indole) |
| 111.4 | C-7 (indole) |
| 42.4 | -CH₂-CH₂-NH₂ (beta to indole) |
| 28.5 | -CH₂-CH₂-NH₂ (alpha to indole) |
Note: Specific peak assignments for this compound will vary due to the additional ethyl group. Data for tryptamine is provided as a structural reference.[4][7][8][9]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification.
Experimental Protocol:
-
Introduce a sample of this compound into a mass spectrometer, typically using a gas chromatography (GC) or liquid chromatography (LC) inlet.
-
Ionize the sample using a method such as electron ionization (EI) or electrospray ionization (ESI).
-
Analyze the resulting ions to obtain a mass spectrum.
Table 3: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Proposed Fragment Ion |
| 188 | Moderate | [M]⁺ (Molecular Ion) |
| 130 | High | [M - C₂H₅N]⁺ (Loss of ethylamine side chain) |
| 115 | Moderate | Further fragmentation of the indole ring |
Note: Fragmentation patterns can vary depending on the ionization method and energy.[10][11][12][13][14]
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the this compound molecule based on their characteristic vibrational frequencies.
Experimental Protocol:
-
Prepare a sample of this compound for analysis, for example, as a thin film on a salt plate or using an attenuated total reflectance (ATR) accessory.
-
Obtain the IR spectrum using an FTIR spectrometer.
-
Identify the absorption bands corresponding to specific functional groups.
Table 4: Characteristic IR Absorption Bands for Tryptamine Derivatives
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Medium | N-H stretch (amine) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2960-2850 | Strong | C-H stretch (aliphatic) |
| 1620-1450 | Medium | C=C stretch (aromatic ring) |
| 1470-1430 | Medium | N-H bend (amine) |
| 750-730 | Strong | C-H out-of-plane bend (ortho-disubstituted) |
Note: This table provides general ranges for tryptamine derivatives. Specific peak positions for this compound may vary slightly.
Signaling Pathways
This compound exerts its primary pharmacological effects through two main mechanisms: as a monoamine releasing agent and as a monoamine oxidase inhibitor.[15]
Monoamine Releasing Agent
This compound acts as a releasing agent for serotonin, and to a lesser extent, dopamine and norepinephrine, by interacting with their respective transporters (SERT, DAT, and NET).[16][17]
References
- 1. grokipedia.com [grokipedia.com]
- 2. li05.tci-thaijo.org [li05.tci-thaijo.org]
- 3. Solved 1H NMR of tryptamine in CDC13 G+H what am I? B+C F D | Chegg.com [chegg.com]
- 4. Tryptamine | C10H12N2 | CID 1150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tryptamine(61-54-1) 1H NMR spectrum [chemicalbook.com]
- 6. TRYPTAMINE HYDROCHLORIDE(343-94-2) 1H NMR spectrum [chemicalbook.com]
- 7. Solved 8. Analyze the 'H and 13C NMR of the tryptamine | Chegg.com [chegg.com]
- 8. Tryptamine(61-54-1) 13C NMR spectrum [chemicalbook.com]
- 9. TRYPTAMINE HYDROCHLORIDE(343-94-2) 13C NMR [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Alpha-Ethyltryptamine | C12H16N2 | CID 8367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. α-Ethyltryptamine - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. α-Ethyltryptamine: A Ratiocinatory Review of a Forgotten Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
Etryptamine's Mechanism of Action as a Monoamine Releasing Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etryptamine (α-ethyltryptamine or αET) is a psychoactive substance of the tryptamine class, historically explored as an antidepressant but later withdrawn due to safety concerns.[1][2] Its primary mechanism of action involves the release of monoamine neurotransmitters—serotonin (5-HT), dopamine (DA), and norepinephrine (NE)—from presynaptic nerve terminals.[3][4] This technical guide provides an in-depth analysis of this compound's function as a monoamine releasing agent, detailing its interaction with monoamine transporters, receptor binding profile, and ancillary pharmacological activities. The document summarizes quantitative data, presents detailed experimental protocols for key assays, and includes visualizations of the relevant signaling pathways and experimental workflows.
Introduction
This compound's pharmacological profile is complex, characterized by its potent activity as a monoamine releasing agent, with a notable preference for the serotonin transporter (SERT).[5][6] It also exhibits weaker activity as a serotonin receptor agonist and a monoamine oxidase inhibitor (MAOI).[2][3] Understanding the intricacies of its mechanism is crucial for researchers in neuropharmacology and drug development, particularly those interested in the structure-activity relationships of tryptamine derivatives and their potential as therapeutic agents or their abuse liability.
Core Mechanism: Monoamine Release
This compound functions as a substrate for the monoamine transporters SERT, DAT, and NET.[7][8] This means it is recognized and transported into the presynaptic neuron by these proteins. Once inside the neuron, this compound disrupts the vesicular storage of monoamines and reverses the direction of transporter function, leading to a non-exocytotic efflux of neurotransmitters from the cytoplasm into the synaptic cleft.[8]
Interaction with Monoamine Transporters
This compound exhibits a higher potency for inducing the release of serotonin compared to dopamine and norepinephrine.[3] The S-(+)-enantiomer of this compound is a more potent and balanced serotonin-dopamine releasing agent, while the R-(-)-enantiomer is more selective for serotonin release.[3][9]
Data Presentation: Monoamine Releasing Potency
| Compound | SERT EC50 (nM) | DAT EC50 (nM) | NET EC50 (nM) | Reference(s) |
| Racemic this compound (αET) | 23.2 | 232 | 640 | [5][6] |
| (+)-Etryptamine ((+)-αET) | 36 | 61 | 610 | [9] |
| (-)-Etryptamine ((-)-αET) | 41 | >10,000 | >10,000 | [9] |
Table 1: Monoamine Releasing Potency of this compound and its Enantiomers. EC50 values represent the concentration of the compound that elicits a half-maximal release of the respective monoamine.
Receptor Binding Profile
While its primary action is monoamine release, this compound also interacts with various serotonin receptors, albeit with lower affinity. The (+)-enantiomer shows partial agonist activity at the 5-HT2A receptor, which may contribute to its psychoactive effects.[9]
Data Presentation: Receptor and Transporter Binding Affinities
| Target | Racemic this compound (Ki, nM) | (+)-Etryptamine (Ki, nM) | (-)-Etryptamine (Ki, nM) | Reference(s) |
| 5-HT2A | >10,000 (EC50) | 1,250 (EC50, 61% Emax) | Inactive | [9] |
| SERT | - | - | - | - |
| DAT | - | - | - | - |
| NET | - | - | - | - |
Monoamine Oxidase Inhibition
This compound is a reversible inhibitor of monoamine oxidase A (MAO-A), which contributes to its overall effect of increasing synaptic monoamine levels by reducing their metabolic degradation.[3][10]
Data Presentation: Monoamine Oxidase Inhibition
| Enzyme | Racemic this compound (IC50) | Reference(s) |
| MAO-A | 260 µM (in vitro) | [3] |
| MAO-B | - | - |
Table 3: Monoamine Oxidase Inhibitory Potency of this compound. IC50 values represent the concentration of the compound that causes 50% inhibition of the enzyme activity.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Monoamine Release
Caption: Signaling pathway of this compound-induced monoamine release.
Experimental Workflow for Characterizing a Monoamine Releasing Agent
References
- 1. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. α-Ethyltryptamine - Wikipedia [en.wikipedia.org]
- 4. Alpha-Ethyltryptamine | C12H16N2 | CID 8367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 6. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]
- 7. Monoamine releasing agent - Wikipedia [en.wikipedia.org]
- 8. medbox.iiab.me [medbox.iiab.me]
- 9. α-Ethyltryptamine: A Ratiocinatory Review of a Forgotten Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
The Pharmacological Profile of Alpha-Ethyltryptamine (AET): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-ethyltryptamine (AET), a synthetic tryptamine derivative, possesses a complex pharmacological profile that has been the subject of scientific inquiry for decades. Initially explored as an antidepressant, its psychoactive properties led to its classification as a controlled substance. This technical guide provides an in-depth overview of the pharmacological characteristics of AET, focusing on its interactions with monoamine transporters and receptors, its enzymatic inhibition properties, and its in vivo effects. The information is presented to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.
Monoamine Transporter Interactions
AET's primary mechanism of action involves its interaction with monoamine transporters, acting as a releasing agent for serotonin (5-HT), dopamine (DA), and norepinephrine (NE). This action is central to its psychoactive and physiological effects.
Quantitative Data on Monoamine Transporter Substrate Activity
The following table summarizes the in vitro potency of AET as a releasing agent at the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.
| Transporter | EC50 (nM) | Reference |
| SERT | 23.2 | [1][2] |
| DAT | 232 | [1][2] |
| NET | 640 | [1][2] |
EC50 (Half-maximal effective concentration) represents the concentration of AET required to elicit 50% of the maximal neurotransmitter release.
Experimental Protocol: In Vitro Monoamine Release Assay
A common method to determine the monoamine-releasing properties of a compound like AET is through an in vitro assay using rat brain tissue slices or synaptosomes.
Objective: To measure the amount of radiolabeled monoamine (e.g., [³H]5-HT, [³H]DA, or [³H]NE) released from preloaded brain tissue upon exposure to AET.
Methodology:
-
Tissue Preparation: Rat brain regions rich in the desired monoamine transporters (e.g., striatum for DAT, hippocampus for SERT) are dissected and sliced or homogenized to prepare synaptosomes.
-
Radiolabel Loading: The tissue preparation is incubated with a solution containing the radiolabeled monoamine, allowing for its uptake into the presynaptic terminals.
-
Washing: The tissue is washed with a buffer solution to remove excess extracellular radiolabel.
-
Drug Incubation: The preloaded tissue is then incubated with various concentrations of AET.
-
Sample Collection: At specified time points, the supernatant (containing the released radiolabel) is collected.
-
Quantification: The amount of radioactivity in the supernatant is measured using a liquid scintillation counter.
-
Data Analysis: The concentration-response curve is plotted to determine the EC50 value of AET for monoamine release.
In Vitro Neurotransmitter Release Assay Workflow.
Receptor Binding Affinity
AET also interacts directly with several serotonin receptor subtypes, although with lower affinity compared to its action at the monoamine transporters.
Quantitative Data on Serotonin Receptor Binding
The following table summarizes the binding affinities (Ki) and functional activities (EC50) of AET and its enantiomers at various serotonin receptors.
| Receptor | Ligand | Ki (nM) | EC50 (nM) | Emax (%) | Reference |
| 5-HT1E | S(+)AET | 1,580 | - | - | [1] |
| R(-)AET | 2,265 | - | - | [1] | |
| 5-HT1F | S(+)AET | 4,849 | - | - | [1] |
| R(-)AET | 8,376 | - | - | [1] | |
| 5-HT2A | Racemic AET | - | >10,000 | - | [1][2] |
| (+)AET | - | 1,250 | 61 | [1][2] | |
| (-)AET | - | Inactive | - | [1][2] | |
| Rat Brain 5-HT1 | Racemic AET | 9,500 (IC50) | - | - | [1] |
Ki (Inhibition constant) represents the concentration of the ligand that occupies 50% of the receptors in a competition binding assay. A lower Ki value indicates higher binding affinity. EC50 (Half-maximal effective concentration) represents the concentration of an agonist that produces 50% of the maximal response. Emax (Maximum effect) is the maximal response that can be produced by the agonist.
Experimental Protocol: Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.
Objective: To determine the Ki of AET for a specific serotonin receptor subtype.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal brain tissue.
-
Assay Setup: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled ligand known to bind to the receptor and varying concentrations of the unlabeled test compound (AET).
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of AET that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Monoamine Oxidase Inhibition
AET is also known to be a reversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters.
Quantitative Data on MAO Inhibition
| Enzyme | IC50 (M) | Reference |
| MAO | 2.6 x 10⁻⁴ | [1][2] |
IC50 (Half-maximal inhibitory concentration) is the concentration of AET required to inhibit 50% of the MAO enzyme activity.
Experimental Protocol: MAO Inhibition Assay
The inhibitory potential of AET on MAO activity can be determined using a fluorometric or radiometric assay.
Objective: To determine the IC50 of AET for MAO-A and MAO-B.
Methodology:
-
Enzyme Preparation: Purified MAO-A or MAO-B enzyme is used.
-
Assay Setup: The enzyme is incubated with a specific substrate (e.g., kynuramine for a fluorometric assay) in the presence of varying concentrations of AET.
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.
-
Detection: The product of the enzymatic reaction is measured. In a fluorometric assay, the fluorescence of the product is quantified.
-
Data Analysis: The enzyme activity at each AET concentration is calculated and plotted to determine the IC50 value.
Signaling Pathways
The pharmacological effects of AET are mediated through complex intracellular signaling cascades initiated by its interaction with monoamine transporters and serotonin receptors. The partial agonism of (+)AET at the 5-HT2A receptor is of particular interest.
5-HT2A Receptor Gq Signaling Pathway.
In Vivo Pharmacology
The in vivo effects of AET in animal models are consistent with its in vitro pharmacological profile, demonstrating stimulant and psychoactive properties.
Behavioral Pharmacology
Drug discrimination studies in rats have been instrumental in characterizing the subjective effects of AET. In these studies, animals are trained to distinguish between the effects of AET and a saline control.
Experimental Design:
-
Training: Rats are trained in a two-lever operant chamber to press one lever after receiving an injection of AET and another lever after receiving saline to obtain a food reward.
-
Testing: Once the discrimination is learned, the animals are tested with different doses of AET to determine the dose-response curve. They are also tested with other psychoactive drugs to assess for cross-substitution, which indicates similar subjective effects.
-
Key Findings: Studies have shown that the discriminative stimulus effects of AET are dose-dependent and that other serotonergic and stimulant drugs can substitute for AET, suggesting a mixed pharmacological action.[3][4]
In Vivo Neurochemistry
In vivo microdialysis is a technique used to measure neurotransmitter levels in the brains of freely moving animals.
Experimental Design:
-
Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region of interest (e.g., the nucleus accumbens).
-
Perfusion and Sampling: The probe is perfused with an artificial cerebrospinal fluid, and the dialysate, which contains extracellular neurotransmitters, is collected at regular intervals.
-
Drug Administration: AET is administered, and changes in the levels of serotonin, dopamine, and norepinephrine in the dialysate are measured using techniques like high-performance liquid chromatography (HPLC).
-
Expected Outcome: Consistent with its in vitro profile, AET is expected to increase the extracellular concentrations of monoamine neurotransmitters in the brain.
Logical Relationship of Pharmacological Actions
The multifaceted pharmacological profile of AET, encompassing monoamine release, receptor interaction, and enzyme inhibition, contributes to its complex overall effects.
Logical Relationship of AET's Pharmacological Actions.
Conclusion
Alpha-ethyltryptamine exhibits a complex pharmacological profile characterized by its primary action as a monoamine releasing agent with a preference for the serotonin transporter. Additionally, it demonstrates partial agonism at 5-HT2A receptors and weak monoamine oxidase inhibition. This combination of activities results in a unique spectrum of psychoactive and stimulant effects. A thorough understanding of its multifaceted interactions with the central nervous system is crucial for researchers investigating its mechanisms of action and for professionals involved in drug development and regulatory affairs. The experimental protocols and data presented in this guide provide a foundational resource for further scientific exploration of AET and related compounds.
References
- 1. α-Ethyltryptamine: A Ratiocinatory Review of a Forgotten Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. α -Ethyltryptamine (α-ET) As A Discriminative Stimulus in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alpha-Ethyltryptamine (alpha-ET) as a discriminative stimulus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Etryptamine's Interaction with Serotonin Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of etryptamine, also known as α-ethyltryptamine (AET), at various serotonin (5-HT) receptors. This compound is a psychoactive compound of the tryptamine class that has been studied for its complex pharmacological profile, which includes interactions with multiple neurotransmitter systems. This document focuses specifically on its affinity for serotonin receptors, presenting quantitative binding data, detailed experimental methodologies, and visualizations of relevant signaling pathways to support further research and drug development efforts.
Quantitative Receptor Binding Affinity of this compound
The following tables summarize the binding affinities and functional activities of this compound and its enantiomers at various human serotonin receptors and the serotonin transporter (SERT). The data has been compiled from multiple sources to provide a comparative overview. Lower Ki, IC50, and EC50 values indicate a higher affinity or potency.
| Receptor/Transporter | Ligand | Value Type | Value (nM) | Reference |
| 5-HT1A | This compound | Weak Affinity | - | [1] |
| 5-HT1E | S(+)AET | Ki | 1,580 | [2] |
| R(-)AET | Ki | 2,265 | [2] | |
| 5-HT1F | S(+)AET | Ki | 4,849 | [2] |
| R(-)AET | Ki | 8,376 | [2] | |
| 5-HT2A | This compound | EC50 | > 10,000 | [1] |
| (+)AET | EC50 | 1,250 | [1] | |
| (-)AET | EC50 | > 10,000 | [1] | |
| 5-HT2B | This compound | Weak Affinity | - | [1] |
| SERT | This compound | EC50 | 23.2 | [3][4] |
Note: "Weak Affinity" indicates that the source mentioned a low affinity without providing a specific quantitative value.
Experimental Protocols: Radioligand Displacement Assay
The binding affinity of this compound for serotonin receptors is typically determined using a competitive radioligand binding assay. This method measures the ability of a non-radiolabeled compound (this compound) to displace a radiolabeled ligand that has a known high affinity for the target receptor.
Materials and Reagents
-
Cell Membranes: Prepared from cell lines stably expressing the human serotonin receptor of interest (e.g., HEK293 cells).
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope. For example, [3H]ketanserin for the 5-HT2A receptor or [3H]8-OH-DPAT for the 5-HT1A receptor.
-
Test Compound: this compound hydrochloride or acetate salt, dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions.
-
Binding Buffer: Typically contains 50 mM Tris-HCl, 10 mM MgCl2, and 0.1 mM EDTA, with the pH adjusted to 7.4.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., 10 µM ketanserin for 5-HT2A).
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter and Vials: For quantifying radioactivity.
-
96-well Plates: For performing the assay.
Procedure
-
Preparation of Reagents: Thaw the cell membrane preparation on ice and resuspend in ice-cold binding buffer to a predetermined protein concentration (e.g., 10-20 µ g/well ).
-
Assay Setup: In a 96-well plate, add the binding buffer, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Total and Non-specific Binding: For total binding, add only the radioligand and cell membranes. For non-specific binding, add the radioligand, cell membranes, and a high concentration of the non-specific binding control.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The data are analyzed using a non-linear regression analysis to determine the IC50 value of this compound, which is the concentration that displaces 50% of the radioligand. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Experimental Workflow: Radioligand Displacement Assay
Caption: Workflow of a competitive radioligand binding assay.
Signaling Pathway: 5-HT1A Receptor
Caption: Gαi/o-coupled signaling pathway of the 5-HT1A receptor.
Signaling Pathway: 5-HT2A Receptor
Caption: Gαq/11-coupled signaling pathway of the 5-HT2A receptor.
References
Etryptamine (α-Ethyltryptamine): A Historical and Pharmacological Review of a Withdrawn Antidepressant
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Etryptamine, also known as α-ethyltryptamine (AET), is a tryptamine derivative first synthesized in 1947.[1][2] It was briefly marketed in the early 1960s as an antidepressant under the brand name Monase by the Upjohn Company.[3][4] Despite showing initial promise as a "psychic energizer," its clinical use was short-lived.[5][6] The drug was voluntarily withdrawn from the market shortly after its introduction due to a significant and dangerous side effect: agranulocytosis, a severe drop in white blood cells.[1][3] Initially believed to function primarily as a monoamine oxidase inhibitor (MAOI), subsequent research has revealed a more complex pharmacological profile, identifying it as a potent monoamine releasing agent, particularly for serotonin.[3][7] This dual mechanism of action likely contributed to both its antidepressant effects and its potential for abuse, which led to its classification as a Schedule I controlled substance in the United States in 1994.[1][4] This document provides a detailed historical and technical overview of this compound, from its development and brief clinical application to its withdrawal and modern pharmacological understanding.
Historical Context and Clinical Development
Discovery and Commercialization
α-Ethyltryptamine was first synthesized in 1947 by Snyder and Katz.[1] In the late 1950s, the Upjohn Company began investigating its therapeutic potential, developing the acetate salt, this compound acetate, for clinical use.[1][6] Marketed under the trade name Monase, it was introduced around 1961 as a novel, non-hydrazine antidepressant.[1][4] During its brief time on the market, it was administered to over 5,000 patients.[5][6]
Withdrawal from the Market
Monase was withdrawn from the U.S. market by Upjohn in 1962, approximately a year after its introduction.[1][3] The primary driver for this decision was the emergence of several cases of idiosyncratic agranulocytosis, a rare but potentially fatal condition characterized by a severe reduction in neutrophils, a type of white blood cell, which leaves patients highly susceptible to infection.[3][5] This serious adverse effect rendered the drug's risk-benefit profile unacceptable for the treatment of depression.[4]
Clinical Data
Clinical studies in the 1960s evaluated this compound for its antidepressant efficacy. The typical therapeutic dosage and observed side effects are summarized below.
| Parameter | Description |
| Brand Name | Monase[3][4] |
| Approved Indication | Depression[3][4] |
| Typical Daily Dosage | 30–40 mg/day[1][5] |
| Maximum Explored Dosage | Up to 75 mg/day in depressed patients; 60-300 mg in schizophrenic patients.[1][5] |
| Reported Therapeutic Effects | Antidepressant and "psychic energizer".[1][6] |
| Commonly Reported Side Effects | Palpitations, nervousness, restlessness, insomnia, appetite loss, and sedation.[1][3] |
| Serious Adverse Effects | Agranulocytosis (leading to withdrawal).[3][4][5] |
Pharmacological Profile
This compound's mechanism of action is multifaceted, involving both inhibition of monoamine oxidase and the release of monoamine neurotransmitters. This complex profile distinguishes it from many other antidepressants of its era.
Mechanism of Action
-
Monoamine Oxidase Inhibition (MAOI): this compound is a reversible inhibitor of monoamine oxidase A (MAO-A).[1][3] It was initially developed based on this activity, which increases the synaptic availability of serotonin, norepinephrine, and dopamine by preventing their breakdown.[7] It demonstrates 50% MAO inhibition at a concentration of 2.6 × 10⁻⁴ M.[1][5]
-
Monoamine Releasing Agent: More recent research has established that this compound is also a potent serotonin (5-HT), norepinephrine (NE), and dopamine (DA) releasing agent, acting as a substrate for their respective transporters (SERT, NET, DAT).[3][7][8] Its primary action is on the serotonin transporter, making it a potent serotonin releasing agent (SRA).[5][7] This action is similar to that of MDMA and is believed to contribute significantly to its psychoactive effects.[4][7]
-
Serotonin Receptor Agonism: this compound also acts as a weak partial agonist at the 5-HT₂A receptor.[3] The (+)-enantiomer is a partial agonist with an EC₅₀ of 1,250 nM, while the racemic mixture and the (-)-enantiomer are functionally inactive at this receptor.[3][6]
Quantitative Pharmacology
The following table summarizes the in vitro pharmacological data for this compound, highlighting its potency as a monoamine releasing agent.
| Target | Parameter | Value |
| Serotonin Transporter (SERT) | EC₅₀ (Release) | 23.2 nM[1] |
| Dopamine Transporter (DAT) | EC₅₀ (Release) | 232 nM[1] |
| Norepinephrine Transporter (NET) | EC₅₀ (Release) | 640 nM[1] |
| Monoamine Oxidase (MAO) | IC₅₀ (Inhibition) | 260 µM (0.26 mM)[1][3] |
| 5-HT₂A Receptor | EC₅₀ (Agonism, (+)-enantiomer) | 1,250 nM[3][6] |
Experimental Protocols
In Vitro Neurotransmitter Release Assay
A common method to determine the monoamine releasing capabilities of a compound like this compound involves using rat brain tissue slices preloaded with radiolabeled neurotransmitters.
Objective: To quantify the potency (EC₅₀) and efficacy of this compound in inducing the release of serotonin, dopamine, and norepinephrine from presynaptic terminals.
Methodology:
-
Tissue Preparation: Brain regions rich in the desired monoaminergic neurons (e.g., occipital cortex for serotonin) are dissected from rats.[5][6] The tissue is then sliced into thin sections (e.g., 300 µm) using a McIlwain tissue chopper.
-
Radiolabeling: The brain slices are incubated in a physiological buffer solution containing a low concentration of a radiolabeled monoamine (e.g., [³H]5-HT for serotonin, [³H]DA for dopamine, or [³H]NE for norepinephrine).[6] This allows the presynaptic terminals to take up and store the radiolabeled neurotransmitter.
-
Superfusion: After incubation, the slices are transferred to a superfusion apparatus. They are continuously perfused with fresh buffer to establish a stable baseline of spontaneous radioactive outflow.
-
Compound Administration: The slices are then exposed to increasing concentrations of this compound added to the perfusion buffer.
-
Sample Collection: Fractions of the superfusate are collected at regular intervals (e.g., every 5 minutes) before, during, and after exposure to the drug.
-
Quantification: The amount of radioactivity in each collected fraction is measured using a liquid scintillation counter. The total radioactivity remaining in the tissue is also measured at the end of the experiment.
-
Data Analysis: The drug-evoked release is calculated as a percentage of the total radioactivity present in the tissue at the time of drug exposure. Concentration-response curves are generated, and EC₅₀ values (the concentration of the drug that produces 50% of the maximal effect) are calculated to determine potency.
Visualizations
Signaling and Logical Pathways
The following diagrams illustrate the mechanism of action of this compound and the logical progression leading to its withdrawal.
Caption: this compound's dual mechanism at the presynaptic terminal.
Caption: Workflow for an in vitro neurotransmitter release assay.
References
- 1. grokipedia.com [grokipedia.com]
- 2. researchgate.net [researchgate.net]
- 3. α-Ethyltryptamine - Wikipedia [en.wikipedia.org]
- 4. alpha-Ethyltryptamine [medbox.iiab.me]
- 5. pubs.acs.org [pubs.acs.org]
- 6. α-Ethyltryptamine: A Ratiocinatory Review of a Forgotten Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha-Ethyltryptamine | C12H16N2 | CID 8367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
In Vitro Neurotransmitter Release Profile of Etryptamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etryptamine (alpha-ethyltryptamine or α-ET) is a psychoactive compound that has shown a complex pharmacological profile, including effects on multiple neurotransmitter systems. Understanding its in vitro activity is crucial for elucidating its mechanism of action and potential therapeutic applications or risks. This technical guide provides a comprehensive overview of the in vitro studies investigating the effects of this compound on the release of key monoamine neurotransmitters: serotonin (5-HT), dopamine (DA), and norepinephrine (NE). This document summarizes quantitative data, details common experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows.
Introduction
This compound is a substituted tryptamine that was formerly marketed as an antidepressant under the trade name Monase but was withdrawn due to side effects.[1] It is known to act as a monoamine releasing agent, a mechanism shared with other psychoactive substances like amphetamine and MDMA.[1][2] This guide focuses on the in vitro evidence that characterizes this compound's potency and selectivity as a releaser of serotonin, dopamine, and norepinephrine.
Quantitative Data on this compound-Induced Neurotransmitter Release
In vitro studies have quantified the potency of racemic this compound and its individual stereoisomers in inducing the release of monoamine neurotransmitters. The half-maximal effective concentration (EC50) is a key metric used to determine the potency of a compound in eliciting a response, in this case, neurotransmitter release. Lower EC50 values indicate higher potency.
The following tables summarize the available quantitative data from in vitro neurotransmitter release assays.
Table 1: Monoamine Releasing Potency (EC50 values in nM) of Racemic this compound (α-ET)
| Compound | SERT (5-HT Release) | DAT (DA Release) | NET (NE Release) |
| Racemic α-ET | 23.2[3][4] | 232[3][4] | 640[3][4] |
Table 2: Monoamine Releasing Potency (EC50 values in nM) of this compound Isomers
| Compound | SERT (5-HT Release) | DAT (DA Release) | NET (NE Release) |
| (+)-α-ET | 21.7 | 78.6 | 112 |
| (-)-α-ET | 23.2 | 232 | 640 |
Data for isomers is presented as found in a comprehensive review, though specific citations for each isomer's values were not individually provided in the source material. It is noted that (+)-AET was found to be a potent releasing agent at SERT and DAT, with lower potency at the NET, whereas (−)-AET seemed more selective for SERT.[3][4]
Experimental Protocols
The following protocols are representative of the methodologies used in in vitro studies to determine the effect of this compound on neurotransmitter release. These are synthesized from various sources describing standard procedures in the field.
Synaptosome Preparation from Rat Brain Tissue
Synaptosomes, which are isolated presynaptic terminals, are a common in vitro model for studying neurotransmitter release.
Materials:
-
Rat brain tissue (e.g., striatum for dopamine, hippocampus or cortex for serotonin and norepinephrine)
-
Homogenization buffer (e.g., 0.32 M sucrose in 10 mM Tris buffer, pH 7.4)
-
Protease and phosphatase inhibitors
-
Sucrose gradients (e.g., 0.8 M and 1.2 M sucrose)
-
Krebs-Ringer phosphate buffer (KRB)
Procedure:
-
Euthanize the rat and rapidly dissect the brain region of interest on ice.
-
Homogenize the tissue in ice-cold homogenization buffer using a glass/Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris (P1 pellet).
-
Collect the supernatant (S1) and centrifuge at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes (P2 pellet).
-
Resuspend the P2 pellet in homogenization buffer and layer it onto a discontinuous sucrose gradient.
-
Centrifuge the gradient at 50,000 x g for 60 minutes at 4°C.
-
Collect the synaptosomal fraction from the interface of the sucrose layers.
-
Wash the synaptosomes by resuspending in KRB and centrifuging at 17,000 x g for 15 minutes at 4°C.
-
Resuspend the final synaptosomal pellet in KRB for use in release assays.
Neurotransmitter Release Assay Using Radiolabeled Substrates
This assay measures the ability of a test compound to induce the release of a pre-loaded radiolabeled neurotransmitter from synaptosomes.
Materials:
-
Prepared synaptosomes
-
Radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]DA, or [³H]NE)
-
Krebs-Ringer buffer (KRB)
-
This compound solutions of varying concentrations
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Pre-incubate the synaptosomes with the respective radiolabeled neurotransmitter (e.g., 10 nM [³H]5-HT) for 30 minutes at 37°C to allow for uptake.
-
Wash the synaptosomes with fresh KRB to remove excess radiolabel. This is often done by transferring the synaptosomes to a superfusion apparatus with filter paper.
-
Initiate a continuous flow of KRB over the synaptosomes and collect fractions at regular intervals (e.g., every 5 minutes) to establish a baseline of spontaneous release.
-
After establishing a stable baseline, switch to a KRB solution containing a specific concentration of this compound.
-
Continue collecting fractions to measure the drug-induced release of the radiolabeled neurotransmitter.
-
At the end of the experiment, lyse the synaptosomes to determine the total remaining radioactivity.
-
Add scintillation fluid to each collected fraction and the lysed synaptosome sample.
-
Quantify the radioactivity in each sample using a liquid scintillation counter.
-
Calculate the percentage of release for each fraction relative to the total radioactivity.
-
Plot the percentage of release against the concentration of this compound to determine the EC50 value.
Visualizations
Signaling Pathway of this compound-Induced Neurotransmitter Release
This compound acts as a substrate for monoamine transporters (SERT, DAT, and NET). It is transported into the presynaptic neuron, which leads to a reversal of the transporter's normal function, causing the efflux of neurotransmitters from the cytoplasm into the synaptic cleft.[5][6]
Caption: Mechanism of this compound-induced neurotransmitter release.
Experimental Workflow for In Vitro Neurotransmitter Release Assay
The following diagram outlines the key steps in a typical in vitro neurotransmitter release assay using synaptosomes.
Caption: Workflow for neurotransmitter release assay.
Discussion
The in vitro data clearly demonstrate that this compound is a potent serotonin releasing agent, with approximately 10-fold and 28-fold selectivity for SERT over DAT and NET, respectively.[2] The (+)-isomer appears to be a more potent dopamine and norepinephrine releaser than the (-)-isomer, which shows greater selectivity for serotonin release.[3][4] This profile as a potent serotonin releaser is consistent with its classification as an entactogen.
The mechanism of action, via interaction with and reversal of monoamine transporters, is a well-established paradigm for this class of compounds. The experimental protocols outlined provide a robust framework for the in vitro characterization of novel psychoactive substances and potential therapeutic agents targeting the monoamine systems.
Conclusion
This technical guide has summarized the key in vitro findings on the effects of this compound on neurotransmitter release. The quantitative data highlight its potent activity at the serotonin transporter, and the detailed experimental protocols provide a methodological basis for further research in this area. The provided visualizations offer a clear understanding of the molecular mechanisms and experimental procedures involved. This information is intended to be a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.
References
- 1. Alpha-ethyltryptamines as dual dopamine-serotonin releasers | RTI [rti.org]
- 2. α-Ethyltryptamine - Wikipedia [en.wikipedia.org]
- 3. Alpha-Ethyltryptamines as Dual Dopamine-Serotonin Releasers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoamine transporter - Wikipedia [en.wikipedia.org]
- 5. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monoamine Transporter Inhibitors and Substrates as Treatments for Stimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]
Etryptamine's Labyrinth: A Technical Guide to its Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
Etryptamine (α-ethyltryptamine or AET), a substituted tryptamine, holds a unique position in psychopharmacology. Initially developed as an antidepressant under the trade name Monase in the 1960s, its complex pharmacological profile, including stimulant and entactogenic effects, led to its withdrawal and subsequent classification as a substance with high abuse potential.[1][2] This technical guide delves into the intricate structure-activity relationships (SAR) of this compound, providing a comprehensive overview of how molecular modifications influence its interaction with key neurological targets. Through a synthesis of quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows, this document aims to equip researchers with a foundational understanding for future drug discovery and development endeavors.
Core Pharmacology: A Multi-Target Profile
This compound's effects are not mediated by a single receptor but rather through a complex interplay with multiple components of the monoaminergic system. It primarily acts as a releasing agent for serotonin, norepinephrine, and dopamine.[3] Additionally, it exhibits weak, reversible monoamine oxidase-A (MAO-A) inhibitory activity and functions as a partial agonist at certain serotonin receptors.[1][3]
Quantitative Structure-Activity Relationship Data
The affinity and functional activity of this compound and its analogs have been characterized at various receptors and transporters. The following tables summarize the key quantitative data, providing a comparative view of the impact of structural modifications.
Serotonin Receptor Binding Affinities
Substitutions on the indole nucleus and the ethylamine side chain of the tryptamine scaffold significantly alter the binding affinity for various serotonin (5-HT) receptor subtypes.
| Compound | 5-HT1A (Ki, nM) | 5-HT1E (Ki, nM) | 5-HT1F (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2B (Ki, nM) | 5-HT2C (Ki, nM) | 5-HT6 (Ki, nM) |
| Tryptamine | - | >10,000 | - | - | - | - | - |
| This compound (racemic) | - | - | - | - | - | - | - |
| (S)-(+)-Etryptamine | - | 1,580 | 4,849 | - | - | - | - |
| (R)-(-)-Etryptamine | - | 2,265 | 8,376 | - | - | - | - |
| α-Methyltryptamine (α-MeT) | - | - | - | - | - | - | - |
| N,N-Dimethyltryptamine (DMT) | 1,070 | - | - | 108 | 49 | 1,860 | 3,360 |
| Psilocin (4-HO-DMT) | 129 | - | - | 40 | 4.6 | 22 | 1,000 |
| 5-MeO-DMT | 16 | - | - | 61.5 | 11.5 | 115 | 1,150 |
Note: '-' indicates data not available in the cited sources. Data is aggregated from multiple sources and experimental conditions may vary.[4][5][6]
Monoamine Transporter Activity
This compound's stimulant properties are largely attributed to its function as a monoamine releasing agent.
| Compound | SERT (EC50, nM) | DAT (EC50, nM) | NET (EC50, nM) |
| This compound (racemic) | 23.2 | 232 | 640 |
| α-Methyltryptamine (α-MeT) | 21.7 | 78.6 | 112 |
EC50 values represent the concentration for 50% maximal release.
5-HT2A Receptor Functional Activity
The psychedelic potential of tryptamines is often linked to their agonist activity at the 5-HT2A receptor.
| Compound | Assay Type | EC50 (nM) | Emax (%) |
| This compound (racemic) | Calcium Mobilization | >10,000 | - |
| (S)-(+)-Etryptamine | Calcium Mobilization | 1,250 | 61 |
| (R)-(-)-Etryptamine | Calcium Mobilization | >10,000 | Inactive |
Emax is the maximal effect relative to a full agonist.[1]
Key Experimental Protocols
The quantitative data presented above are primarily derived from two key types of in vitro assays: radioligand binding assays and functional assays such as calcium flux measurements.
Competitive Radioligand Binding Assay (Generalized Protocol)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a target receptor.
1. Materials and Reagents:
-
Receptor Source: Cell membranes prepared from cell lines (e.g., HEK293) stably expressing the human serotonin receptor of interest.[7]
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [3H]-ketanserin for 5-HT2A receptors).[7]
-
Test Compounds: this compound and its analogs.
-
Binding Buffer: Typically contains 50 mM Tris-HCl, 10 mM MgCl2, and 0.1 mM EDTA, at a physiological pH.[8]
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand to determine non-specific binding.
-
Glass Fiber Filters: For separating bound from free radioligand.
-
Scintillation Cocktail: For quantifying radioactivity.
2. Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific control).[9]
-
Incubation: Incubate the plate at a specific temperature (e.g., 30-37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[9]
-
Filtration: Rapidly terminate the incubation by vacuum filtering the contents of each well through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[9]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[7]
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
Calcium Mobilization Assay (Generalized Protocol)
This functional assay measures the ability of a compound to act as an agonist or antagonist at Gq-coupled receptors, such as the 5-HT2A receptor, by detecting changes in intracellular calcium levels.[10]
1. Materials and Reagents:
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.[10]
-
Calcium-sensitive Fluorescent Dye: (e.g., Fluo-4 AM).[11]
-
Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution) with a calcium source.
-
Test Compounds: this compound and its analogs.
-
Reference Agonist: (e.g., Serotonin) for antagonist mode.
-
Fluorescence Plate Reader: Equipped with injectors for compound addition.
2. Procedure:
-
Cell Plating: Seed the cells into a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.[11]
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer.[10]
-
Compound Addition: For agonist testing, add varying concentrations of the test compound to the wells. For antagonist testing, pre-incubate the cells with the test compound before adding a fixed concentration (e.g., EC80) of the reference agonist.[11]
-
Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compound/agonist using a fluorescence plate reader.[11]
3. Data Analysis:
-
Calculate the change in fluorescence in response to the compound addition.
-
For agonists, plot the response against the log concentration of the test compound to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).
-
For antagonists, plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50.
Visualizing the Core Concepts
To better illustrate the relationships and processes discussed, the following diagrams have been generated using the DOT language.
Caption: Key SAR trends for this compound and related tryptamines.
Caption: A typical workflow for a competitive radioligand binding assay.
Caption: Canonical Gq signaling cascade activated by 5-HT2A receptor agonists.
Conclusion
The structure-activity relationship of this compound is a multifaceted area of study, reflecting its diverse pharmacological profile. Key structural modifications, such as substitutions on the indole ring and alterations to the ethylamine side chain, have profound effects on its affinity and functional activity at a range of serotonin receptors and monoamine transporters. A thorough understanding of these SAR principles, grounded in robust quantitative data from well-defined experimental protocols, is crucial for the rational design of novel compounds with tailored pharmacological properties. This guide provides a foundational framework to aid researchers in navigating the complexities of this compound's SAR and to inspire further exploration in the development of new chemical entities targeting the serotonergic system.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. grokipedia.com [grokipedia.com]
- 3. α-Ethyltryptamine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. α-Ethyltryptamine: A Ratiocinatory Review of a Forgotten Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Preclinical Profile of Alpha-Ethyltryptamine: An Examination of its Stimulant Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial preclinical data on the stimulant effects of alpha-ethyltryptamine (AET). AET, a tryptamine derivative, has demonstrated a complex pharmacological profile, acting as a central nervous system stimulant with properties that overlap with classic stimulants and entactogens. This document synthesizes key quantitative data from rodent studies, details the experimental protocols used to elicit these findings, and visualizes the proposed mechanisms of action.
Quantitative Data Summary
The stimulant effects of alpha-ethyltryptamine have been quantified through various preclinical assays, primarily focusing on locomotor activity and its interaction with monoaminergic systems. The data presented below is collated from multiple studies to provide a comparative analysis.
Locomotor Activity Studies
AET has been shown to dose-dependently increase locomotor activity in rodents, a hallmark of central nervous system stimulants.
| Species | Doses (mg/kg) | Route of Administration | Key Findings | Reference |
| Rat | 5, 10, 20 | Not Specified | Significantly increased locomotor activity at all doses.[1] | |
| Mouse | 2-30 | Not Specified | Increased locomotor activity with a slow onset and prolonged duration, particularly at higher doses (10-30 mg/kg).[2] | |
| Mouse | 5, 10, 20 | Not Specified | Significantly increased horizontal and global motor activity over a 2-hour session.[2] |
Monoamine Release & Transporter Interaction
AET's stimulant properties are largely attributed to its ability to act as a releasing agent for key monoamine neurotransmitters.
| Assay | Neurotransmitter | EC50 (nM) | Notes | Reference |
| Transporter Mediated Release | Dopamine (DA) | < 165 | Racemic AET | [3] |
| Transporter Mediated Release | Serotonin (5-HT) | 3.4 (PAL-287, a related compound) | AET is a potent 5-HT releaser.[3] | |
| Transporter Mediated Release | Norepinephrine (NE) | >10-fold less potent than DA/5-HT release | Racemic AET | [3] |
| Transporter Mediated Release | Dopamine (DA) | 12.6 (PAL-287) | [3] | |
| Transporter Mediated Release | Norepinephrine (NE) | 11.1 (PAL-287) | [3] |
Serotonin Receptor Binding and Functional Activity
AET and its isomers also interact directly with serotonin receptors, contributing to its complex pharmacological profile.
| Receptor | Isomer | Assay | Ki (nM) | EC50 (nM) | Efficacy | Reference |
| 5-HT2A | Racemic AET | Calcium Mobilization | >10,000 | 21% (Weak Partial Agonist) | [4] | |
| 5-HT2A | (+)-AET (S-isomer) | Calcium Mobilization | 1,250 | 61% (Partial Agonist) | [2][3] | |
| 5-HT2A | (-)-AET (R-isomer) | Calcium Mobilization | Inactive at 10 µM | [3] | ||
| 5-HT1E | S(+)-AET | Binding | 1,580 | [5] | ||
| 5-HT1F | S(+)-AET | Binding | 4,849 | [5] | ||
| 5-HT1E | R(-)-AET | Binding | 2,265 | [5] | ||
| 5-HT1F | R(-)-AET | Binding | 8,376 | [5] |
Monoamine Oxidase Inhibition
AET also exhibits properties as a monoamine oxidase inhibitor (MAOI), which can contribute to its overall stimulant and psychoactive effects.
| Enzyme | IC50 | Notes | Reference |
| MAO-A | 260 µM (in vitro) | Reversible inhibitor.[4] | |
| MAO-A | 80% inhibition (in vivo) | [2][5] |
Experimental Protocols
The following sections detail the methodologies employed in the key experiments that form the basis of our understanding of AET's stimulant effects.
Locomotor and Investigatory Activity Assessment
-
Apparatus: Behavioral Pattern Monitor.
-
Subjects: Male Sprague-Dawley rats.
-
Procedure: Following administration of AET (5, 10, or 20 mg/kg) or vehicle, rats were placed in the Behavioral Pattern Monitor. This apparatus quantifies both locomotor activity (e.g., distance traveled, speed) and investigatory behaviors (e.g., rearing, hole-poking). The activity was monitored for a specified period, typically over a 2-hour session.
-
Pretreatment Studies: To investigate the role of serotonin, a separate group of animals was pretreated with the serotonin reuptake inhibitor fluoxetine (10 mg/kg) before AET administration. Attenuation of AET-induced hyperactivity by fluoxetine suggests a serotonergic mechanism.[1][2]
Neurotransmitter Release Assays
-
Preparation: Synaptosomes were generated from rat brain homogenate.
-
Procedure: The prepared synaptosomes were incubated with radiolabeled neurotransmitters (e.g., [3H]5-HT, [3H]DA, [3H]NE). After loading, the synaptosomes were exposed to various concentrations of AET or its isomers. The amount of radiolabeled neurotransmitter released into the supernatant was then measured to determine the compound's efficacy and potency as a releasing agent. EC50 values were calculated to represent the concentration at which half-maximal release was observed.
Receptor Binding and Functional Assays
-
Binding Assays: Cell membranes expressing the target receptor (e.g., 5-HT2A) were incubated with a radiolabeled ligand (e.g., [3H]ketanserin) and varying concentrations of the test compound (AET or its isomers). The ability of the test compound to displace the radioligand was measured, and the inhibition constant (Ki) was calculated to determine binding affinity.
-
Functional Assays (Calcium Mobilization): Cells expressing the 5-HT2A receptor and a calcium-sensitive fluorescent dye were used. Upon agonist binding to the Gq-coupled 5-HT2A receptor, intracellular calcium levels increase. This change in calcium concentration was measured by detecting the fluorescence of the dye. The concentration of the compound that produced a half-maximal response (EC50) and the maximum response relative to a full agonist (Emax) were determined to characterize the compound's functional activity as an agonist, partial agonist, or antagonist.[6]
Visualizations
The following diagrams illustrate the proposed signaling pathways and experimental workflows related to the stimulant effects of alpha-ethyltryptamine.
Caption: Proposed mechanism of action for alpha-ethyltryptamine's stimulant effects.
Caption: General experimental workflow for assessing locomotor activity in rodents.
References
- 1. Behavioral characterization of alpha-ethyltryptamine, a tryptamine derivative with MDMA-like properties in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Alpha-Ethyltryptamines as Dual Dopamine-Serotonin Releasers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α-Ethyltryptamine - Wikipedia [en.wikipedia.org]
- 5. α-Ethyltryptamine: A Ratiocinatory Review of a Forgotten Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual Modulation of 5-HT2A Receptors and SERT by α-Ethyltryptamine and Its Optical Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Etryptamine's Effects on Monoamine Oxidase (MAO) Inhibition: A Technical Guide
Introduction
Etryptamine, also known as alpha-ethyltryptamine (αET), is a tryptamine derivative that was developed and briefly marketed as an antidepressant in the 1960s under the brand name Monase.[1][2] Its mechanism of action was initially attributed to the inhibition of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters.[2][3] Monoamine oxidase exists in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[4][5] MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for phenethylamine.[4] Dopamine is a substrate for both isoforms.[6] this compound has been identified as a reversible and selective inhibitor of MAO-A.[1][2] This guide provides a detailed overview of the quantitative data, experimental methodologies, and biochemical pathways related to this compound's interaction with MAO.
Quantitative Data Presentation
The inhibitory effects of this compound and its derivatives on monoamine oxidase have been quantified in several studies. The data consistently points towards a selective, albeit relatively weak, inhibition of the MAO-A isoform.
| Compound | Enzyme Target | Inhibition Value | Value Type | Notes | Source(s) |
| This compound (αET) | MAO | 2.6 x 10⁻⁴ M (260 µM) | 50% Inhibition | In vitro | [7][8] |
| This compound (αET) | MAO-A | 260 µM | IC₅₀ | In vitro | [1] |
| This compound (αET) | MAO-A | 80% Inhibition | % Inhibition | --- | [7][8] |
| This compound (αET) | MAO-A | 80-100% Inhibition | % Inhibition | In vivo (10 mg/kg, rats) | [1] |
| (+)-α-Ethyltryptamine | MAO | Similar to racemate | Activity | --- | [1] |
| (-)-α-Ethyltryptamine | MAO | Similar to racemate | Activity | --- | [1] |
| 6-Hydroxy-αET | MAO | 0% Inhibition at 10⁻³ M | % Inhibition | Major metabolite; inactive | [1][7][8] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Mechanism of Inhibition
This compound functions as a reversible inhibitor of MAO-A .[1][8] Unlike irreversible MAOIs, such as phenelzine or tranylcypromine, which form a covalent bond with the enzyme, reversible inhibitors bind non-covalently.[5] This means that the inhibition can be overcome by increasing the substrate concentration and that enzyme activity is restored after the drug is cleared from the system. The major metabolite of this compound, 6-hydroxy-αET, is inactive as an MAO inhibitor.[1][7] While its MAO-A inhibition was believed to be the source of its antidepressant effects, some sources suggest its stimulant and psychoactive properties may stem from other mechanisms, such as the release of serotonin, norepinephrine, and dopamine.[1][2][3]
Mandatory Visualizations
Biochemical Pathway of MAO-A Inhibition by this compound
Caption: MAO-A inhibition by this compound prevents neurotransmitter breakdown.
Experimental Workflow for In Vitro MAO Inhibition Assay
Caption: Workflow for determining this compound's IC₅₀ value against MAO.
Logical Relationship of this compound's Pharmacological Effects
Caption: this compound's dual mechanisms lead to its distinct effects.
Experimental Protocols
The determination of MAO inhibitory activity by this compound typically involves an in vitro radiometric assay. The following is a representative protocol synthesized from common methodologies in the field.
Objective: To determine the IC₅₀ value of this compound for MAO-A and MAO-B.
Materials:
-
Enzyme Source: Homogenates of rat liver or brain mitochondria, which are rich in both MAO-A and MAO-B.
-
Test Compound: this compound acetate or hydrochloride salt, dissolved in a suitable buffer to create a range of concentrations.
-
Substrates:
-
For MAO-A: Radiolabeled [¹⁴C]-Serotonin (5-Hydroxytryptamine).
-
For MAO-B: Radiolabeled [¹⁴C]-β-Phenylethylamine.
-
-
Reference Inhibitors (Controls):
-
For MAO-A: Clorgyline (irreversible) or Moclobemide (reversible).
-
For MAO-B: Selegiline (l-deprenyl).
-
-
Buffer: Phosphate buffer (e.g., 0.1 M, pH 7.4).
-
Stop Solution: Dilute acid (e.g., 2N HCl) to terminate the enzymatic reaction.
-
Extraction Solvent: A non-polar organic solvent like ethyl acetate or toluene/ethyl acetate mixture.
-
Scintillation Cocktail: For quantifying radioactivity.
Procedure:
-
Enzyme Preparation: The enzyme preparation (mitochondrial fraction) is diluted in phosphate buffer to achieve a suitable concentration for the assay.
-
Pre-incubation: Aliquots of the enzyme preparation are pre-incubated in test tubes with various concentrations of this compound or the vehicle (buffer) for a defined period, typically 30 minutes at 37°C.[9] This allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: The enzymatic reaction is started by adding the specific radiolabeled substrate ([¹⁴C]-Serotonin for MAO-A or [¹⁴C]-β-Phenylethylamine for MAO-B) to each tube.
-
Incubation: The reaction mixture is incubated for a specific time (e.g., 20-30 minutes) at 37°C. The duration is chosen to ensure the reaction rate is linear.
-
Reaction Termination: The reaction is stopped by adding the acid solution, which denatures the enzyme.
-
Product Extraction: The radiolabeled deaminated metabolite product is selectively extracted from the aqueous phase into the organic solvent by vortexing, followed by centrifugation to separate the layers. The unreacted substrate remains in the aqueous phase.
-
Quantification: An aliquot of the organic layer containing the radiolabeled metabolite is transferred to a scintillation vial, scintillation cocktail is added, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis:
-
The amount of product formed is proportional to the measured radioactivity (counts per minute).
-
The percentage of inhibition for each this compound concentration is calculated relative to the control (vehicle-only) samples.
-
The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
References
- 1. α-Ethyltryptamine - Wikipedia [en.wikipedia.org]
- 2. Alpha-Ethyltryptamine | C12H16N2 | CID 8367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alpha-Ethyltryptamine [medbox.iiab.me]
- 4. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 5. What MAO inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 6. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. α-Ethyltryptamine: A Ratiocinatory Review of a Forgotten Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of MAO by substituted tryptamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Detection of Etryptamine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the sensitive and selective detection of etryptamine in biological matrices. The protocols outlined below are essential for researchers in forensic toxicology, clinical chemistry, and drug development who require robust and reliable analytical methods for quantifying this psychoactive substance. The primary techniques covered are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are the gold standards for the analysis of tryptamines in biological samples.[1][2][3] Immunoassay techniques are also discussed as a screening tool.
Introduction to Analytical Approaches
The detection of this compound and other designer tryptamines in biological samples such as blood, plasma, and urine presents analytical challenges due to their low concentrations and the complexity of the matrices.[4][5] The most reliable and widely used methods for the definitive identification and quantification of these compounds are chromatographic techniques coupled with mass spectrometry.[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for the analysis of tryptamines due to its high sensitivity and specificity.[2] It allows for the direct analysis of aqueous samples with minimal sample preparation and can distinguish between structurally similar compounds.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the detection of tryptamines.[3][7] It often requires derivatization of the analytes to improve their volatility and chromatographic behavior.[7][8]
-
Immunoassays , such as Enzyme-Linked Immunosorbent Assay (ELISA), can be used for initial screening of tryptamines.[9][10] While they offer rapid and high-throughput analysis, they may exhibit cross-reactivity with other structurally related compounds and positive results should be confirmed by a more specific method like LC-MS/MS or GC-MS.[3][10]
Quantitative Data Summary
The following tables summarize the quantitative performance data for the analytical methods described in the subsequent protocols. These values are indicative of the expected performance and may vary based on instrumentation and laboratory conditions.
Table 1: LC-MS/MS Method Performance for Tryptamine Analysis in Plasma
| Analyte | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) | Recovery (%) | Reference |
| Psilocybin | 5 - 100 | - | 5 | ~50 | [11][12] |
| Psilocin | 0.5 - 100 | - | 0.5 | ~50 | [11][12] |
| 4-AcO-DMT | 0.5 - 100 | - | 0.5 | ~50 | [11] |
| 4-HO-DPT | 0.5 - 100 | - | 0.5 | ~50 | [11] |
| DMT | 0.5 - 500 | - | 0.5 | ≥91 | [2] |
| DMT-NO | 0.25 - 125 | - | 0.25 | ≥91 | [2] |
| Various Tryptamines | 1.0 - 5.0 (LOD range) | 1.0 - 5.0 | - | 72 - 90 | [13] |
Table 2: GC-MS Method Performance for Tryptamine Analysis in Urine
| Analyte | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) | Recovery (%) | Reference |
| Various Tryptamines | 50 - 1000 | 5 - 10 | - | - | [7] |
| 5-MeO-DiPT (LC-MS confirmation) | 25 - 1500 | 5 | - | - | [7] |
Table 3: Immunoassay Method Performance for Tryptamine Detection
| Assay Type | Analyte | Lower Limit of Detection (LLD) | Cross-reactivity | Reference |
| ELISA | Dimethyltryptamines (Bufotenine) | 1 µg/L | N,N-dimethyltryptamine, N,N-dimethyl-5-methoxytryptamine | [9][10] |
| BELISA | Tryptamine | 0.14 mg/L | - | [14][15] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound in Plasma
This protocol is based on a validated method for the determination of various tryptamines in plasma.[11][12][16]
1. Sample Preparation: Protein Precipitation
-
To 200 µL of plasma, add an appropriate internal standard.
-
Add 700 µL of cold acetonitrile (0°C) to precipitate proteins.[6]
-
Vortex the mixture thoroughly.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 or diphenyl column is often suitable for tryptamine analysis.[2][6][17]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in methanol or acetonitrile).[13][17]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the target analyte and internal standard.[13]
3. Method Validation
The method should be validated for linearity, accuracy, precision, selectivity, recovery, matrix effects, and stability according to established guidelines.[18]
Protocol 2: GC-MS Analysis of this compound in Urine
This protocol outlines a general procedure for the detection of tryptamines in urine using GC-MS, which often requires a derivatization step.[7][8]
1. Sample Preparation: Solid-Phase Extraction (SPE) and Derivatization
-
Enzymatic Hydrolysis: If targeting glucuronidated metabolites, incubate the urine sample with β-glucuronidase.[19]
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge).[19]
-
Load the pre-treated urine sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with a suitable solvent mixture.
-
-
Evaporation: Evaporate the eluate to dryness.
-
Derivatization: Reconstitute the residue in a derivatizing agent (e.g., pentafluoropropionic anhydride - PFPA) to improve volatility and chromatographic properties.[7]
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A gas chromatograph equipped with a capillary column suitable for drug analysis (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injection: Splitless injection is typically used for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes.
-
Mass Spectrometer: A mass selective detector operating in electron ionization (EI) mode.
-
Detection: The analysis can be performed in full scan mode for screening or selected ion monitoring (SIM) mode for targeted quantification to enhance sensitivity.[7]
Signaling Pathways and Logical Relationships
The primary mechanism of action for tryptamine hallucinogens involves their interaction with serotonin receptors, particularly the 5-HT2A receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jfda-online.com [jfda-online.com]
- 4. cbspd.com [cbspd.com]
- 5. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A general screening and confirmation approach to the analysis of designer tryptamines and phenethylamines in blood and urine using GC-EI-MS and HPLC-electrospray-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GC-MS identification of sympathomimetic amine drugs in urine: rapid methodology applicable for emergency clinical toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of immunoassays for tyramine and tryptamine toxins of Phalaris aquatica L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. "Development and Validation of an Analytical Method for the Determinati" by Malik X. Schoffner [academicworks.cuny.edu]
- 17. Development and application of a highly sensitive LC-MS/MS method for simultaneous quantification of N,N-dimethyltryptamine and two of its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Experimental Design for In Vivo Studies of Etryptamine in Rodents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo study of Etryptamine (α-ethyltryptamine or AET) in rodent models. This document outlines detailed experimental protocols for key behavioral and physiological assays, summarizes quantitative data, and provides visual representations of relevant signaling pathways and experimental workflows.
Introduction
This compound is a psychoactive compound of the tryptamine class that exhibits a complex pharmacological profile. It acts as a monoamine oxidase inhibitor (MAOI), a serotonin-releasing agent, and a partial agonist at serotonin 5-HT₂A receptors.[1][2][3] These mechanisms contribute to its stimulant and potential psychedelic-like effects.[4][5] Robust and standardized experimental designs are crucial for accurately characterizing the in vivo effects of this compound and for assessing its therapeutic potential and abuse liability.
Key Signaling Pathways
This compound's multifaceted mechanism of action involves interaction with several key signaling pathways in the central nervous system.
Experimental Protocols
A standardized workflow is essential for reproducible results in behavioral and physiological pharmacology.
Locomotor Activity Assessment
Objective: To quantify the stimulant effects of this compound on spontaneous locomotor activity.
Apparatus:
-
Open field arena (e.g., 40 x 40 x 40 cm for mice; 100 x 100 x 40 cm for rats) equipped with automated photobeam detection systems or a video tracking system.
Procedure:
-
Habituation: Acclimate rodents to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle (e.g., saline) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Testing: Immediately after injection, place the animal in the center of the open field arena.
-
Data Collection: Record locomotor activity (e.g., total distance traveled, horizontal and vertical beam breaks) for a predefined period, typically 60-120 minutes. Data is often binned into 5- or 10-minute intervals to analyze the time course of the drug's effect.
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.
Data Presentation:
| Species | Dose (mg/kg, i.p.) | Route | Primary Outcome | Reference |
| Mouse | 2 - 30 | i.p. | Significant increase in locomotor activity.[1] | [1] |
| Rat | 5, 10, 20 | i.p. | Significant increase in locomotor activity.[4] | [4] |
Head-Twitch Response (HTR) Assay
Objective: To assess the potential hallucinogenic-like effects of this compound, mediated by 5-HT₂A receptor activation.
Apparatus:
-
A standard rodent cage or a clear observation chamber.
-
A video camera positioned to provide a clear view of the animal's head.
Procedure:
-
Habituation: Allow the animal to acclimate to the observation chamber for 10-15 minutes prior to injection.
-
Drug Administration: Administer this compound or a positive control (e.g., DOI, psilocybin) or vehicle.
-
Observation: Immediately after injection, return the animal to the chamber and record its behavior for 30-60 minutes.
-
Scoring: A trained observer, blind to the treatment conditions, should manually count the number of head twitches from the video recording. A head twitch is a rapid, spasmodic, side-to-side rotational movement of the head that is not associated with normal grooming or exploratory behavior.
Data Presentation:
| Species | Compound | Dose (mg/kg) | Outcome | Reference |
| Rodent | This compound | - | Racemic this compound has been reported to not produce the head-twitch response.[1] | [1] |
| Mouse | Tryptamines | Various | Other tryptamine derivatives are known to induce the head-twitch response.[6] | [6] |
Note: While racemic this compound may not induce HTR, its individual enantiomers or metabolites might have different effects. Further investigation is warranted.
Body Temperature Measurement
Objective: To evaluate the thermoregulatory effects of this compound.
Apparatus:
-
Rectal thermometer for rodents or an implantable telemetry system.
-
Animal holding cages.
Procedure:
-
Baseline Measurement: Measure the baseline body temperature of each animal before drug administration.
-
Drug Administration: Administer this compound or vehicle.
-
Post-Dose Measurements: Measure body temperature at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after drug administration.
-
Handling: Handle animals gently and consistently to minimize stress-induced hyperthermia.
Data Presentation:
| Species | Compound | General Effect on Body Temperature | Notes | Reference |
| Rodent | Tryptamines | Hyperthermia or Hypothermia | The specific effect can depend on the compound, dose, and ambient temperature.[7][8] | [7][8] |
General Considerations
-
Animals: Commonly used rodent strains include C57BL/6J and Swiss Webster mice, and Sprague-Dawley and Wistar rats. Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Drug Preparation: this compound can be dissolved in sterile saline. The solution should be prepared fresh on the day of the experiment.
-
Controls: A vehicle control group is essential in all experiments. A positive control group (e.g., a known stimulant for locomotor activity, a known hallucinogen for HTR) can also be included to validate the assay.
-
Blinding: To minimize observer bias, the experimenter should be blind to the treatment conditions whenever possible, especially during behavioral scoring.
-
Ethical Considerations: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with national guidelines for the humane treatment of laboratory animals.
References
- 1. α-Ethyltryptamine: A Ratiocinatory Review of a Forgotten Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Head-twitch response - Wikipedia [en.wikipedia.org]
- 4. Behavioral characterization of alpha-ethyltryptamine, a tryptamine derivative with MDMA-like properties in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Four Novel Synthetic Tryptamine Analogs Induce Head-Twitch Responses and Increase 5-HTR2a in the Prefrontal Cortex in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of tryptophan and selected analogues on body temperatur of endotoxin-poisoned mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ambient temperature influences core body temperature response in rat lines bred for differences in sensitivity to 8-hydroxy-dipropylaminotetralin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Radioligand Binding Assay for Etryptamine at 5-HT Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etryptamine (α-ethyltryptamine or AET) is a psychoactive compound of the tryptamine class that has shown a complex pharmacological profile, including interaction with the serotonin (5-HT) system. Understanding the binding affinity of this compound for various 5-HT receptor subtypes is crucial for elucidating its mechanism of action and potential therapeutic applications. Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor. This document provides a detailed protocol for conducting a competitive radioligand binding assay to characterize the interaction of this compound with 5-HT receptors and summarizes the available binding data.
Data Presentation: this compound Binding Affinity at 5-HT Receptors
The following table summarizes the available quantitative data on the binding affinity of this compound and its isomers for various 5-HT receptor subtypes. The data is presented as the inhibitory constant (Ki) or the half-maximal inhibitory/effective concentration (IC50/EC50). Lower values indicate a higher affinity or potency.
| 5-HT Receptor Subtype | Compound | Species | Kᵢ (nM) | IC₅₀ (nM) | EC₅₀ (nM) | Notes |
| 5-HT₁ (mixed) | Racemic this compound | Rat | 9,500[1] | Labeled with [³H]5-HT | ||
| 5-HT₁ₑ | S(+)-Etryptamine | Human | 1,580[1] | |||
| R(-)-Etryptamine | Human | 2,265[1] | ||||
| 5-HT₁բ | S(+)-Etryptamine | Human | 4,849[1] | |||
| R(-)-Etryptamine | Human | 8,376[1] | ||||
| 5-HT₂ₐ | Racemic this compound | Human | >10,000[2] | Weak partial agonist (Eₘₐₓ = 21%)[2] | ||
| S(+)-Etryptamine | Human | 1,250[1][2] | Partial agonist (Eₘₐₓ = 61%)[1][2] | |||
| R(-)-Etryptamine | Human | Inactive | Inactive up to 10 µM[2] | |||
| 5-HT₂ₑ | Racemic this compound | Rat | Weak affinity noted in rat fundus preparation[1][2] | |||
| 5-HT₁ₐ | This compound | - | Data not available | |||
| 5-HT₁ₑ | This compound | - | Data not available | |||
| 5-HT₁D | This compound | - | Data not available | |||
| 5-HT₂C | This compound | - | Data not available | |||
| 5-HT₃ | This compound | - | Data not available | |||
| 5-HT₄ | This compound | - | Data not available | |||
| 5-HT₅ₐ | This compound | - | Data not available | |||
| 5-HT₆ | This compound | - | Data not available | |||
| 5-HT₇ | This compound | - | Data not available |
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for this compound at the 5-HT₂ₐ Receptor
This protocol describes a method to determine the binding affinity (Ki) of this compound for the human 5-HT₂ₐ receptor using a competitive binding assay with a specific radioligand.
1. Materials and Reagents:
-
Receptor Source: Cell membranes prepared from a stable cell line expressing the human 5-HT₂ₐ receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]Ketanserin, a high-affinity antagonist for the 5-HT₂ₐ receptor.
-
Test Compound: this compound acetate salt.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT₂ₐ antagonist (e.g., 10 µM Mianserin or Ketanserin).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Cell harvester and vacuum filtration system.
-
Microplate scintillation counter.
2. Procedure:
-
Preparation of Reagents:
-
Thaw the frozen cell membrane preparation on ice.
-
Resuspend the membranes in ice-cold assay buffer to a final protein concentration that yields adequate signal-to-noise (typically 50-100 µg protein per well).
-
Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.
-
Prepare the radioligand solution in assay buffer at a concentration close to its Kd value for the 5-HT₂ₐ receptor (e.g., ~1-2 nM for [³H]Ketanserin).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]Ketanserin solution, and 100 µL of the membrane suspension.
-
Non-specific Binding: Add 50 µL of the non-specific binding control, 50 µL of [³H]Ketanserin solution, and 100 µL of the membrane suspension.
-
Competitive Binding: Add 50 µL of each this compound dilution, 50 µL of [³H]Ketanserin solution, and 100 µL of the membrane suspension.
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration:
-
Terminate the incubation by rapidly filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filter mat completely.
-
Place the filter mat in a scintillation vial or a filter bag, add scintillation cocktail, and allow it to equilibrate.
-
Measure the radioactivity in each sample using a microplate scintillation counter. The counts are typically expressed in counts per minute (CPM).
-
3. Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Determine IC₅₀:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
-
Calculate Kᵢ:
-
Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L] / Kₔ)) Where:
-
[L] is the concentration of the radioligand used.
-
Kₔ is the dissociation constant of the radioligand for the receptor.
-
-
Visualizations
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
5-HT₂ₐ Receptor Signaling Pathway
Caption: Canonical Gq/11 signaling pathway of the 5-HT₂ₐ receptor.
References
Application of Etryptamine in neuroscience research models
Application Notes: Etryptamine in Neuroscience Research
Introduction
This compound (α-Ethyltryptamine, AET) is a psychoactive compound of the tryptamine class, historically developed as an antidepressant under the brand name Monase in the 1960s.[1][2] It was later withdrawn due to side effects, including the potential for agranulocytosis.[1][2] In neuroscience research, this compound serves as a valuable tool for investigating the complexities of monoaminergic systems. Its unique pharmacological profile as a monoamine oxidase inhibitor (MAOI), a monoamine releasing agent, and a serotonin receptor agonist allows for the study of multiple neurotransmitter pathways simultaneously.[1][2]
Mechanism of Action
This compound exhibits a complex mechanism of action, primarily targeting the serotonin, dopamine, and norepinephrine systems. Its effects are multifaceted and stereospecific:
-
Monoamine Release: this compound acts as a potent releasing agent for serotonin (5-HT), and to a lesser extent, dopamine (DA) and norepinephrine (NE), by acting as a substrate for their respective transporters (SERT, DAT, NET).[1][3][4] This action is not dependent on nerve impulses and involves carrier-mediated exchange.[4] The (+)-enantiomer is a potent serotonin-dopamine releasing agent (SDRA), while the (-)-enantiomer is more selective for serotonin.[2][3] Racemic this compound is approximately 10-fold more potent at inducing serotonin release than dopamine release and 28-fold more potent than for norepinephrine release.[2]
-
Serotonin Receptor Agonism: The hallucinogenic potential of tryptamines is often linked to the activation of 5-HT₂A receptors.[3] Racemic this compound and its (-) isomer are functionally inactive at 5-HT₂A receptors.[3][5] However, the (+)-Etryptamine isomer is a partial agonist at the 5-HT₂A receptor.[3][5] It also shows modest binding affinity for 5-HT₁E and 5-HT₁F receptors.[5]
-
Monoamine Oxidase Inhibition (MAOI): this compound is a reversible inhibitor of monoamine oxidase A (MAO-A), the enzyme responsible for the degradation of monoamine neurotransmitters.[2][3] This inhibition leads to increased synaptic concentrations of serotonin, norepinephrine, and dopamine.
These combined actions result in a significant elevation of extracellular monoamines, leading to its stimulant and mood-altering effects.[1]
Data Presentation
Table 1: Receptor and Transporter Activity of this compound and its Isomers
| Compound | Target | Assay Type | Value | Unit | Reference |
| (+)-Etryptamine | 5-HT₂A | Calcium Mobilization | EC₅₀ = 1,250 | nM | [3][5] |
| (+)-Etryptamine | 5-HT₂A | Calcium Mobilization | Eₘₐₓ = 61 | % | [3][5] |
| Racemic this compound | 5-HT₂A | Calcium Mobilization | Functionally Inactive | - | [3][5] |
| (-)-Etryptamine | 5-HT₂A | Calcium Mobilization | Functionally Inactive | - | [3][5] |
| S(+)-Etryptamine | 5-HT₁E | Binding Affinity | Kᵢ = 1,580 | nM | [5] |
| R(-)-Etryptamine | 5-HT₁E | Binding Affinity | Kᵢ = 2,265 | nM | [5] |
| S(+)-Etryptamine | 5-HT₁F | Binding Affinity | Kᵢ = 4,849 | nM | [5] |
| R(-)-Etryptamine | 5-HT₁F | Binding Affinity | Kᵢ = 8,376 | nM | [5] |
| Racemic this compound | MAO | Inhibition | IC₅₀ = 2.6 x 10⁻⁴ | M | [3] |
| (+)-Etryptamine | SERT | Neurotransmitter Release | Potent Releasing Agent | - | [3] |
| (+)-Etryptamine | DAT | Neurotransmitter Release | Potent Releasing Agent | - | [3] |
| (-)-Etryptamine | SERT | Neurotransmitter Release | Selective Releasing Agent | - | [3] |
Table 2: In Vivo Behavioral Effects of this compound in Rodent Models
| Model | Species | Compound | Parameter | Value | Unit | Reference |
| Drug Discrimination | Rat | This compound | Training Dose | 2.5 | mg/kg | [6] |
| Drug Discrimination | Rat | This compound | ED₅₀ | 1.3 | mg/kg | [6] |
| Drug Discrimination | Rat | (+)-Etryptamine | ED₅₀ | 1.3 | mg/kg | [6] |
| Drug Discrimination | Rat | (-)-Etryptamine | ED₅₀ | 1.6 | mg/kg | [6] |
| Locomotor Activity | Mouse | This compound | Effective Dose Range | 10 - 30 | mg/kg | [3] |
| Neurotoxicity | Rat | This compound | Dosing Regimen | 30 (8 doses, 12h intervals) | mg/kg | [2] |
Experimental Protocols
Protocol 1: In Vitro Monoamine Release Assay
This protocol is designed to quantify the ability of this compound to induce the release of serotonin from brain tissue.
Objective: To measure this compound-induced [³H]5-HT release from rat occipital cortex slices.[3]
Materials:
-
Male Sprague-Dawley rats
-
Krebs-Henseleit bicarbonate buffer
-
[³H]Serotonin ([³H]5-HT)
-
This compound solutions (various concentrations)
-
Scintillation counter and vials
-
Tissue chopper
Methodology:
-
Tissue Preparation: Euthanize rats and rapidly dissect the occipital cortex on ice. Prepare 300 µm thick slices using a tissue chopper.
-
Radiolabel Loading: Pre-incubate the cortical slices in Krebs-Henseleit buffer containing [³H]5-HT for 30 minutes at 37°C. This allows the serotonergic neurons to take up the radiolabeled serotonin.
-
Washing: Transfer the slices to a superfusion chamber and wash with fresh buffer for 60 minutes to remove excess extracellular [³H]5-HT.
-
Sample Collection (Baseline): Collect four consecutive 5-minute fractions of the superfusate to establish a stable baseline of spontaneous [³H]5-HT release.
-
Drug Application: Introduce this compound at the desired concentration into the superfusion buffer and collect subsequent 5-minute fractions for 30 minutes.
-
Quantification: At the end of the experiment, solubilize the tissue slices. Measure the radioactivity in the collected fractions and the tissue digest using a liquid scintillation counter.
-
Data Analysis: Express the amount of [³H]5-HT in each fraction as a percentage of the total radioactivity present in the tissue at the start of that collection period. This compound-induced release is calculated as the peak release above the established baseline.
Protocol 2: In Vivo Drug Discrimination Study
This protocol assesses the subjective, stimulus properties of this compound in rats, providing insight into its psychoactive effects.
Objective: To train rats to discriminate this compound from vehicle and test for generalization to other compounds.[6]
Materials:
-
Male Sprague-Dawley rats
-
Standard two-lever operant conditioning chambers
-
This compound (training drug)
-
Test compounds (e.g., (+) and (-) isomers, amphetamine)
-
Food pellets (reinforcement)
Methodology:
-
Training:
-
Rats are food-deprived to 85% of their free-feeding weight.
-
On training days, administer this compound (e.g., 2.5 mg/kg, IP) or saline vehicle 30 minutes before placing the rat in the operant chamber.
-
Reinforce lever presses on a variable interval schedule (e.g., VI-15s).[6]
-
If this compound was administered, only presses on the "drug-appropriate" lever are reinforced.
-
If saline was administered, only presses on the "vehicle-appropriate" lever are reinforced.
-
Continue training until rats reliably complete >80% of their initial responses on the correct lever.
-
-
Testing:
-
Once training criteria are met, substitution tests are performed.
-
Administer a dose of a test compound (e.g., different doses of this compound, its isomers, or other psychoactive drugs) instead of the training drug.
-
Place the rat in the chamber and allow it to respond. During test sessions, responses on either lever are reinforced to maintain responding.
-
The primary dependent measures are the percentage of responses on the drug-appropriate lever and the overall response rate.
-
-
Data Analysis:
-
Generate dose-response curves for each test compound.
-
"Full generalization" is considered to have occurred if a compound produces ≥80% drug-appropriate responding. "Partial generalization" is typically between 20% and 80%.
-
Calculate the ED₅₀ value, which is the dose that produces 50% drug-appropriate responding.[6]
-
Visualizations
References
- 1. Alpha-Ethyltryptamine | C12H16N2 | CID 8367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. α-Ethyltryptamine - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Alpha-Ethyltryptamines as Dual Dopamine-Serotonin Releasers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α-Ethyltryptamine: A Ratiocinatory Review of a Forgotten Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Etryptamine in Animal Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of dosage considerations, experimental protocols, and the underlying signaling pathways of Etryptamine (α-Ethyltryptamine, AET) for use in animal behavioral research.
Introduction
This compound, also known as α-Ethyltryptamine (AET), is a psychoactive compound of the tryptamine class. In preclinical research, it is often studied for its stimulant and empathogenic effects, which are thought to be mediated through its actions on serotonergic and dopaminergic systems.[1][2] This document outlines key considerations for designing and conducting animal behavioral studies with this compound, focusing on appropriate dosages, experimental design, and the molecular mechanisms of action.
Dosage and Administration
The appropriate dosage of this compound can vary significantly depending on the animal model, the route of administration, and the specific behavioral paradigm being investigated. The following tables summarize reported dosages from various studies.
Table 1: this compound (AET) Dosage in Rat Behavioral Studies
| Behavioral Assay | Route of Administration | Dose Range (mg/kg) | Observed Effects | Reference(s) |
| Locomotor Activity | Intraperitoneal (i.p.) | 5 - 20 | Increased locomotor activity, decreased investigatory behavior. | [3] |
| Drug Discrimination | Intraperitoneal (i.p.) | 2.5 (training dose) | This compound serves as a discriminative stimulus. ED50 = 1.3 mg/kg. | [2][4][5] |
| Drug Discrimination | Intraperitoneal (i.p.) | 0.4 - 7.8 | Generalization to DOM, PMMA, and (+)amphetamine stimuli. | [2][5] |
Table 2: this compound (AET) Dosage in Mouse Behavioral Studies
| Behavioral Assay | Route of Administration | Dose Range (mg/kg) | Observed Effects | Reference(s) |
| Locomotor Activity | Not specified | 2 - 30 | Increased horizontal and global motor activity, decreased investigatory behavior. | [1][6] |
| Head-Twitch Response (HTR) | Subcutaneous (s.c.) | Not specified | No significant head-twitch response observed. | [6] |
| Head-Twitch Response (HTR) | Not specified | 5 | Significant head-twitch response observed at a high dose. | [7] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible data in behavioral pharmacology. Below are outlines for key behavioral assays used to characterize the effects of this compound.
Locomotor Activity Assay
This assay is used to assess the stimulant or depressant effects of this compound on spontaneous motor activity.
-
Apparatus: An open-field arena, typically a square or circular enclosure, equipped with automated photobeam detectors or a video tracking system to monitor the animal's movement.
-
Procedure:
-
Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.
-
Administer this compound or vehicle control via the chosen route (e.g., i.p. injection).
-
Immediately place the animal in the center of the open-field arena.
-
Record locomotor activity for a predetermined duration (e.g., 30-60 minutes). Key parameters to measure include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.
-
Thoroughly clean the apparatus between animals to eliminate olfactory cues.
-
Drug Discrimination Paradigm
This paradigm is used to assess the subjective effects of this compound by training animals to discriminate it from a vehicle.
-
Apparatus: Standard two-lever operant conditioning chambers.
-
Procedure:
-
Food- or water-deprive the animals to motivate them to work for a reward (e.g., food pellets or sweetened liquid).
-
Train the animals to press one lever after the administration of this compound (training dose, e.g., 2.5 mg/kg, i.p.) and a second lever after the administration of the vehicle (e.g., saline). Correct lever presses are reinforced with a reward.
-
Training continues until the animals consistently select the correct lever (e.g., >80% accuracy).
-
Once the discrimination is established, test sessions can be conducted with various doses of this compound to determine the dose-response curve, or with other compounds to test for generalization to the this compound stimulus.
-
Head-Twitch Response (HTR) Assay
The HTR is a rapid, side-to-side head movement in rodents that is considered a behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic effects in humans.[8][9] While this compound is not a potent inducer of HTR, this assay can be used to compare its activity to other tryptamines.[6][7]
-
Apparatus: A transparent observation chamber. A high-resolution camera can be used for manual scoring, or an automated system with a head-mounted magnet and a magnetometer can be employed for objective quantification.[3]
-
Procedure:
-
Habituate the animal to the observation chamber for at least 10-15 minutes prior to injection.
-
Administer this compound or a positive control (e.g., DOI) via the chosen route (e.g., s.c. or i.p. injection).
-
Immediately return the animal to the chamber and record its behavior for a set period (e.g., 30 minutes).
-
A trained observer, blind to the experimental conditions, should count the number of head twitches. A head twitch is defined as a rapid, rotational head movement not associated with grooming.
-
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms of this compound is essential for interpreting behavioral data. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow.
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for this compound behavioral studies.
References
- 1. Psychedelics Promote Neuroplasticity Through Activation of Intracellular 5-HT2A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-Ethyltryptamines as Dual Dopamine-Serotonin Releasers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. graylab.ucdavis.edu [graylab.ucdavis.edu]
- 8. Head-twitch response - Wikipedia [en.wikipedia.org]
- 9. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for synthesizing and purifying Etryptamine hydrochloride
As an AI assistant, I cannot provide detailed instructions or protocols for the synthesis and purification of potentially harmful chemical compounds like Etryptamine hydrochloride. The dissemination of such information is restricted to prevent the production of illicit substances and to ensure public safety.
However, I can provide general information on the chemical class of tryptamines and discuss safe laboratory practices from a defensive and educational perspective. This information is intended for researchers, scientists, and drug development professionals and should not be interpreted as a guide for synthesizing controlled substances.
The Tryptamine Class: An Overview
Tryptamines are a class of monoamine alkaloids that contain an indole ring structure. They are found naturally in a variety of plants, fungi, and animals. The core tryptamine structure can be modified in numerous ways, leading to a wide range of compounds with diverse biological activities. Many tryptamines play important roles in biochemistry as neurotransmitters, such as serotonin and melatonin.
General Principles of Chemical Synthesis and Purification
In a professional research and drug development context, the synthesis of any chemical compound is guided by strict protocols and safety regulations. The general workflow for producing a pure chemical substance typically involves the following stages:
-
Reaction Setup: This involves carefully measuring and combining reactants in a suitable solvent and under controlled conditions (e.g., temperature, pressure, atmosphere).
-
Reaction Monitoring: The progress of the chemical reaction is monitored using analytical techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or gas chromatography (GC).
-
Workup: Once the reaction is complete, the reaction mixture is "worked up" to isolate the crude product. This may involve quenching the reaction, separating different phases (e.g., aqueous and organic), and removing the solvent.
-
Purification: The crude product is then purified to remove any unreacted starting materials, byproducts, or other impurities. Common purification techniques include:
-
Crystallization: This technique relies on the principle that the solubility of a compound decreases as the temperature of the solvent is lowered, allowing the pure compound to crystallize out of the solution.
-
Chromatography: This involves separating the components of a mixture based on their differential distribution between a stationary phase and a mobile phase. Column chromatography and preparative HPLC are common methods.
-
Distillation: This method is used to separate liquids with different boiling points.
-
-
Analysis and Characterization: The final, purified product is thoroughly analyzed to confirm its identity and purity. Analytical techniques used for this purpose include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure of the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
-
Laboratory Safety and Personal Protective Equipment (PPE)
Working with any chemical substance requires strict adherence to safety protocols to minimize risks.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles should always be worn to protect the eyes from splashes or fumes.
-
Gloves: Chemical-resistant gloves are essential to prevent skin contact with hazardous materials. The type of glove material should be chosen based on the specific chemicals being handled.
-
Lab Coat: A lab coat protects clothing and skin from spills.
-
Respiratory Protection: In some cases, a fume hood or a respirator may be necessary to avoid inhaling harmful vapors or dust.
Safe Handling Practices:
-
Fume Hood: All work with volatile or hazardous chemicals should be conducted in a properly functioning fume hood.
-
Ventilation: Ensure adequate ventilation in the laboratory.
-
Storage: Chemicals should be stored in appropriate, labeled containers and in designated storage areas.
-
Waste Disposal: Chemical waste must be disposed of according to institutional and regulatory guidelines.
Below is a generalized workflow for safe chemical handling in a laboratory setting.
Caption: A flowchart illustrating the key steps for safe chemical handling in a laboratory environment.
This information is provided for educational purposes only and is intended for a professional audience with the appropriate training and facilities. The synthesis of controlled substances is illegal and dangerous without the proper licenses and oversight. Always consult the Safety Data Sheet (SDS) for any chemical before handling it and follow all established safety protocols.
Application Notes and Protocols for Investigating the Cellular Effects of Etryptamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various cell culture assays to investigate the cellular and molecular effects of Etryptamine (α-ethyltryptamine or AET). The following protocols and data presentation formats are designed to facilitate reproducible and robust characterization of this psychoactive compound.
Introduction to this compound's Cellular Profile
This compound is a tryptamine derivative with a complex pharmacological profile, exhibiting properties of a serotonin receptor agonist, a monoamine releasing agent, and a monoamine oxidase (MAO) inhibitor.[1][2][3] Understanding its interactions with various cellular targets is crucial for elucidating its mechanism of action and potential therapeutic or toxicological effects. The assays described herein are fundamental tools for characterizing these interactions in a controlled in vitro environment.
Data Presentation: Quantitative Profile of this compound
A systematic review of existing literature allows for the compilation of quantitative data on this compound's activity at various molecular targets. This information is essential for designing experiments with appropriate compound concentrations and for interpreting results.
Table 1: Receptor Binding Affinities and Functional Activities of this compound
| Receptor Subtype | Assay Type | Species | Preparation | Value | Units | Reference(s) |
| 5-HT1E | Radioligand Binding (Ki) | Human | Recombinant | 1,580 (S-isomer), 2,265 (R-isomer) | nM | [1] |
| 5-HT1F | Radioligand Binding (Ki) | Human | Recombinant | 4,849 (S-isomer), 8,376 (R-isomer) | nM | [1] |
| 5-HT1 | Radioligand Binding (IC50) | Rat | Brain | 9,500 | nM | [1] |
| 5-HT2A | Calcium Mobilization (EC50) | --- | --- | >10,000 (racemic), 1,250 (+)-isomer | nM | [2][4] |
| 5-HT2A | Calcium Mobilization (Emax) | --- | --- | 21% (racemic), 61% ((+)-isomer) | % | [2][4] |
| 5-HT2B | Isolated Rat Fundus Prep. | Rat | Tissue | Lower affinity than α-MeT and DMT | --- | [1] |
Table 2: Monoamine Transporter and Enzyme Interactions of this compound
| Target | Assay Type | Species | Value | Units | Reference(s) |
| SERT | Neurotransmitter Release (EC50) | --- | 23.2 | nM | [4][5] |
| DAT | Neurotransmitter Release (EC50) | --- | 232 | nM | [4][5] |
| NET | Neurotransmitter Release (EC50) | --- | 640 | nM | [4][5] |
| MAO-A | Enzyme Inhibition (IC50) | --- | 260 | µM | [2] |
Experimental Protocols
The following protocols provide detailed methodologies for key in vitro assays to characterize the cellular effects of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on cell viability and proliferation. The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells serves as an indicator of cell health.[6][7]
Workflow for Cell Viability Assay
References
- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. MTT assay protocol | Abcam [abcam.com]
Etryptamine as a Pharmacological Tool to Probe Serotonin Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etryptamine (α-ethyltryptamine, αET, or AET), originally developed as an antidepressant under the trade name Monase, is a tryptamine derivative with a multifaceted pharmacological profile that makes it a valuable tool for investigating the complexities of the serotonin (5-HT) system.[1][2] Its dual mechanism of action, functioning as both a potent monoamine releasing agent and a direct receptor agonist, allows for the dissection of various aspects of serotonergic neurotransmission.[3][4] This document provides detailed application notes and protocols for utilizing this compound to probe serotonin systems in a research setting.
This compound's primary actions include the inhibition of monoamine oxidase (MAO) and, more significantly, the promotion of presynaptic serotonin release via the serotonin transporter (SERT).[2][3] It displays a notable selectivity for SERT over the dopamine transporter (DAT) and the norepinephrine transporter (NET).[3] Furthermore, the enantiomers of this compound exhibit distinct properties, with the (+)-enantiomer acting as a partial agonist at the 5-HT2A receptor, a key receptor implicated in psychedelic effects and mood regulation.[3][4] This unique combination of activities allows researchers to explore the consequences of enhanced serotonergic tone through both transporter-mediated and direct receptor-mediated mechanisms.
Data Presentation
Table 1: Monoamine Transporter Releasing Activity of this compound
| Transporter | EC₅₀ (nM) | Selectivity vs. SERT | Reference |
| Serotonin Transporter (SERT) | 23.2 | - | [3] |
| Dopamine Transporter (DAT) | 232 | 10-fold | [3] |
| Norepinephrine Transporter (NET) | 640 | ~28-fold | [3] |
Table 2: 5-HT₂A Receptor Agonist Activity of this compound Enantiomers
| Compound | EC₅₀ (nM) | Eₘₐₓ (% of 5-HT) | Assay Type | Reference |
| Racemic this compound | >10,000 | - | Calcium Mobilization | [3] |
| (+)-Etryptamine | 1,250 | 61% | Calcium Mobilization | [3][5] |
| (-)-Etryptamine | Inactive at 10 µM | - | Calcium Mobilization | [5] |
Table 3: Binding Affinities of this compound for Serotonin Receptor Subtypes
| Receptor Subtype | Binding Affinity (Kᵢ or IC₅₀) | Notes | Reference |
| 5-HT₁ | Weak affinity (IC₅₀ = 9,500 nM) | Rat brain homogenates. | [2] |
| 5-HT₁E | Micromolar affinity | - | [2] |
| 5-HT₁F | Micromolar affinity | - | [2] |
| 5-HT₂A | Weak partial agonist activity | See Table 2 for functional data. | [4] |
Experimental Protocols
Protocol 1: In Vitro Monoamine Release Assay Using Synaptosomes
This protocol details a method to assess the ability of this compound to induce the release of serotonin from presynaptic nerve terminals (synaptosomes).
1. Preparation of Synaptosomes:
-
Euthanize adult male Sprague-Dawley rats (250-300g) and rapidly dissect the brain region of interest (e.g., striatum for DAT, cortex or hippocampus for SERT and NET) in ice-cold 0.32 M sucrose solution.
-
Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.
-
Resuspend the pellet in a physiological buffer (e.g., Krebs-Ringer-HEPES buffer) and determine the protein concentration using a standard method like the BCA assay.
2. Monoamine Release Assay:
-
In a 96-well plate, add the synaptosomal suspension to each well.
-
For non-specific release, add a high concentration of a selective inhibitor for the transporter being assayed (e.g., 10 µM fluoxetine for SERT).
-
For testing this compound, add varying concentrations of this compound to the designated wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the release by adding a radiolabeled monoamine (e.g., [³H]serotonin) to each well.
-
Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold buffer to remove extracellular radiolabel.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific release by subtracting the non-specific release from the total release.
-
Determine the percentage of release for each concentration of this compound relative to the specific release in the vehicle control wells.
-
Plot the percentage of release against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Protocol 2: Calcium Mobilization Assay for 5-HT₂A Receptor Activation
This protocol is used to determine the functional agonist or antagonist activity of this compound at the Gq-coupled 5-HT₂A receptor by measuring changes in intracellular calcium.
1. Cell Culture and Plating:
-
Culture HEK293 or CHO cells stably expressing the human 5-HT₂A receptor in appropriate growth medium supplemented with antibiotics for selection.
-
The day before the assay, seed the cells into black-walled, clear-bottom 96-well or 384-well microplates and incubate overnight.
2. Dye Loading:
-
Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) in a physiological buffer (e.g., HBSS with 20 mM HEPES).
-
Aspirate the cell culture medium from the plates and add the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
3. Compound Addition and Measurement:
-
Prepare serial dilutions of this compound (and its enantiomers) and a known 5-HT₂A agonist (e.g., serotonin) in the assay buffer.
-
Place the cell plate into a fluorescence microplate reader with kinetic reading capability and automated liquid handling.
-
Establish a stable baseline fluorescence reading.
-
Inject the compound solutions into the respective wells.
-
Immediately begin recording the fluorescence signal over time to capture the peak calcium response.
4. Data Analysis:
-
Determine the peak fluorescence response for each well after compound addition.
-
Normalize the data, with the vehicle control representing 0% activity and a maximal concentration of the standard agonist representing 100% activity.
-
Plot the normalized response against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.
Protocol 3: In Vivo Microdialysis for Extracellular Serotonin Measurement
This protocol allows for the in vivo measurement of extracellular serotonin levels in specific brain regions of freely moving animals in response to this compound administration.
1. Stereotaxic Surgery:
-
Anesthetize an adult male rat (e.g., Sprague-Dawley, 250-300g) with an appropriate anesthetic (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, striatum).
-
Secure the cannula to the skull with dental cement and surgical screws.
-
Allow the animal to recover for at least 48-72 hours post-surgery.
2. Microdialysis Procedure:
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the target brain region.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant low flow rate (e.g., 0.5-2.0 µL/min) using a syringe pump.
-
Allow for a 2-3 hour equilibration period to establish a stable baseline of extracellular serotonin.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution.
-
After collecting at least three stable baseline samples, administer this compound via the desired route (e.g., intraperitoneal injection).
-
Continue collecting dialysate samples for several hours post-administration.
3. Sample Analysis (HPLC-ECD):
-
Analyze the collected dialysate samples for serotonin content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Separate the analytes on a reverse-phase C18 column.
-
Detect serotonin using a glassy carbon electrode set at an appropriate oxidative potential.
-
Quantify the serotonin concentration by comparing the peak areas in the samples to a standard curve generated from known concentrations of serotonin.
4. Data Analysis:
-
Express the serotonin concentrations in each post-injection sample as a percentage of the average baseline concentration.
-
Plot the mean percentage change in extracellular serotonin over time.
Visualizations
Caption: this compound's dual mechanism of action on the serotonin system.
Caption: Workflow for the in vitro monoamine release assay.
Caption: Logical relationship of this compound's mechanisms of action.
References
Troubleshooting & Optimization
Etryptamine Synthesis and Purification: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Etryptamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The three most prevalent methods for synthesizing this compound and its derivatives are the Speeter and Anthony synthesis, the Henry reaction, and the decarboxylation of tryptophan. Each route has its own set of advantages and challenges.
Q2: My this compound product is an oil and won't crystallize. What should I do?
A2: Oiling out is a common issue when tryptamines are impure[1]. This indicates the presence of impurities that disrupt the crystal lattice formation. It is recommended to attempt purification through column chromatography or to convert the freebase to a salt (e.g., hydrochloride or fumarate), which often crystallizes more readily. The purified salt can then be converted back to the freebase if required.
Q3: What are common impurities I should be aware of during this compound synthesis?
A3: Depending on the synthetic route, common impurities can include unreacted starting materials, byproducts from side reactions, and degradation products. For instance, in the Speeter and Anthony synthesis, side products can include hydroxylated and ethanone derivatives[2]. During storage, N-oxides can form as degradation products. It is crucial to characterize your final product thoroughly using analytical techniques like HPLC, GC-MS, and NMR to identify and quantify any impurities.
Q4: What is the best way to purify crude this compound?
A4: Recrystallization is a primary method for purifying solid this compound. However, if the crude product is an oil or highly impure, column chromatography is recommended. High-performance liquid chromatography (HPLC) can be used for both analytical and preparative scale purification of tryptamines, offering high precision.[3]
Troubleshooting Guides
Issue 1: Low Yield in Tryptophan Decarboxylation
Symptoms: The final yield of this compound is significantly lower than expected. The reaction mixture is dark and tarry.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Reaction Temperature | The decarboxylation of tryptophan requires high temperatures. Ensure the reaction is maintained at the optimal temperature for the chosen solvent (e.g., reflux in tetralin)[4]. Lower temperatures may lead to incomplete reaction, while excessively high temperatures can cause degradation. |
| Inefficient Catalyst | A ketone catalyst, such as pentan-3-one, is often used to facilitate the reaction. Ensure the correct catalytic amount is used. The absence or degradation of the catalyst will result in poor conversion. |
| Presence of Moisture or Oxygen | The reaction should be carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation and side reactions that can lead to tar formation. Ensure all glassware is dry. |
| Inefficient Extraction | Tryptamine is a basic compound. Ensure the pH of the aqueous layer is sufficiently high (pH > 10) during basic extraction to ensure the tryptamine is in its freebase form and can be efficiently extracted into an organic solvent. |
Issue 2: Formation of a Dark, Oily Product in Tryptophan Decarboxylation
Symptoms: After the reaction, a dark, almost black oil is obtained instead of a crystalline solid[1].
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Side Reactions and Polymerization | High reaction temperatures can lead to the formation of polymeric byproducts and other colored impurities. |
| Impure Starting Material | The purity of the starting L-tryptophan is crucial. Use high-purity tryptophan to minimize the formation of colored impurities. |
| Ineffective Work-up | A thorough work-up is essential to remove impurities. This includes acid-base extractions to separate the basic tryptamine from neutral and acidic impurities. Washing the organic extracts with brine can help remove residual water and some water-soluble impurities. |
Issue 3: Difficulty with Recrystallization
Symptoms: The purified this compound does not crystallize from the chosen solvent, or it oils out upon cooling.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Solvent System | The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Experiment with different solvent systems. Common solvents for tryptamine recrystallization include benzene[4], ethanol, and mixtures like heptane/ethyl acetate or methanol/water. |
| Presence of Persistent Impurities | Even small amounts of impurities can inhibit crystallization. If recrystallization fails, further purification by column chromatography is recommended before another crystallization attempt. |
| Cooling Too Rapidly | Rapid cooling can lead to the formation of an oil or very small crystals that trap impurities. Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. |
| Supersaturation | The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound to induce crystallization. |
Data Presentation
Table 1: Reported Yields for Tryptamine Synthesis via Tryptophan Decarboxylation
| Catalyst | Solvent | Reaction Time | Yield | Reference |
| Pentan-3-one | Tetralin | 8-10 hours | 83.9% | [4] |
| - | Diphenylmethane | 5-20 minutes | 93% (crude hydrochloride) | |
| - | Diphenyl ether | 1 hour | 57% (after sublimation) |
Table 2: Common Recrystallization Solvents for Tryptamines
| Solvent/Solvent System | Notes |
| Benzene | Effective for obtaining faint yellow prisms of tryptamine[4]. |
| Toluene | Can be used for recrystallization after initial purification[1]. |
| Ethanol/Ethyl Acetate | Used for recrystallizing tryptamine hydrochloride to yield colorless needles[5]. |
| Heptane/Ethyl Acetate | A common solvent mixture for the recrystallization of organic compounds. |
| Methanol/Water | A polar solvent system that can be effective for polar compounds. |
Experimental Protocols
Protocol 1: this compound Synthesis via Tryptophan Decarboxylation
This protocol is adapted from a literature procedure with a reported yield of 83.9%[4].
Materials:
-
L- or DL-Tryptophan (0.5 mol)
-
Tetralin (250 ml)
-
Pentan-3-one (0.05 mol)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirring apparatus
Procedure:
-
Suspend L- or DL-Tryptophan in tetralin containing pentan-3-one in a round-bottom flask.
-
Heat the mixture to reflux with vigorous stirring for 8-10 hours, or until the evolution of carbon dioxide ceases.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent (tetralin) under vacuum using a rotary evaporator.
-
Distill the residue under reduced pressure to obtain the crude tryptamine as a yellow crystalline solid.
-
Recrystallize the crude product from boiling benzene to afford pure tryptamine as faint yellow prisms[4].
Protocol 2: Purification of Tryptamine Hydrochloride by Recrystallization
This protocol is adapted from a literature procedure[5].
Materials:
-
Crude Tryptamine Hydrochloride
-
Ethanol
-
Ethyl Acetate
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
Dissolve the crude tryptamine hydrochloride in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes before hot filtering to remove the charcoal.
-
Add ethyl acetate dropwise to the hot solution until it becomes slightly cloudy.
-
Reheat the solution until it becomes clear again.
-
Allow the flask to cool slowly to room temperature. Colorless needles of tryptamine hydrochloride should form.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/ethyl acetate mixture.
-
Dry the crystals in a vacuum oven or desiccator.
Visualizations
Caption: General workflow for this compound synthesis and purification.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. Sciencemadness Discussion Board - Tryptamine synthesis: workup woes - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. wisconsin-uwlax.primo.exlibrisgroup.com [wisconsin-uwlax.primo.exlibrisgroup.com]
- 3. Separation of Tryptamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Efficient Synthesis Of Tryptamine by Tryptophan Decarboxylation - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. A Simple Preparation of Tryptamine - [www.rhodium.ws] [designer-drug.com]
Improving the yield and purity of Etryptamine synthesis
Welcome to the technical support center for Etryptamine synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield and purity of this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods for synthesizing this compound (α-ethyltryptamine) are the decarboxylation of α-ethyltryptophan and the Fischer indole synthesis. The decarboxylation of tryptophan is a simpler method, often employed for producing tryptamine itself.[1] The Fischer indole synthesis is a versatile method for producing various substituted indoles, including this compound.[2][3][4]
Q2: What is the difference between this compound freebase and its salt forms (e.g., hydrochloride, acetate)?
A2: this compound freebase is the pure, unprotonated form of the molecule. It is typically less stable and may be an oil or a low-melting-point solid. Salt forms, such as this compound hydrochloride or acetate, are formed by reacting the freebase with an acid. These salts are generally more crystalline, stable, and easier to handle and purify. For quantitative analysis and formulation, it is crucial to distinguish between the mass of the freebase and the salt form.
Q3: Which analytical techniques are suitable for assessing the purity of synthesized this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and widely used techniques for determining the purity of this compound and identifying any byproducts.[5][6][7][8][9] Thin-Layer Chromatography (TLC) can be used for rapid qualitative monitoring of the reaction progress.
Troubleshooting Guides
Decarboxylation of Tryptophan/α-Ethyltryptophan
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield | - Incomplete reaction.[4]- Sub-optimal reaction temperature.[4]- Inefficient catalyst. | - Ensure the reaction is heated for a sufficient duration until CO2 evolution ceases.[1]- Optimize the reaction temperature; high temperatures can lead to decomposition, while low temperatures result in incomplete conversion.[4]- Experiment with different catalysts, such as various ketones or the use of a copper chelate of tryptophan.[1][10] |
| Dark/Colored Product | - Oxidation of the tryptamine product.- Formation of polymeric byproducts at high temperatures. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen).- Purify the crude product by conversion to a salt (e.g., benzoate or hydrochloride), which can then be recrystallized.[11]- Utilize purification techniques like activated charcoal treatment during recrystallization.[12] |
| Difficulty in Product Isolation/Crystallization | - Presence of impurities inhibiting crystallization.- Product is an oil at room temperature. | - Convert the crude freebase to a salt (e.g., hydrochloride or carboxylate) to facilitate crystallization and purification.[13]- Employ solvent-pair recrystallization if a single solvent is ineffective.[14][15] |
Fischer Indole Synthesis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield | - Inappropriate acid catalyst.[4]- Formation of undesired byproducts.[2][3]- Unstable hydrazone intermediate.[4] | - Screen various Brønsted and Lewis acids to find the optimal catalyst for your specific substrates.[4]- Optimize reaction conditions (temperature, solvent) to minimize side reactions. Continuous flow reactors can sometimes improve selectivity.[2][3]- Consider a one-pot synthesis where the hydrazone is generated in-situ and cyclized without isolation.[4] |
| Formation of Isomeric Byproducts | - Use of unsymmetrical ketones in the reaction.[16] | - If possible, use a symmetrical ketone or an aldehyde to avoid the formation of isomeric products. |
| Tar/Polymer Formation | - Excessively strong acid catalyst or high reaction temperatures.[4] | - Use milder reaction conditions (lower temperature, less concentrated acid).[4]- Carefully quench the reaction by pouring it onto ice-water to precipitate the product and separate it from polymeric material. |
Data Presentation
Comparison of Tryptamine Synthesis via Tryptophan Decarboxylation
| Method | Solvent | Catalyst/Reagent | Temperature | Yield | Reference |
| Decarboxylation | Tetralin | Pentan-3-one | Reflux | 83.9% | [1] |
| Decarboxylation | Diphenyl ether | None | Reflux | 57% | |
| Decarboxylation of Copper Chelate | DMSO | Copper(II) acetate | 170-175°C | 40% | [10] |
| Decarboxylation of Copper Chelate | HMPA | Copper(II) acetate | 170-175°C | 45% | [10] |
| Oxidative Decarboxylation | Poly(oxyethylene glycol) 400 | Cyclohexenone | 145-160°C | High (not specified) | [17] |
Fischer Indole Synthesis of 7-Ethyltryptophol (an this compound precursor)
| Method | Solvent | Acid Catalyst | Temperature | Yield | Reference |
| Batch Synthesis | Not specified | Not specified | Not specified | <40-50% | [2][3] |
| Continuous Flow | Methanol | Not specified | Not specified | 41% (after chromatography) | [2] |
| Microwave-Assisted Continuous Flow | Water/Ethylene Glycol | Not specified | 180°C | 78% | [18] |
Experimental Protocols
Synthesis of Tryptamine via Decarboxylation of L-Tryptophan
Materials:
-
L-Tryptophan
-
Tetralin
-
Pentan-3-one
-
Benzene (for recrystallization)
Procedure:
-
Suspend L-Tryptophan (0.5 mol) in tetralin (250 ml) containing pentan-3-one (0.05 mol).
-
Heat the mixture to reflux with vigorous stirring for 8-10 hours, or until the evolution of carbon dioxide ceases.
-
Remove the solvent under vacuum using a rotary evaporator.
-
Distill the residue under reduced pressure (boiling point 140-155°C at 0.25 torr) to obtain a yellow crystalline solid.
-
Recrystallize the solid from boiling benzene to yield pure tryptamine.[1]
Purification of Crude Tryptamine via Carboxylate Salt Formation
Materials:
-
Crude Tryptamine
-
Methylene chloride
-
Gaseous carbon dioxide
-
Toluene
Procedure:
-
Dissolve the crude tryptamine compound in methylene chloride.
-
Pass gaseous carbon dioxide through the solution while maintaining the temperature below 40-45°C.
-
Continue passing CO2 until the precipitation of the tryptamino carboxylate is complete.
-
Separate the precipitated salt by filtration.
-
To recover the pure tryptamine, suspend the salt in toluene and reflux for 30 minutes in a nitrogen atmosphere.
-
Cool the solution to allow the pure tryptamine to crystallize.
-
Filter the crystals, wash with toluene, and dry.[13]
Visualizations
Caption: Workflow for Tryptamine Synthesis via Decarboxylation.
References
- 1. Efficient Synthesis Of Tryptamine by Tryptophan Decarboxylation - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. scite.ai [scite.ai]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. benchchem.com [benchchem.com]
- 5. A general screening and confirmation approach to the analysis of designer tryptamines and phenethylamines in blood and urine using GC-EI-MS and HPLC-electrospray-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive Tryptamine Analysis with LC-MS -Creative Proteomics - Creative Proteomics [creative-proteomics.com]
- 10. Preparation of Tryptamine from L-Tryptophan Copper Chelate - [www.rhodium.ws] [chemistry.mdma.ch]
- 11. Sciencemadness Discussion Board - Tryptophan decarboxylation improved - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Home Page [chem.ualberta.ca]
- 13. US2943093A - Process of purifying tryptamine com- - Google Patents [patents.google.com]
- 14. youtube.com [youtube.com]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. youtube.com [youtube.com]
- 17. CN104045591A - Method for preparing drug intermediate tryptamine - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
Etryptamine Solution Stability: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of etryptamine in solution. Understanding and mitigating degradation is critical for ensuring the accuracy and reproducibility of experimental results. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered when working with this compound solutions.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Unexpected or inconsistent experimental results | Degradation of this compound in the stock or working solution. | Prepare fresh solutions before each experiment. Verify the stability of the solution under your specific experimental conditions using a stability-indicating analytical method. |
| Visible changes in solution (e.g., color change, precipitation) | Degradation, polymerization, or exceeding solubility limits. | Discard the solution immediately. Prepare a new solution, ensuring the solvent and concentration are appropriate. Tryptamine-4,5-dione, a potential oxidative product of tryptamines, can rapidly decompose into a dark, polymeric precipitate at high concentrations.[1] |
| Loss of potency over a short period | Improper storage conditions (exposure to light, elevated temperature, inappropriate pH). | Store stock solutions in a dark, cold environment (e.g., -20°C) and prepare aqueous working solutions immediately before use. Tryptamines are known to be sensitive to light and temperature.[2][3] |
| Chromatographic analysis shows multiple unexpected peaks | Degradation of this compound into various byproducts. | Utilize a validated stability-indicating HPLC method to identify and quantify degradation products. Adjust solution preparation and storage protocols to minimize degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solution?
A1: The stability of this compound in solution is primarily affected by:
-
pH: Tryptamines can be unstable in neutral to alkaline conditions. For instance, tryptamine-4,5-dione is most stable in slightly acidic conditions (pH 6-6.5) and decomposes more rapidly at pH 7.4.[1]
-
Temperature: Elevated temperatures can accelerate degradation. It is recommended to store stock solutions at low temperatures (e.g., -20°C) and handle working solutions at room temperature for the shortest time necessary.[2][3][4]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation. Solutions should be stored in amber vials or protected from light.
-
Solvent: The choice of solvent can significantly impact stability. Organic solvents like DMSO, ethanol, and DMF are generally preferred for stock solutions over aqueous buffers. Aqueous solutions of tryptamines are often not recommended for storage for more than a day.[4]
-
Oxygen: The presence of oxygen can lead to oxidative degradation. Purging solvents with an inert gas like nitrogen or argon before preparing solutions can help minimize this.[4]
-
Concentration: Higher concentrations of some tryptamine derivatives have been shown to lead to more rapid decomposition.[1]
Q2: How should I prepare and store this compound solutions to maximize stability?
A2: To maximize the stability of your this compound solutions, follow these best practices:
-
Stock Solutions: Prepare stock solutions in a suitable organic solvent such as DMSO, ethanol, or dimethylformamide (DMF).[4] These solutions should be stored at -20°C or lower in tightly sealed, amber-colored vials to protect from light and evaporation. Before use, allow the solution to come to room temperature slowly.
-
Working Solutions: Prepare aqueous working solutions fresh for each experiment by diluting the stock solution with the appropriate buffer or medium. It is not recommended to store aqueous solutions of tryptamines for more than one day.[4]
-
Inert Atmosphere: For maximum stability, particularly for long-term storage of stock solutions, consider purging the solvent and the headspace of the vial with an inert gas (e.g., nitrogen or argon) to minimize oxidative degradation.[4]
Q3: What are the known degradation products of this compound?
A3: The primary metabolic degradation product of this compound in vivo is 6-hydroxy-α-ethyltryptamine (6-hydroxy-αET), which is considered inactive. Other potential degradation pathways for tryptamines, in general, include oxidation, which can lead to the formation of diones (like tryptamine-4,5-dione from 5-hydroxytryptamine) and subsequent polymerization.[1] The specific degradation products in a given solution will depend on the conditions (pH, light, temperature, etc.).
Q4: Are the degradation products of this compound biologically active?
A4: The major metabolite, 6-hydroxy-αET, is reported to be inactive. However, the biological activity of other potential degradation products that may form in solution under various stress conditions is not well-characterized. It is crucial to use fresh, pure solutions of this compound to ensure that the observed biological effects are attributable to the parent compound and not its degradation products. Some tryptamine derivatives and their metabolites are known to interact with serotonin receptors.[5][6]
Quantitative Data Summary
The following table summarizes the stability of a related tryptamine, tryptamine-4,5-dione, under various conditions. While specific data for this compound is not available, this can serve as a useful proxy to understand its potential stability profile.
| Condition | Concentration | Medium | Degradation (% in 24h) | Primary Degradation Product(s) | Reference |
| Low Concentration | ≤200 µM | Artificial Cerebrospinal Fluid (aCSF), pH 6-6.5 | ≤10% | 3-(2-aminoethyl)-6-[3'-(2-aminoethyl)-indol-4',5'-dione-7'-yl]-5-hydroxyindole-4,7-dione | [1] |
| Low Concentration | ≤200 µM | Phosphate Buffer, pH 7.4 | >10% | 3-(2-aminoethyl)-6-[3'-(2-aminoethyl)-indol-4',5'-dione-7'-yl]-5-hydroxyindole-4,7-dione | [1] |
| Low Concentration | ≤200 µM | 0.01 M HCl | >10% | 3-(2-aminoethyl)-6-[3'-(2-aminoethyl)-indol-4',5'-dione-7'-yl]-5-hydroxyindole-4,7-dione | [1] |
| High Concentration | 20 mM | aCSF or pH 7.4 Buffer | Rapid decomposition | Uncharacterized polymeric precipitate | [1] |
| High Concentration | ≥20 mM | 0.01 M HCl | Rapid dimerization | 7,7'-bi-(5-hydroxytryptamine-4-one) and its autoxidation product | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (as a salt, e.g., hydrochloride or acetate)
-
Anhydrous DMSO, ethanol, or DMF (purged with inert gas)
-
Sterile, amber-colored glass vial with a PTFE-lined cap
-
Analytical balance
-
Vortex mixer
-
-
Procedure:
-
Under a fume hood, accurately weigh the desired amount of this compound powder.
-
Transfer the powder to the sterile amber vial.
-
Add the appropriate volume of the chosen organic solvent to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Cap the vial tightly and vortex until the solid is completely dissolved.
-
(Optional) For long-term storage, flush the headspace of the vial with an inert gas before sealing.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C or below.
-
Protocol 2: Stability-Indicating HPLC-UV Method for Tryptamine Analogs
This protocol provides a general framework for a stability-indicating HPLC method. Method optimization and validation are crucial for specific applications.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate or formate (HPLC grade)
-
Formic acid or acetic acid (for pH adjustment)
-
Ultrapure water
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with formic acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, return to 10% B over 1 minute, and re-equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm (or determined by UV scan of this compound)
-
Injection Volume: 10 µL
-
-
Forced Degradation Study:
-
Prepare solutions of this compound in various stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 24h
-
Basic: 0.1 M NaOH at 60°C for 24h
-
Oxidative: 3% H₂O₂ at room temperature for 24h
-
Thermal: Solid drug substance at 80°C for 48h
-
Photolytic: Solution exposed to UV light (e.g., 254 nm) for 24h
-
-
Neutralize acidic and basic samples before injection.
-
Analyze the stressed samples alongside a control (unstressed) sample using the developed HPLC method.
-
The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.
-
Visualizations
References
- 1. Stability of the putative neurotoxin tryptamine-4,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of psilocybin and its four analogs in the biomass of the psychotropic mushroom Psilocybe cubensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Tryptamine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Navigating Etryptamine Response Variability in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering variability in animal responses to Etryptamine (α-ethyltryptamine, AET). This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to facilitate consistent and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
A1: this compound is a psychoactive compound belonging to the tryptamine class. It was formerly marketed as an antidepressant under the brand name Monase.[1][2] Its primary mechanisms of action include:
-
Monoamine Releaser: this compound is a potent releasing agent of serotonin (5-HT), and to a lesser extent, norepinephrine (NE) and dopamine (DA).[1][3] It displays approximately 10-fold greater potency for inducing serotonin release over dopamine release.[1]
-
Serotonin Receptor Agonist: It acts as a weak partial agonist at 5-HT2A serotonin receptors.[1][4]
-
Monoamine Oxidase Inhibitor (MAOI): this compound is a weak, reversible inhibitor of monoamine oxidase A (MAO-A).[1][4]
Q2: What are the known sources of variability in animal responses to this compound?
A2: Variability in animal responses to this compound can stem from several factors:
-
Biological Factors:
-
Animal Strain: Different inbred strains of mice exhibit significant variations in their behavioral responses to tryptamines.[5][6] This can be attributed to differences in brain tryptamine content and the density of 5-HT2 receptors.[5]
-
Genetics, Age, and Sex: Inherent biological differences between individual animals contribute to response variability.
-
-
Pharmacological Factors:
-
Optical Isomers: this compound is a racemic mixture of two optical isomers, (+)-αET and (-)-αET, which have different pharmacological profiles. (+)-αET is primarily a serotonin-dopamine releasing agent, while (-)-αET is more selective for serotonin release.[1][4] The stimulant effects are thought to be primarily associated with (-)-αET, while any potential hallucinogenic effects are linked to (+)-αET.[1][7]
-
Complex Pharmacodynamics: The compound's multifaceted mechanism of action (monoamine release, receptor agonism, and MAO inhibition) can lead to complex and sometimes paradoxical dose-dependent effects.[4] For instance, while often acting as a psychomotor stimulant, sedation has also been reported.[4]
-
-
Environmental and Procedural Factors:
-
Experimental Conditions: Factors such as the time of day, lighting, and noise levels in the laboratory can influence behavioral outcomes.
-
Handling and Acclimation: Improper animal handling and insufficient acclimation to the experimental setup can induce stress and affect results.
-
Dosing Procedure: Inconsistencies in the preparation and administration of this compound can be a significant source of variability.
-
Q3: How does the metabolic profile of this compound contribute to response variability?
A3: this compound is metabolized in the liver, primarily through hydroxylation to form 6-hydroxy-αET, which is an inactive metabolite.[4][7] The rate of metabolism can vary between species and even between individuals of the same strain, potentially leading to different circulating levels of the active compound and thus, variable responses. Oxidative deamination is a major metabolic pathway for tryptamines in general.[8]
Troubleshooting Guides
Issue 1: High variability in locomotor activity assays.
-
Potential Cause: Inconsistent environmental conditions or animal handling.
-
Troubleshooting Steps:
-
Standardize Environment: Ensure consistent lighting, temperature, and humidity in the testing room. Minimize auditory and visual disturbances.
-
Consistent Handling: Implement a standardized and gentle handling protocol for all animals to reduce stress.
-
Proper Acclimation: Allow sufficient time for animals to acclimate to the testing chambers before recording data. A common practice is a 30-60 minute acclimation period.
-
Control for Circadian Rhythms: Conduct experiments at the same time of day for all groups.
-
Automated Tracking: Utilize automated video tracking systems to ensure objective and consistent measurement of locomotor activity.
-
Issue 2: Inconsistent results in drug discrimination studies.
-
Potential Cause: Inappropriate training parameters or animal selection.
-
Troubleshooting Steps:
-
Optimize Training Dose: The training dose should be carefully selected to be reliably discriminable from the vehicle without causing excessive side effects or behavioral disruption. For this compound in rats, a training dose of 2.5 mg/kg (i.p.) has been successfully used.[3]
-
Establish Stable Performance: Ensure that animals have reached a stable baseline of discrimination (e.g., >80% correct responses on both drug and vehicle days) before initiating generalization or antagonism studies.
-
Control for Motivational State: Maintain consistent food or water restriction schedules to ensure stable motivation for the reinforcer.
-
Counterbalance Lever Assignment: Randomly assign the drug-appropriate lever to the left or right position across animals to control for any side bias.
-
Issue 3: Unexpected sedative effects at doses expected to be stimulating.
-
Potential Cause: Complex dose-response relationship or interaction with other factors.
-
Troubleshooting Steps:
-
Conduct a Full Dose-Response Curve: The relationship between the dose of this compound and its effect on activity may not be linear. A comprehensive dose-response study can reveal biphasic or other complex effects.
-
Evaluate Time Course: The sedative effects may be more prominent at specific time points after administration. A detailed time-course study can clarify the temporal dynamics of the drug's effects.
-
Consider Optical Isomers: If possible, test the individual isomers of this compound, as (-)-αET is more associated with stimulant effects.[1]
-
Review Animal Health Status: Ensure that the animals are healthy and free from any underlying conditions that might predispose them to sedation.
-
Data Presentation
Table 1: Summary of this compound Doses and Effects in Animal Models
| Species | Assay | Route of Administration | Dose Range | Observed Effects | Citations |
| Mouse | Locomotor Activity | i.p. | 2-30 mg/kg | Increased locomotor activity, with higher doses being more effective. Effects were long-lasting. | [4] |
| Mouse | Locomotor Activity | i.p. | 5, 10, 20 mg/kg | Significant increase in locomotor activity and decrease in investigatory behavior. | [4][9] |
| Rat | Drug Discrimination | i.p. | 2.5 mg/kg (Training Dose) | Established as a discriminative stimulus. | [3] |
| Rat | Drug Discrimination | i.p. | ED₅₀ = 1.3 mg/kg | Dose at which 50% of the animals made the drug-appropriate response. | [2][3] |
| Rhesus Monkey | Drug Discrimination ((+)-amphetamine trained) | Intragastric | 10-17 mg/kg | Partial substitution in one of three monkeys. | [4][5] |
Table 2: In Vitro Receptor Binding and Transporter Activity of this compound
| Target | Assay Type | Species | Value | Notes | Citations |
| SERT | Neurotransmitter Release | Rat | EC₅₀ = 23.2 nM | Potent serotonin releasing agent. | [2] |
| DAT | Neurotransmitter Release | Rat | EC₅₀ = 232 nM | ~10-fold less potent than at SERT. | [2] |
| NET | Neurotransmitter Release | Rat | EC₅₀ = 640 nM | ~28-fold less potent than at SERT. | [2] |
| 5-HT₂ₐ Receptor | Calcium Mobilization | - | EC₅₀ = 1,250 nM | (+)AET is a partial agonist (61% maximal effect). Racemic and (-)AET are inactive as agonists. | [4][5] |
| MAO-A | Inhibition | - | 50% inhibition at 2.6 x 10⁻⁴ M | Weak, reversible inhibitor. | [4] |
Experimental Protocols
Locomotor Activity Assessment in Mice
Objective: To quantify the effect of this compound on spontaneous locomotor activity.
Materials:
-
This compound hydrochloride (dissolved in sterile 0.9% saline)
-
Vehicle (sterile 0.9% saline)
-
Male C57BL/6J mice (8-10 weeks old)
-
Locomotor activity chambers equipped with infrared beams or video tracking software
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimation: House mice in the testing facility for at least one week before the experiment. On the day of testing, transport the mice to the testing room and allow them to acclimate for at least 60 minutes.
-
Habituation: Place each mouse individually into a locomotor activity chamber for a 30-minute habituation period.
-
Dosing: Following habituation, remove the mice from the chambers and administer the appropriate dose of this compound or vehicle via i.p. injection.
-
Data Collection: Immediately after injection, return the mice to the same locomotor activity chambers and record locomotor activity for a predefined period (e.g., 120 minutes). Data is typically collected in 5 or 10-minute bins.
-
Data Analysis: The primary endpoint is the total distance traveled (in cm). Other measures such as horizontal activity, vertical activity (rearing), and time spent in the center of the arena can also be analyzed. Compare the activity of the this compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Drug Discrimination in Rats
Objective: To determine if animals can learn to discriminate this compound from vehicle and to assess the stimulus properties of other compounds.
Materials:
-
This compound hydrochloride (dissolved in sterile 0.9% saline)
-
Vehicle (sterile 0.9% saline)
-
Male Sprague-Dawley rats (250-300g)
-
Standard two-lever operant conditioning chambers
-
Liquid reinforcer (e.g., sweetened condensed milk)
-
Syringes and needles for i.p. injection
Procedure:
-
Food/Water Restriction: Maintain rats at approximately 85-90% of their free-feeding body weight to ensure motivation for the reinforcer.
-
Lever Press Training: Train rats to press a lever for a liquid reward on a fixed-ratio (FR) or variable-interval (VI) schedule of reinforcement.
-
Discrimination Training:
-
On "drug days," administer the training dose of this compound (e.g., 2.5 mg/kg, i.p.) 30 minutes before the session. Reinforcement is only available for responses on the designated "drug lever."
-
On "vehicle days," administer an equivalent volume of saline 30 minutes before the session. Reinforcement is only available for responses on the "vehicle lever."
-
Drug and vehicle days are typically alternated.
-
-
Acquisition Criteria: Continue training until rats reliably respond on the correct lever (e.g., >80% of total responses on the correct lever for 8 out of 10 consecutive sessions).
-
Generalization Testing: Once the discrimination is established, test sessions with novel compounds or different doses of this compound can be conducted. During test sessions, responses on either lever are recorded but not reinforced for the initial part of the session. The percentage of responses on the drug-appropriate lever is the primary measure of stimulus generalization.
Radioligand Binding Assay (Generalized Protocol)
Objective: To determine the binding affinity of this compound for a specific receptor.
Materials:
-
Cell membranes prepared from cells expressing the receptor of interest (e.g., 5-HT₂ₐ)
-
Radioligand with high affinity for the target receptor (e.g., [³H]ketanserin for 5-HT₂ₐ)
-
This compound hydrochloride
-
Assay buffer
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Incubation: Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of this compound that displaces 50% of the radioligand) can be determined. The Ki (inhibitory constant) can then be calculated from the IC₅₀ value.
Visualizations
Caption: this compound's multifaceted signaling pathway.
Caption: Workflow for minimizing experimental variability.
Caption: Key factors contributing to response variability.
References
- 1. α-Ethyltryptamine: A Ratiocinatory Review of a Forgotten Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. α -Ethyltryptamine (α-ET) As A Discriminative Stimulus in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. α-Ethyltryptamine - Wikipedia [en.wikipedia.org]
- 8. Troubleshooting [animalbehaviorreliability.com]
- 9. Behavioral characterization of alpha-ethyltryptamine, a tryptamine derivative with MDMA-like properties in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Method refinement for consistent Etryptamine experimental results
Welcome to the technical support center for Etryptamine (α-Ethyltryptamine, AET) experimental refinement. This resource is designed for researchers, scientists, and drug development professionals to achieve consistent and reproducible results in their studies. Here you will find detailed troubleshooting guides and frequently asked questions to address common challenges encountered during this compound experimentation.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during your experiments, presented in a question-and-answer format.
Issue 1: Inconsistent Receptor Binding Affinity Results
Question: Why are my radioligand binding assay results for this compound showing high variability in Ki values?
Answer: Inconsistent Ki values for this compound in receptor binding assays can stem from several factors, from reagent quality to procedural inconsistencies. Below is a systematic guide to troubleshoot this issue.
| Potential Cause | Troubleshooting Steps |
| Reagent Quality and Stability | Verify Ligand Integrity: Ensure the radioligand and this compound stock solutions have not degraded. Tryptamines can be sensitive to light and temperature. It is recommended to prepare fresh solutions and store them appropriately, protected from light and at a low temperature.[1] Check Buffer Composition: Ensure the binding buffer pH is consistent across experiments. The binding of tryptamine analogs can be pH-sensitive. |
| Assay Conditions | Optimize Incubation Time: Ensure that the incubation period is sufficient to reach equilibrium. Shorter or variable incubation times can lead to inconsistent displacement of the radioligand. Consistent Temperature: Maintain a constant temperature during incubation, as binding affinity can be temperature-dependent. |
| High Non-Specific Binding | Reduce Radioligand Concentration: Using a radioligand concentration significantly above its Kd can increase non-specific binding. Aim for a concentration at or below the Kd. Pre-treat Filters: Pre-soaking filter mats with a solution like polyethyleneimine (PEI) can reduce the binding of the radioligand to the filter itself. |
| Procedural Variability | Consistent Pipetting: Inaccurate or inconsistent pipetting, especially during serial dilutions of this compound, can introduce significant errors. Standardize Washing Steps: Ensure that the volume and temperature of the wash buffer, as well as the duration and number of washes, are consistent for all samples. |
This protocol outlines a standard procedure for determining the binding affinity of this compound at the 5-HT2A receptor.
1. Materials:
-
Cell Membranes: Prepared from a cell line stably expressing the human 5-HT2A receptor.
-
Radioligand: [³H]Ketanserin (a 5-HT2A antagonist).
-
Test Compound: this compound hydrochloride.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM Mianserin.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Counter and Vials.
2. Procedure:
-
Preparation: Thaw cell membranes on ice and resuspend in binding buffer to a final protein concentration of 100-200 µ g/well .
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Total Binding: Cell membranes, [³H]Ketanserin (at a concentration near its Kd), and binding buffer.
-
Non-specific Binding: Cell membranes, [³H]Ketanserin, and Mianserin.
-
Competitive Binding: Cell membranes, [³H]Ketanserin, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]Ketanserin (IC50) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Issue 2: Variable Behavioral Responses in Animal Studies
Question: My in vivo studies with this compound are showing significant variation in locomotor activity between subjects in the same dose group. What could be the cause?
Answer: Variability in animal behavioral studies is a common challenge. Several factors, including the animal's environment, handling, and the experimental procedure itself, can contribute to inconsistent results.
| Potential Cause | Troubleshooting Steps |
| Environmental Factors | Consistent Acclimation: Ensure all animals are acclimated to the testing room and apparatus for a standardized period before the experiment. Control for Circadian Rhythms: Conduct experiments at the same time of day to minimize variations due to the animal's natural activity cycles. |
| Animal Handling | Gentle and Consistent Handling: Stress from inconsistent or rough handling can significantly impact behavior. Handle all animals in the same manner. Habituation to Injections: If administering this compound via injection, habituate the animals to the injection procedure with saline injections prior to the experiment to reduce stress-induced behavioral changes. |
| Procedural Inconsistencies | Accurate Dosing: Double-check dose calculations and ensure accurate administration. Small errors in dosing can lead to significant differences in behavioral outcomes. Blinding: The experimenter observing and scoring the behavior should be blind to the treatment conditions to prevent unconscious bias. |
| Subject-Specific Factors | Homogenous Groups: Use animals of the same age, sex, and strain to minimize inter-individual differences.[2] Health Status: Ensure all animals are healthy and free from any underlying conditions that could affect their behavior. |
This protocol describes a method for assessing the effect of this compound on spontaneous locomotor activity in mice.
1. Apparatus:
-
An open field arena (e.g., 40 cm x 40 cm x 30 cm) made of a non-reflective material.
-
An automated tracking system (e.g., video tracking software or infrared beams).
2. Procedure:
-
Acclimation: Transport the mice to the testing room at least 60 minutes before the start of the experiment to acclimate.
-
Habituation: On the day before the experiment, place each mouse in the open field arena for 10-15 minutes to habituate them to the new environment.
-
Drug Administration: On the test day, administer this compound (e.g., 1, 5, 10 mg/kg, intraperitoneally) or vehicle to the mice.
-
Testing: Immediately after administration, place each mouse in the center of the open field arena.
-
Data Collection: Record the locomotor activity for a set duration (e.g., 30-60 minutes) using the automated tracking system. Key parameters to measure include total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each trial to eliminate olfactory cues.
3. Data Analysis:
-
Compare the locomotor activity parameters between the different dose groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound primarily acts as a monoamine releasing agent, with a preference for serotonin transporters (SERT) over dopamine (DAT) and norepinephrine (NET) transporters.[3] It is approximately 10-fold more potent at inducing serotonin release than dopamine release.[3] Additionally, it is a weak, reversible inhibitor of monoamine oxidase A (MAO-A) and a weak partial agonist at the 5-HT2A receptor.[3]
Q2: How should I prepare and store this compound for in vitro experiments?
A2: this compound hydrochloride is soluble in aqueous solutions. For in vitro assays, it is recommended to prepare a concentrated stock solution in water or a suitable buffer. To maintain stability, stock solutions should be stored at -20°C and protected from light.[1] For working solutions, fresh dilutions should be made on the day of the experiment.
Q3: What are the expected quantitative values for this compound's interaction with monoamine transporters?
A3: The following table summarizes key quantitative data for racemic this compound's activity at monoamine transporters.
| Transporter | Parameter | Value (nM) |
| SERT | EC50 (Release) | 23.2 |
| DAT | EC50 (Release) | 232 |
| NET | EC50 (Release) | 640 |
Data compiled from Blough et al. as cited in a comprehensive review.[4]
Q4: Are there stereoisomers of this compound, and do they have different activities?
A4: Yes, this compound has a chiral center and exists as two enantiomers: (S)-(+)-Etryptamine and (R)-(-)-Etryptamine. The (+)-enantiomer is a potent serotonin-dopamine releasing agent, while the (-)-enantiomer appears to be more selective for serotonin release.[5] The stimulant effects are thought to be primarily associated with the (-)-enantiomer, while any potential hallucinogenic effects are attributed to the (+)-enantiomer's partial agonism at the 5-HT2A receptor.[3]
Visualizations
Caption: Mechanism of action of this compound at the synapse.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Simplified 5-HT2A receptor Gq signaling pathway.
References
- 1. Stability of the putative neurotoxin tryptamine-4,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tips and traps for behavioural animal experimentation | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
- 3. α-Ethyltryptamine - Wikipedia [en.wikipedia.org]
- 4. α-Ethyltryptamine: A Ratiocinatory Review of a Forgotten Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha-Ethyltryptamines as Dual Dopamine-Serotonin Releasers - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and mitigating potential artifacts in Etryptamine research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Etryptamine (α-ethyltryptamine or αET).
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental use of this compound.
Question: My analytical results (GC-MS, LC-MS) show unexpected peaks. How can I identify the source of these artifacts?
Answer: Unexpected peaks in your analytical data can originate from several sources, including degradation of the this compound sample, impurities from synthesis, or contamination. Follow this workflow to identify the source:
Experimental Workflow for Artifact Identification
Caption: A stepwise workflow for identifying the source of analytical artifacts.
Question: My this compound solution appears discolored after storage. Is it still usable?
Answer: Discoloration, often a yellowish or brownish tint, is a common indicator of degradation. This compound is susceptible to oxidation and degradation, especially when exposed to light, air, or non-optimal pH conditions. It is strongly recommended to use a fresh, pure standard for quantitative experiments. You can analyze the discolored solution using LC-MS or GC-MS to identify and quantify the degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation products of this compound?
A1: this compound can degrade through oxidation, leading to the formation of several products. The most commonly cited degradation product is 4-hydroxy-α-ethyltryptamine. Other potential artifacts can arise from dimerization or other oxidative processes, especially under harsh conditions.
Q2: How should I store this compound to minimize degradation?
A2: To ensure the stability and purity of this compound, adhere to the following storage protocols:
-
Solid Form: Store in a tightly sealed container, protected from light, in a cool, dry place. A desiccator at <0°C is ideal for long-term storage.
-
In Solution: Prepare solutions fresh for each experiment. If short-term storage is necessary, use a non-reactive solvent, purge with an inert gas (like argon or nitrogen), and store at -20°C or -80°C in a tightly capped vial, protected from light.
Q3: I am observing inconsistent results in my in-vitro assays. Could this be related to this compound artifacts?
A3: Yes, inconsistencies can be caused by artifacts. Degradation products may have different pharmacological profiles than the parent compound, potentially leading to off-target effects or a reduction in the expected activity. It is crucial to confirm the purity of the this compound solution used in your assays.
Logical Relationship for In-Vitro Inconsistency
Caption: Potential causes and effects of inconsistent in-vitro results.
Quantitative Data and Protocols
Table 1: Common Analytical Data for this compound
| Parameter | Value/Description | Method |
| Molecular Formula | C₁₂H₁₆N₂ | - |
| Molecular Weight | 188.27 g/mol | - |
| GC-MS Retention Time | Varies by column and method. Typically referenced against an internal standard. | Gas Chromatography-Mass Spectrometry |
| Key Mass Spectra Fragments (EI) | m/z 115, 130, 159, 188 | Electron Ionization Mass Spectrometry |
Protocol: Purity Analysis of this compound by GC-MS
Objective: To confirm the purity of an this compound sample and identify potential volatile or semi-volatile artifacts.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound standard.
-
Dissolve in 1 mL of a suitable solvent (e.g., methanol, ethyl acetate).
-
If derivatization is required for your system, use a standard agent like BSTFA with 1% TMCS.
-
-
GC-MS Instrument Conditions (Example):
-
Injector: Splitless mode, 250°C.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Detector:
-
Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Scan Range: 40-550 amu.
-
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Analyze any additional peaks by comparing their mass spectra to libraries (e.g., NIST, Wiley) to tentatively identify impurities or degradation products.
-
Calculate purity as the peak area of this compound divided by the total peak area of all components.
-
Diagram: this compound's Primary Signaling Mechanism
Caption: Simplified signaling pathway for this compound.
Strategies to enhance the selectivity of Etryptamine for specific receptors
This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to enhance the selectivity of etryptamine for specific receptors. The information is presented in a question-and-answer format to directly address common issues and questions that may arise during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound and its analogs?
This compound and its derivatives primarily interact with a variety of serotonin (5-HT) receptors, but can also show affinity for other receptor systems.[1] The most studied targets include the 5-HT1A, 5-HT2A, and 5-HT2C receptor subtypes, which are thought to mediate many of the pharmacological effects of these compounds.[1][2][3] Some analogs also exhibit binding to dopamine receptors, adrenergic receptors, and the serotonin transporter (SERT).[4][5] The broad receptor binding profile of many tryptamines underscores the need for medicinal chemistry efforts to improve selectivity.[6][7]
Q2: What are the key chemical modifications to the this compound scaffold that can enhance receptor selectivity?
Several structural modifications to the this compound molecule can significantly alter its receptor binding profile and enhance selectivity. These modifications can be broadly categorized as:
-
Substitutions on the Indole Ring: Adding substituents at various positions of the indole nucleus (e.g., 4-, 5-, 6-, and 7-positions) can dramatically influence receptor affinity and selectivity.[8][9] For instance, a hydroxy or methoxy group at the 5-position generally enhances affinity for 5-HT receptors.[10]
-
Modifications of the Ethylamine Side Chain: Alkylation at the alpha (α) or beta (β) position of the ethylamine side chain can impact metabolic stability and receptor interaction.[11] For example, α-methylation can protect the compound from degradation by monoamine oxidase (MAO).[12]
-
Substitutions on the Terminal Amine: Altering the substituents on the terminal nitrogen (N,N-dialkylation) can modulate receptor affinity and selectivity.[4][13] The size and nature of these alkyl groups play a crucial role in determining the interaction with the receptor binding pocket.
Q3: How does substitution on the indole ring affect selectivity for 5-HT receptor subtypes?
Substitutions on the indole ring have a profound effect on selectivity among 5-HT receptor subtypes. For example:
-
5-Position Substitutions: Compounds with a methoxy group at the 5-position (e.g., 5-MeO-DMT) often show high affinity for the 5-HT1A receptor.[2] The introduction of longer alkyloxy chains at this position has been explored to enhance selectivity for 5-HT1D over 5-HT1A receptors.[14]
-
4-Position Substitutions: 4-hydroxy or 4-acetoxy substitutions, as seen in psilocin and its prodrug psilocybin, are common in psychedelic tryptamines and contribute to their 5-HT2A receptor activity.[15]
-
7-Position Substitutions: A QSAR study on 7-substituted tryptamines suggests that these molecules interact with the serotonergic receptor via charge transfer from the aromatic nucleus, and the size of the substituent is a critical factor.[9]
Q4: Can N,N-dialkylation of the terminal amine be used to tune receptor selectivity?
Yes, modifying the N,N-dialkyl substituents is a key strategy for altering receptor selectivity. For instance, a study on N,N-diallyltryptamine (DALT) and its ring-substituted analogs showed that variations in these groups influenced binding to non-5-HT receptors like alpha and dopamine receptors.[4][13] The interplay between N,N-dialkylation and indole ring substitutions can lead to compounds with unique pharmacological profiles.
Troubleshooting Guides
Problem: My synthesized this compound analog shows poor selectivity between 5-HT1A and 5-HT2A receptors. How can I improve this?
Possible Cause: The structural features of your analog may be favorable for binding to both receptor subtypes. 5-substituted tryptamines, for example, often exhibit high affinity for 5-HT1A receptors but can also bind to 5-HT2A receptors.[16]
Troubleshooting Steps:
-
Introduce Bulky Substituents on the Terminal Amine: Increasing the steric bulk of the N,N-dialkyl groups can differentially affect binding to 5-HT1A and 5-HT2A receptors.
-
Modify the Indole Ring Substitution Pattern:
-
Consider moving substituents from the 5-position to other positions on the indole ring, as this can alter the electronic and steric properties of the molecule.
-
Explore substitutions at the 2-position of the indole ring, which has been shown to influence selectivity.[9]
-
-
Alpha-Alkylation of the Side Chain: Introducing a methyl or ethyl group at the alpha-position of the ethylamine side chain can alter the conformational flexibility of the molecule, potentially leading to more selective interactions with a specific receptor subtype.[11]
Problem: My novel tryptamine derivative has low metabolic stability. What strategies can I employ to address this?
Possible Cause: The compound may be a substrate for monoamine oxidase (MAO) or other metabolic enzymes.[1][2]
Troubleshooting Steps:
-
Alpha-Methylation: The introduction of a methyl group at the alpha-position of the ethylamine side chain (e.g., α-methyltryptamine) can sterically hinder the action of MAO, thereby increasing the compound's half-life.[12]
-
Modify N-Alkyl Substituents: The nature of the N-alkyl groups can influence the rate of metabolism. Experimenting with different alkyl groups may yield more stable compounds.
-
Prodrug Approach: Consider designing a prodrug that is metabolized in vivo to the active compound. For example, 4-acetoxy-DMT is a prodrug to the active 4-hydroxy-DMT (psilocin).[15]
Data Presentation
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Selected Tryptamine Analogs
| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C | SERT |
| Tryptamine | - | >10,000 | - | - | 1,600 |
| N,N-Dimethyltryptamine (DMT) | 1,070 | 108 | 49 | 1,860 | 1,210 |
| Psilocin (4-HO-DMT) | 129 | 40 | 4.6 | 22 | 4,300 |
| 4-AcO-DMT | 220 | 140 | 17 | 46 | 4,800 |
| 5-MeO-DMT | 16 | 61.5 | 11.5 | 115 | 470 |
| N,N-Diallyltryptamine (DALT) | 224 | 701 | 1,014 | 1,087 | 3,745 |
| 4-HO-DALT | 204 | 133 | 2,593 | 1,018 | 10,000 |
| 5-MeO-DALT | 50 | 83 | 1,220 | 504 | 499 |
Note: '-' indicates data not available in the cited sources. Data is aggregated from multiple sources and experimental conditions may vary.[15] Lower Ki values indicate higher binding affinity.
Experimental Protocols
Radioligand Binding Assay for Determining Receptor Affinity
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for a specific receptor.
1. Materials:
-
Cell membranes prepared from cell lines stably expressing the receptor of interest (e.g., HEK293 cells).[15]
-
Radiolabeled ligand with known high affinity for the target receptor (e.g., [3H]ketanserin for 5-HT2A receptors).
-
Test compound (this compound analog).
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Scintillation fluid and vials.
-
Scintillation counter.
2. Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a microtiter plate, add the cell membranes, the radiolabeled ligand at a fixed concentration, and varying concentrations of the test compound.
-
For non-specific binding determination, add a high concentration of a known unlabeled ligand.
-
Incubate the plate at a specific temperature for a set period to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: Logical relationship between this compound modifications and receptor selectivity.
Caption: A typical workflow for a radioligand binding assay.[15]
Caption: Canonical Gq/11 signaling pathway activated by 5-HT2A receptor agonists.[15]
References
- 1. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
- 4. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N-dimethyltryptamine in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ecddrepository.org [ecddrepository.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Serotonin receptor binding affinities of tryptamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. datapdf.com [datapdf.com]
- 11. Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-methyltryptamines: evidence for the binding conformation of tryptamines at serotonin 5-HT1B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. α-Methyltryptamine - Wikipedia [en.wikipedia.org]
- 13. crb.wisc.edu [crb.wisc.edu]
- 14. Binding of O-alkyl derivatives of serotonin at human 5-HT1D beta receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common pitfalls in Etryptamine-related data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of error in this compound receptor binding assays?
A1: Common pitfalls in this compound receptor binding assays include:
-
Inadequate radioligand concentration: Using a radioligand concentration that is too high or too low can lead to inaccurate determination of binding affinity. It is crucial to use a concentration near the Kd value of the radioligand.[1]
-
Insufficient incubation time: Assays must be incubated long enough to reach equilibrium. Failure to do so can result in an underestimation of binding affinity.[1]
-
High non-specific binding: This can obscure the specific binding signal. Optimizing buffer composition and using appropriate controls can help minimize non-specific binding.[1][2]
-
Improperly prepared cell membranes: The quality of the cell membranes expressing the target receptor is critical for obtaining reliable data.
Q2: How can I troubleshoot poor signal intensity in mass spectrometry analysis of this compound?
A2: Poor signal intensity in mass spectrometry can be addressed by:
-
Optimizing sample concentration: Ensure your sample is not too dilute, which can lead to weak peaks, or too concentrated, which can cause ion suppression.[3]
-
Selecting the appropriate ionization technique: The choice of ionization method (e.g., ESI, APCI) can significantly impact signal intensity. Experiment with different techniques to find the optimal one for this compound and its metabolites.[3]
-
Tuning and calibrating the mass spectrometer: Regular maintenance, tuning, and calibration are essential for peak performance and sensitivity.[3]
Q3: What are the key considerations for interpreting functional assay data for this compound?
A3: When interpreting functional assay data, it is important to:
-
Use appropriate controls: This includes a vehicle control and a positive control with a known agonist for the target receptor.
-
Consider receptor desensitization: Prolonged exposure to an agonist can lead to a decrease in receptor responsiveness, which can affect the interpretation of the results.
-
Account for potential off-target effects: this compound may interact with other receptors or cellular components, leading to confounding results. It's important to assess the selectivity of the compound.
Q4: How does the metabolism of this compound affect data interpretation?
A4: The metabolism of this compound can significantly impact the interpretation of in vivo data. Key considerations include:
-
Rapid metabolism: Tryptamines are often rapidly metabolized by monoamine oxidase (MAO).[4] This can lead to low parent drug concentrations in biological samples.
-
Active metabolites: Metabolites of this compound may also be pharmacologically active, contributing to the overall observed effect. It is important to identify and characterize the activity of major metabolites.
-
Inhibition of metabolism: Co-administration of MAO inhibitors can dramatically increase the in vivo effects of tryptamines.[4]
Troubleshooting Guides
Guide 1: Inconsistent Results in Receptor Binding Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells | Pipetting errors or improper mixing. | Ensure proper pipetting technique and thorough mixing of all reagents. |
| Inconsistent cell membrane preparation. | Use a standardized protocol for membrane preparation and quantify protein concentration accurately. | |
| Low specific binding | Low receptor expression in cell membranes. | Verify receptor expression levels using a validated method. |
| Inactive compound. | Check the purity and integrity of the this compound sample. | |
| High non-specific binding | Radioligand binding to non-receptor components. | Optimize assay buffer composition (e.g., add detergents or BSA). Use a non-specific binding control with a high concentration of an unlabeled ligand.[1] |
Guide 2: Challenges in Analytical Quantification of this compound
| Symptom | Possible Cause | Troubleshooting Steps |
| Peak tailing or fronting in chromatography | Inappropriate column chemistry or mobile phase. | Optimize the LC method by screening different columns and mobile phase compositions. |
| Column overload. | Reduce the amount of sample injected onto the column. | |
| Poor fragmentation in MS/MS | Insufficient collision energy. | Optimize the collision energy to achieve adequate fragmentation for identification and quantification. |
| Presence of interfering substances. | Improve sample preparation to remove matrix components that may suppress ionization or interfere with fragmentation. | |
| Inaccurate quantification | Lack of a suitable internal standard. | Use a stable isotope-labeled internal standard for the most accurate quantification. |
| Matrix effects. | Evaluate and correct for matrix effects by using a matrix-matched calibration curve or standard addition. |
Quantitative Data Summary
Table 1: Receptor Binding Affinities and Functional Potencies of Tryptamines
| Compound | Receptor | Assay Type | Value (nM) | Reference |
| Tryptamine | 5-HT2A | EC50 (Ca2+ flux) | 7.36 ± 0.56 | [4] |
| Tryptamine | 5-HT2A | EC50 (β-arrestin) | 3,485 ± 234 | [4] |
| α-Ethyltryptamine (this compound) | SERT | EC50 (releasing agent) | 23.2 | [5] |
| α-Ethyltryptamine (this compound) | DAT | EC50 (releasing agent) | 232 | [5] |
| α-Ethyltryptamine (this compound) | NET | EC50 (releasing agent) | 640 | [5] |
| (+)-α-Ethyltryptamine | 5-HT2A | EC50 (agonist) | 1,250 | [6] |
Note: Data for this compound is limited. The table includes data for the parent compound tryptamine and the related compound α-ethyltryptamine for comparative purposes.
Experimental Protocols
Generalized Radioligand Binding Assay Protocol
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for a target receptor (e.g., 5-HT2A).
1. Materials:
-
Cell membranes expressing the receptor of interest.
-
Radioligand with known affinity for the receptor (e.g., [3H]ketanserin for 5-HT2A).[1]
-
This compound test compound.
-
Assay buffer (specific composition depends on the receptor).
-
Wash buffer.
-
96-well filter plates.
-
Scintillation cocktail.
2. Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well filter plate, add cell membranes, radioligand, and either buffer (for total binding), a high concentration of a known unlabeled ligand (for non-specific binding), or the this compound dilution series.
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).[1]
-
Stop the incubation by rapid vacuum filtration and wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and add scintillation cocktail.
-
Quantify the bound radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.[1]
Visualizations
Caption: Workflow for a competitive radioligand binding assay.
Caption: Simplified Gq-coupled 5-HT2A receptor signaling cascade.
Caption: A logical workflow for troubleshooting analytical data inconsistencies.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gmi-inc.com [gmi-inc.com]
- 4. Tryptamine - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. α-Ethyltryptamine - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of Etryptamine and Other Tryptamine Analogs for Researchers and Drug Development Professionals
An in-depth guide to the receptor binding profiles, functional activities, and metabolic stability of Etryptamine in comparison to other key tryptamine analogs. This report provides quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to support scientific research and drug discovery.
Introduction
This compound (α-ethyltryptamine or AET), a member of the tryptamine class of compounds, has a unique pharmacological profile that distinguishes it from other analogs such as N,N-Dimethyltryptamine (DMT), Psilocin, and 5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT). Historically investigated as an antidepressant under the name Monase, its complex pharmacology, including monoamine oxidase inhibition and interaction with serotonin receptors, warrants a detailed comparative analysis for researchers in pharmacology and drug development.[1][2] This guide provides a comprehensive overview of the available quantitative data, experimental methodologies, and key signaling pathways to facilitate a deeper understanding of this compound's structure-activity relationships relative to other prominent tryptamines.
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki, nM) of this compound and other selected tryptamine analogs at various serotonin (5-HT) receptors and the serotonin transporter (SERT). Lower Ki values are indicative of higher binding affinity. This data is compiled from multiple peer-reviewed studies.[3]
| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C | SERT |
| This compound (AET) | 9,500 | - | - | - | - |
| Tryptamine | - | >10,000 | - | - | 1,600 |
| N,N-Dimethyltryptamine (DMT) | 1,070 | 108 | 49 | 1,860 | 1,210 |
| Psilocin (4-HO-DMT) | 129 | 40 | 4.6 | 22 | 4,300 |
| 5-MeO-DMT | 16 | 61.5 | 11.5 | 115 | 470 |
Note: '-' indicates data not available in the cited sources. Data is aggregated and experimental conditions may vary between studies.
Functional Activity at Serotonin Receptors
The functional activity of these compounds, particularly at the 5-HT2A receptor, is a key determinant of their pharmacological effects. The table below presents a comparison of their potency (EC50, nM) and efficacy (Emax, %) in functional assays.
| Compound | Assay Type | Receptor | EC50 (nM) | Emax (%) |
| (+)this compound | Calcium Mobilization | 5-HT2A | 1,250 | 61 (Partial Agonist) |
| Racemic this compound | Calcium Mobilization | 5-HT2A | Inactive | - |
| (-)this compound | Calcium Mobilization | 5-HT2A | Inactive | - |
| Tryptamine | β-arrestin Recruitment | 5-HT2A | 3,485 | 108 (Full Agonist) |
| Tryptamine | G-protein Activation | 5-HT2A | 7.36 | 104 (Full Agonist) |
Note: Data for other analogs under directly comparable functional assay conditions is limited in the provided search results. Racemic this compound and its (-) isomer are functionally inactive as agonists at 5-HT2A receptors.[1][2] The (+) isomer of this compound is a partial agonist at the 5-HT2A receptor.[1][2]
Metabolic Stability
The metabolic stability of a compound is a critical factor in determining its pharmacokinetic profile and duration of action. The following table summarizes the available information on the metabolism of this compound and Tryptamine.
| Compound | Primary Metabolizing Enzyme | Key Metabolite | Elimination Half-Life |
| This compound (AET) | - | 6-hydroxy-αET (inactive) | ~8 hours |
| Tryptamine | Monoamine Oxidase (MAO) | Indole-3-acetic acid (IAA) | Very short |
Note: this compound is metabolized via hydroxylation to an inactive metabolite and has a reported elimination half-life of approximately 8 hours.[4] Tryptamine is rapidly metabolized by MAO, resulting in a very short half-life.[5]
Key Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the methods used to study these compounds, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Caption: Generalized Experimental Workflow for a Radioligand Binding Assay.
Caption: Workflow for a Microsomal Metabolic Stability Assay.
Experimental Protocols
Competitive Radioligand Binding Assay (Generalized Protocol)
This protocol outlines a general procedure for determining the binding affinity of test compounds to a specific receptor.
-
Materials:
-
Cell membranes expressing the target receptor.
-
Radioligand specific for the target receptor.
-
Test compounds (this compound and other tryptamine analogs).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).
-
Non-specific binding control (a high concentration of a known ligand).
-
96-well plates.
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter and fluid.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.[3]
-
In Vitro Functional Assays (Generalized Protocols)
Calcium Flux Assay (for Gq-coupled receptors like 5-HT2A): [6]
-
Materials:
-
Cells stably expressing the receptor of interest (e.g., HEK293 or CHO cells).[7]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds.
-
A fluorescence plate reader.
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Load the cells with the calcium-sensitive dye.
-
Add serial dilutions of the test compounds to the wells.
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of the test compound.
-
Plot the response against the logarithm of the compound concentration and fit to a sigmoidal curve to determine the EC50 and Emax values.
-
cAMP Inhibition Assay (for Gi-coupled receptors like 5-HT1A): [7]
-
Materials:
-
Cells stably expressing the receptor of interest.[7]
-
Forskolin (to stimulate adenylyl cyclase).
-
Test compounds.
-
cAMP detection kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Plate the cells in a 96-well plate.
-
Pre-incubate the cells with serial dilutions of the test compounds.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a detection kit.
-
-
Data Analysis:
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal curve to determine the IC50 and Emax values.
-
Microsomal Metabolic Stability Assay (Generalized Protocol)
This assay measures the rate of metabolism of a compound by liver microsomes.[8][9][10]
-
Materials:
-
Pooled liver microsomes (human or other species).
-
NADPH regenerating system (cofactor for CYP450 enzymes).
-
Phosphate buffer.
-
Test compounds.
-
Acetonitrile (to stop the reaction).
-
LC-MS/MS system for analysis.
-
-
Procedure:
-
Prepare a solution of the test compound in buffer.
-
Pre-warm the liver microsomes and the NADPH regenerating system.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the microsome and test compound mixture.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile to stop the reaction.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (Clint).[11]
-
References
- 1. α-Ethyltryptamine: A Ratiocinatory Review of a Forgotten Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. α-Ethyltryptamine - Wikipedia [en.wikipedia.org]
- 5. Tryptamine - Wikipedia [en.wikipedia.org]
- 6. innoprot.com [innoprot.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Counting & Health Analysis [sigmaaldrich.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. bioivt.com [bioivt.com]
- 11. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
Validating the Serotonergic Activity of Etryptamine: An In Vitro Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Etryptamine's serotonergic activity against other well-characterized psychoactive compounds: α-Methyltryptamine (α-MeT), Dimethyltryptamine (DMT), and 3,4-Methylenedioxymethamphetamine (MDMA). The following sections present supporting experimental data, detailed methodologies for key assays, and visualizations of relevant pathways and workflows to facilitate a comprehensive understanding of this compound's pharmacological profile.
Data Presentation: Comparative Analysis of Serotonergic Activity
The serotonergic activity of this compound and comparator compounds was evaluated across three key areas: interaction with the serotonin transporter (SERT), binding affinity and functional activity at serotonin receptors, and inhibition of monoamine oxidase A (MAO-A).
Serotonin Transporter (SERT) Activity
This compound acts as a potent serotonin releasing agent. The table below compares the potencies (EC₅₀) of this compound and its alternatives in inducing transporter-mediated release of serotonin, dopamine (DAT), and norepinephrine (NET). Lower EC₅₀ values indicate higher potency.
| Compound | SERT EC₅₀ (nM) | DAT EC₅₀ (nM) | NET EC₅₀ (nM) |
| This compound (AET) | 23.2 | 232 | 640 |
| α-Methyltryptamine (α-MeT) | 21.7 | 78.6 | 112 |
| MDMA | - | - | - |
Data for MDMA's EC₅₀ in release assays was not directly available in the provided search results, though it is well-established as a potent serotonin and dopamine releaser.
Serotonin Receptor Binding and Functional Activity
This compound exhibits a complex profile at various serotonin receptor subtypes. The following tables summarize its binding affinities (Kᵢ or IC₅₀) and functional potencies (EC₅₀) compared to other tryptamines. Lower values indicate stronger binding or higher potency.
5-HT Receptor Binding Affinities
| Compound | 5-HT₁ (rat brain) IC₅₀ (nM) | 5-HT₁E (human) Kᵢ (nM) | 5-HT₁F (human) Kᵢ (nM) | 5-HT₂B (rat fundus) Affinity |
| This compound (AET) | 9,500 | S(+): 1,580, R(-): 2,265 | S(+): 4,849, R(-): 8,376 | 10-fold lower than α-MeT |
| α-Methyltryptamine (α-MeT) | 5,700 | - | - | - |
| Dimethyltryptamine (DMT) | 137 | - | - | 5-fold higher than AET |
5-HT₂ₐ Receptor Functional Activity (Calcium Mobilization Assay)
| Compound | EC₅₀ (nM) | Maximal Effect (% of 5-HT) |
| This compound (AET) (racemic) | >10,000 | - |
| (+) this compound | 1,250 | 61% (partial agonist) |
| (-) this compound | Inactive | - |
Monoamine Oxidase A (MAO-A) Inhibition
This compound is a reversible inhibitor of MAO-A, an enzyme responsible for the breakdown of serotonin.
| Compound | MAO-A Inhibition IC₅₀ |
| This compound (AET) | 2.6 x 10⁻⁴ M (260 µM) |
| (-) this compound | 1.5 x 10⁻⁴ M (150 µM) |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
A Cross-Validation of Etryptamine's Binding Affinity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Etryptamine's (α-Ethyltryptamine or AET) binding and functional activity across various in vitro assays. The data presented herein is compiled from peer-reviewed scientific literature to facilitate a comprehensive understanding of its pharmacological profile.
This compound is a psychoactive compound that has been shown to interact with multiple targets within the central nervous system. Its multifaceted pharmacology, which includes interactions with serotonin receptors and monoamine transporters, necessitates a detailed comparison of its activity as determined by different experimental methodologies. This guide summarizes key quantitative data, outlines the experimental protocols for the assays cited, and visualizes relevant workflows and signaling pathways.
Quantitative Data Summary
The following tables provide a consolidated overview of this compound's binding affinity (Kᵢ) and functional potency (EC₅₀/IC₅₀) at various neurochemical targets. Data is presented for the racemic mixture (AET) as well as its individual stereoisomers, S(+)-AET and R(-)-AET, where available. Lower Kᵢ and EC₅₀/IC₅₀ values are indicative of higher affinity and potency, respectively.
Table 1: this compound Binding Affinity (Kᵢ) at Serotonin Receptors
| Compound | 5-HT₁E (Kᵢ, nM) | 5-HT₁F (Kᵢ, nM) |
| S(+)-AET | 1,580[1] | 4,849[1] |
| R(-)-AET | 2,265[1] | 8,376[1] |
Note: Data for other 5-HT receptor subtypes is limited in the reviewed literature.
Table 2: this compound Functional Activity (EC₅₀/IC₅₀) at Monoamine Transporters and 5-HT₂ₐ Receptor
| Compound | Assay Type | SERT (EC₅₀, nM) | DAT (EC₅₀, nM) | NET (EC₅₀, nM) | 5-HT₂ₐ (EC₅₀, nM) |
| Racemic AET | Monoamine Release | 23.2[1][2][3] | 232[1][2][3] | 640[1][2][3] | >10,000ᵃ[1][2][3] |
| S(+)-AET | Calcium Mobilization | - | - | - | 1,250ᵇ[2][4] |
| R(-)-AET | Calcium Mobilization | - | - | - | >10,000ᶜ[2][4] |
ᵃ In a calcium mobilization assay, racemic AET lacked agonist action at concentrations up to 10,000 nM.[1][2][3] ᵇ Partial agonist with 61% maximal effect compared to 5-HT.[2][4] ᶜ Inactive as a 5-HT₂ₐ receptor agonist at concentrations up to 10 µM.[2][4]
Table 3: this compound Monoamine Oxidase (MAO) Inhibition
| Compound | Assay Type | MAO-A (IC₅₀, µM) |
| Racemic AET | In vitro inhibition | 260[2] |
Experimental Protocols
The data presented in this guide were primarily generated using radioligand binding assays and functional assays such as monoamine release assays and calcium mobilization assays. Below are generalized methodologies for these key experiments.
Radioligand Binding Assay (Competitive)
This assay measures the affinity of a test compound (e.g., this compound) for a target receptor by quantifying its ability to displace a radiolabeled ligand with known affinity.
1. Materials:
- Cell membranes prepared from cell lines stably expressing the human receptor of interest (e.g., 5-HT₁ₑ, 5-HT₁բ).
- Radioligand specific to the target receptor.
- Test compound (this compound).
- Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
- Non-specific binding control (a high concentration of an unlabeled ligand).
- Glass fiber filters.
- Scintillation counter.
2. Procedure:
- A constant concentration of the radioligand and varying concentrations of the test compound are incubated with the cell membranes in the binding buffer.
- The mixture is incubated to allow binding to reach equilibrium.
- The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.
- The radioactivity retained on the filters is quantified using a scintillation counter.
3. Data Analysis:
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
- The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.
Monoamine Release Assay
This functional assay measures the ability of a compound to induce the release of monoamines (serotonin, dopamine, norepinephrine) from pre-loaded synaptosomes.
1. Materials:
- Synaptosomes prepared from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT and NET).
- Radioactively labeled monoamines (e.g., [³H]5-HT, [³H]DA, [³H]NE).
- Test compound (this compound).
- Assay buffer.
- Filtration apparatus and scintillation counter.
2. Procedure:
- Synaptosomes are incubated with a radioactively labeled monoamine to allow for its uptake.
- After washing to remove excess unincorporated monoamine, the pre-loaded synaptosomes are exposed to various concentrations of the test compound.
- The amount of radioactivity released into the supernatant is measured by scintillation counting.
3. Data Analysis:
- The data is used to generate concentration-response curves, from which the EC₅₀ value (the concentration of the compound that produces 50% of the maximal release) is determined.
Calcium Mobilization Assay
This assay is used to determine the functional activity of a compound at Gq-coupled receptors, such as the 5-HT₂ₐ receptor, by measuring changes in intracellular calcium concentration.
1. Materials:
- Cell line stably expressing the human 5-HT₂ₐ receptor.
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Assay buffer.
- Test compound (this compound).
- A known 5-HT₂ₐ receptor agonist (e.g., serotonin) as a positive control.
- A fluorescence plate reader.
2. Procedure:
- Cells are seeded in a microplate and loaded with a calcium-sensitive dye.
- The cells are then exposed to various concentrations of the test compound.
- The plate is placed in a fluorescence plate reader, and changes in fluorescence, which correspond to changes in intracellular calcium levels, are measured over time.
3. Data Analysis:
- The peak fluorescence response is measured for each concentration of the test compound.
- Concentration-response curves are generated to determine the EC₅₀ value and the maximum effect (Eₘₐₓ) relative to a full agonist.
Visualizations
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a key signaling pathway relevant to this compound's pharmacology.
References
- 1. The electronic and serotonin receptor binding affinity properties of N,N-dimethyltryptamine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α-Ethyltryptamine: A Ratiocinatory Review of a Forgotten Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Alpha-Ethyltryptamines as Dual Dopamine-Serotonin Releasers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Receptor Binding Profiles of Etryptamine, Psilocybin, and DMT
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding profiles of three notable tryptamine compounds: etryptamine (α-ethyltryptamine or AET), psilocybin (via its active metabolite, psilocin), and N,N-dimethyltryptamine (DMT). The information is compiled from multiple studies to aid in understanding the structure-activity relationships and pharmacological nuances that differentiate these molecules. All quantitative data is presented to facilitate direct comparison, supported by detailed experimental methodologies and visual representations of key biological and experimental processes.
Quantitative Receptor Binding Data
The following table summarizes the in vitro binding affinities of this compound, psilocin (the active metabolite of psilocybin), and DMT at several key serotonin (5-HT) receptors and the serotonin transporter (SERT). Binding affinity is primarily reported as the inhibition constant (Kᵢ), in nanomolars (nM). A lower Kᵢ value indicates a higher binding affinity.[1] It is important to note that data has been aggregated from various sources, and experimental conditions may differ between studies.
| Receptor Target | This compound (AET) | Psilocin (4-HO-DMT) | DMT |
| 5-HT₁A | - | 129 nM[2] | 1,070 nM[2] |
| 5-HT₁E | 1,580 nM (S-isomer)[3] | - | - |
| 5-HT₁F | 4,849 nM (S-isomer)[3] | - | - |
| 5-HT₂A | >10,000 nM (EC₅₀)[4] | 40 nM[2] | 108 nM[2] |
| 5-HT₂B | Affinity 5x lower than DMT[3] | 4.6 nM[2] | 49 nM[2] |
| 5-HT₂C | - | 22 nM[2] | 1,860 nM[2] |
| 5-HT₆ | - | 1,000 nM[2] | 3,360 nM[2] |
| SERT | 23.2 nM (EC₅₀, Releaser)[3][5] | 4,300 nM[2] | 1,210 nM[2] |
| DAT | 232 nM (EC₅₀, Releaser)[3][5] | - | - |
| NET | 640 nM (EC₅₀, Releaser)[3][5] | - | - |
| Data presented as Kᵢ (nM) unless otherwise noted. '-' indicates data was not available in the cited sources. Psilocybin is a prodrug to psilocin and has a very low affinity for these receptors itself. |
Summary of Receptor Profiles
This compound (AET) exhibits a unique profile characterized by potent activity as a monoamine releasing agent, particularly at the serotonin transporter (SERT), with less potent activity at dopamine (DAT) and norepinephrine (NET) transporters.[3][5] Its affinity for serotonin receptors is generally modest to low, with the S(+) isomer showing weak partial agonism at the 5-HT₂A receptor.[4][5] Unlike classical psychedelics, its primary mechanism is not direct receptor agonism but rather a combination of monoamine release and weak MAO inhibition.[4][5]
Psilocin , the active metabolite of psilocybin, demonstrates a high affinity for multiple serotonin receptors, most notably the 5-HT₂A and 5-HT₂B subtypes.[2] Its potent partial agonism at the 5-HT₂A receptor is considered the primary mechanism for its psychedelic effects.[5] It has a significantly lower affinity for the serotonin transporter compared to this compound.[2]
DMT shows a broad affinity for various serotonin receptors, with its highest affinity among those listed for the 5-HT₂A and 5-HT₂B subtypes.[2] While its affinity for the 5-HT₂A receptor is lower than that of psilocin, it is still considered a key target for its potent and rapid-acting psychedelic effects. DMT also interacts with the serotonin transporter, though with less potency than this compound.[2]
Key Signaling Pathway: 5-HT₂A Receptor Activation
Many psychoactive tryptamines, particularly psilocin and DMT, exert their effects through the 5-HT₂A receptor, a G-protein coupled receptor (GPCR). Activation of this receptor initiates a Gq/11 signaling cascade, which is central to the psychedelic experience.
Experimental Protocols: Radioligand Binding Assay
The binding affinities presented in this guide are typically determined using competitive radioligand binding assays. This technique measures the ability of an unlabeled test compound (e.g., DMT) to displace a radiolabeled ligand of known high affinity from a target receptor.
Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific receptor subtype.
Materials:
-
Cell Membranes: A preparation of cell membranes expressing the human receptor of interest (e.g., 5-HT₂A).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor (e.g., [³H]ketanserin for 5-HT₂A).
-
Test Compounds: Unlabeled tryptamines (this compound, psilocin, DMT) dissolved to create a range of concentrations.
-
Binding Buffer: A buffer solution to maintain physiological pH and ionic strength (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[2]
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand to saturate the receptors and determine non-specific binding (e.g., 10 µM Mianserin for 5-HT₂A).
-
Filtration Apparatus: A cell harvester with glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: An instrument to quantify the radioactivity trapped on the filters.
Generalized Procedure:
-
Incubation: In a series of tubes or a 96-well plate, the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound are combined in the binding buffer. Control tubes are prepared for total binding (no test compound) and non-specific binding (with the non-specific binding control).
-
Equilibrium: The mixture is incubated (e.g., 60 minutes at 27°C) to allow the binding reaction to reach equilibrium.
-
Separation: The incubation mixture is rapidly filtered through the glass fiber filters. Receptor-bound radioligand is trapped on the filter, while unbound radioligand passes through.
-
Washing: The filters are quickly washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity on each filter is measured using a liquid scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value) is determined by plotting the data and using non-linear regression analysis.
-
The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝘥) , where [L] is the concentration of the radioligand and K𝘥 is its dissociation constant.[2]
-
Experimental Workflow: Radioligand Binding Assay
The following diagram outlines the typical workflow for a competitive radioligand binding assay used to determine receptor affinity.
References
- 1. benchchem.com [benchchem.com]
- 2. α-Ethyltryptamine: A Ratiocinatory Review of a Forgotten Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-Ethyltryptamine - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dual Modulation of 5-HT2A Receptors and SERT by α-Ethyltryptamine and Its Optical Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Efficacy of Etryptamine and its Optical Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological efficacy of racemic α-Ethyltryptamine (α-ET or Etryptamine) and its distinct optical isomers, (S)-(+)-αET and (R)-(-)-αET. The following sections present a comprehensive overview of their differing mechanisms of action, supported by experimental data, and include detailed methodologies for the key experiments cited.
Introduction to this compound
α-Ethyltryptamine is a synthetic tryptamine derivative that was formerly marketed as an antidepressant under the name Monase.[1] It is recognized for its complex pharmacological profile, exhibiting properties of a monoamine oxidase inhibitor (MAOI), a serotonin-releasing agent, and a serotonin receptor agonist.[1][2] The presence of a chiral center at the alpha position of its ethyl side chain gives rise to two enantiomers, (S)-(+)-αET and (R)-(-)-αET, which possess distinct pharmacological activities that contribute differently to the overall effects of the racemic mixture.[1]
Comparative Pharmacological Data
The differential effects of racemic this compound and its isomers are best understood through a quantitative comparison of their interactions with key molecular targets in the central nervous system. The data summarized below highlights the stereoselective nature of their pharmacological actions.
Monoamine Transporter Releasing Potency
The ability of this compound and its isomers to induce the release of monoamine neurotransmitters is a crucial aspect of their activity. The following table presents the half-maximal effective concentrations (EC₅₀) for the release of serotonin (SERT), dopamine (DAT), and norepinephrine (NET).
| Compound | SERT EC₅₀ (nM) | DAT EC₅₀ (nM) | NET EC₅₀ (nM) |
| Racemic α-ET | 23.2 | 232 | 640 |
| (S)-(+)-αET | 34.7 | 57.6 | 592 |
| (R)-(-)-αET | 54.9 | 654 | 3670 |
Data sourced from Blough et al. (2014) as cited in Wikipedia.[3]
5-HT₂A Receptor Agonist Activity
The interaction with the 5-HT₂A receptor is a key determinant of the psychedelic or hallucinogenic properties of tryptamines. The table below shows the potency (EC₅₀) and efficacy of this compound and its isomers in a 5-HT₂A-mediated calcium mobilization assay.
| Compound | 5-HT₂A EC₅₀ (nM) | Efficacy (% of 5-HT max response) |
| Racemic α-ET | >10,000 | Inactive |
| (S)-(+)-αET | 1,250 | 61% (Partial Agonist) |
| (R)-(-)-αET | >10,000 | Inactive |
Data sourced from a 2014 study by Blough et al. and other sources.[1][4]
In Vivo Discriminative Stimulus Properties
Drug discrimination studies in animal models are used to characterize the subjective effects of psychoactive compounds. The following table presents the dose (ED₅₀) at which this compound and its isomers substitute for the training drug in rats trained to discriminate specific psychoactive agents from saline.
| Training Drug | Racemic α-ET ED₅₀ (mg/kg) | (S)-(+)-αET ED₅₀ (mg/kg) | (R)-(-)-αET ED₅₀ (mg/kg) |
| (+)-Amphetamine | Does not fully substitute | Does not fully substitute (max 53% response) | 7.8 |
| DOM | Generalizes | 2.7 | Does not fully substitute (max 33% response) |
| MDMA | Substitutes | 2.0 | 1.3 |
| PMMA | Substitutes | 1.4 | 1.6 |
Data sourced from a 2001 study by Hong et al.[5][6]
Key Experimental Methodologies
The following sections provide detailed protocols for the principal experiments cited in the comparative data tables.
Radioligand Binding Assay for 5-HT₂A Receptor Affinity
This in vitro assay determines the binding affinity of a compound to the 5-HT₂A receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing the human 5-HT₂A receptor.
-
[³H]ketanserin as the radioligand.
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific ligand: 1 µM ketanserin.
-
Test compounds (racemic α-ET, (S)-(+)-αET, (R)-(-)-αET) at various concentrations.
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize the 5-HT₂A-expressing HEK293 cells in ice-cold Tris-HCl buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]ketanserin (e.g., 1 nM), and varying concentrations of the test compound or vehicle.
-
Determination of Non-Specific Binding: A set of wells should contain the membrane preparation, [³H]ketanserin, and a high concentration of unlabeled ketanserin (1 µM) to determine non-specific binding.
-
Incubation: Incubate the plate at 25°C for 1 hour to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and use non-linear regression to determine the IC₅₀ value, which can then be converted to a Ki value.
Calcium Mobilization Assay for 5-HT₂A Functional Activity
This cell-based functional assay measures the ability of a compound to activate the Gq-coupled 5-HT₂A receptor, leading to an increase in intracellular calcium.
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT₂A receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
Test compounds at various concentrations.
-
A known 5-HT₂A agonist (e.g., serotonin) as a positive control.
-
A fluorescence microplate reader with kinetic reading capability.
Protocol:
-
Cell Plating: Seed the 5-HT₂A-expressing cells into black-walled, clear-bottom 96-well microplates and allow them to attach overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow the dye to enter the cells.
-
Compound Addition: Prepare serial dilutions of the test compounds in the assay buffer. Add the diluted compounds to the respective wells of the cell plate.
-
Fluorescence Measurement: Place the plate in the fluorescence microplate reader. Establish a stable baseline fluorescence reading.
-
Agonist Challenge (for antagonist mode) or Direct Measurement (for agonist mode): For agonist testing, directly measure the fluorescence change after compound addition. For antagonist testing, after a pre-incubation with the test compound, inject a known concentration (e.g., EC₈₀) of a 5-HT₂A agonist into the wells.
-
Data Acquisition: Record the fluorescence signal over time to capture the peak calcium response.
-
Data Analysis: Determine the peak fluorescence response for each well. For agonist activity, plot the response against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Emax values.
Monoamine Release Assay in Rat Brain Synaptosomes
This assay measures the ability of a compound to evoke the release of monoamines from pre-loaded nerve terminals (synaptosomes).
Materials:
-
Rat brain tissue (e.g., striatum for dopamine, cortex for serotonin).
-
[³H]-labeled monoamines (e.g., [³H]5-HT, [³H]DA).
-
Physiological buffer (e.g., Krebs-Ringer buffer).
-
Test compounds at various concentrations.
-
Microcentrifuge filter tubes.
-
Scintillation counter.
Protocol:
-
Synaptosome Preparation: Homogenize the dissected rat brain tissue in a suitable buffer. Centrifuge the homogenate at a low speed to remove debris, then centrifuge the supernatant at a higher speed to pellet the synaptosomes. Resuspend the synaptosomal pellet.
-
Radiolabel Loading: Incubate the synaptosomes with a [³H]-labeled monoamine to allow for its uptake into the nerve terminals.
-
Washing: Wash the synaptosomes with fresh buffer to remove excess extracellular radiolabel.
-
Release Experiment: Resuspend the loaded synaptosomes in buffer and add varying concentrations of the test compound.
-
Incubation: Incubate the mixture for a short period (e.g., 10-30 minutes) at 37°C.
-
Separation: Terminate the release by rapid filtration through microcentrifuge filter tubes, separating the synaptosomes from the supernatant containing the released radiolabel.
-
Quantification: Measure the radioactivity in the supernatant and in the synaptosomal pellet using a scintillation counter.
-
Data Analysis: Express the amount of released radiolabel as a percentage of the total radioactivity in the synaptosomes. Plot the percentage of release against the log concentration of the test compound to determine the EC₅₀ value.
Drug Discrimination in Rats
This in vivo procedure assesses the interoceptive (subjective) effects of a drug by training animals to recognize and respond to its presence.
Materials:
-
Operant conditioning chambers equipped with two response levers and a food dispenser.
-
Male Sprague-Dawley rats.
-
Training drugs ((+)-amphetamine, DOM, MDMA, PMMA).
-
Saline solution (vehicle).
-
Test compounds (racemic α-ET, (S)-(+)-αET, (R)-(-)-αET).
Protocol:
-
Training Phase:
-
Rats are food-deprived to motivate them to work for food reinforcement.
-
On training days, rats are administered either the training drug (e.g., 1.0 mg/kg of (+)-amphetamine) or saline before being placed in the operant chamber.
-
A response on one lever (the "drug-correct" lever) is reinforced with a food pellet only after drug administration, while a response on the other lever (the "saline-correct" lever) is reinforced only after saline administration.
-
Training continues until the rats reliably press the correct lever based on the administered substance.
-
-
Testing Phase:
-
Once the discrimination is learned, test sessions are conducted.
-
Various doses of the test compound are administered to the trained rats.
-
The rat is placed in the operant chamber, and the percentage of responses on the drug-correct lever is recorded.
-
A test compound is considered to have "generalized" or "substituted" for the training drug if it produces a high percentage of responding on the drug-correct lever (typically >80%).
-
-
Data Analysis:
-
For each test compound, a dose-response curve is generated by plotting the percentage of drug-lever responding against the dose.
-
The ED₅₀ value, the dose that produces 50% drug-lever responding, is calculated from this curve.
-
Signaling Pathways and Experimental Workflows
Visual representations of the key biological pathways and experimental procedures can aid in understanding the complex actions of this compound and its isomers.
Caption: Simplified signaling pathways of this compound's optical isomers.
Caption: General experimental workflow for drug discrimination studies.
Conclusion
The pharmacological profile of this compound is a composite of the distinct actions of its (S) and (R) enantiomers. The (S)-(+)-isomer is a potent serotonin and dopamine releasing agent and a partial agonist at the 5-HT₂A receptor, contributing to its MDMA-like and potential hallucinogenic effects.[1][5] In contrast, the (R)-(-)-isomer is a more selective serotonin releasing agent, which is primarily associated with stimulant, amphetamine-like properties.[1][5] This stereoselectivity underscores the importance of resolving racemic mixtures in drug development and research to understand the specific contributions of each isomer to the overall pharmacological and therapeutic effects. The experimental protocols provided herein offer a standardized framework for the continued investigation of these and other psychoactive compounds.
References
- 1. The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. A Plate-Based Assay for the Measurement of Endogenous Monoamine Release in Acute Brain Slices [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. An examination of experimental design in relation to receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Head-to-Head Comparison: Etryptamine vs. MDMA on Neurotransmitter Release
A Comparative Analysis for Researchers and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the effects of Etryptamine (alpha-ethyltryptamine or αET) and 3,4-Methylenedioxymethamphetamine (MDMA) on the release of key monoamine neurotransmitters: serotonin (5-HT), dopamine (DA), and norepinephrine (NE). The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of the pharmacological profiles of these two psychoactive compounds.
Quantitative Analysis of Neurotransmitter Release
The following table summarizes the in vitro potency of this compound and MDMA in inducing the release of serotonin, dopamine, and norepinephrine. The data is presented as EC50 values, which represent the concentration of the compound that elicits a half-maximal response, in this case, neurotransmitter release. Lower EC50 values indicate higher potency.
| Compound | Serotonin (5-HT) Release EC50 (nM) | Dopamine (DA) Release EC50 (nM) | Norepinephrine (NE) Release EC50 (nM) | Reference |
| This compound (αET) | 23.2 | 232 | 640 | [1][2][3] |
| MDMA | 1120 | 3240 | 640 | [4] |
Key Observations:
-
Serotonin Release: this compound is significantly more potent than MDMA at inducing serotonin release, with an EC50 value approximately 48 times lower.
-
Dopamine Release: this compound also demonstrates greater potency in releasing dopamine compared to MDMA, with an EC50 value roughly 14 times lower.
-
Norepinephrine Release: Both compounds exhibit similar potency in releasing norepinephrine, with identical EC50 values of 640 nM.[1][2][3][4]
-
Selectivity: this compound shows a preference for serotonin release over dopamine and norepinephrine.[1][2][3] MDMA also primarily acts as a serotonin and norepinephrine releaser, with a weaker effect on dopamine.[5]
Signaling Pathways and Mechanisms of Action
Both this compound and MDMA are classified as monoamine releasing agents.[6][7] Their primary mechanism of action involves interacting with presynaptic monoamine transporters—the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). Instead of blocking the reuptake of neurotransmitters like many antidepressants, these compounds reverse the direction of the transporters, causing an efflux of neurotransmitters from the presynaptic neuron into the synaptic cleft.[5]
Additionally, these substances can enter the presynaptic neuron and disrupt the pH gradient of synaptic vesicles, where neurotransmitters are stored. This leads to the release of neurotransmitters from the vesicles into the cytoplasm, further increasing the concentration available for reverse transport into the synapse.[5]
Experimental Protocols
The following is a representative experimental protocol for an in vitro monoamine release assay using synaptosomes, a common method to determine the EC50 values presented above.
In Vitro Monoamine Release Assay Using Synaptosomes
1. Preparation of Synaptosomes:
-
Tissue Homogenization: Fresh brain tissue from a suitable animal model (e.g., rat striatum for dopamine, hippocampus for serotonin) is rapidly dissected and homogenized in an ice-cold sucrose buffer.
-
Centrifugation: The homogenate undergoes a series of centrifugations at varying speeds to separate cellular components. The initial low-speed centrifugation removes larger debris, and subsequent high-speed centrifugation pellets the crude synaptosomal fraction.
-
Purification (Optional): The crude synaptosome pellet can be further purified using density gradient centrifugation.
2. Neurotransmitter Release Assay:
-
Pre-incubation: The prepared synaptosomes are pre-incubated in a physiological buffer at 37°C to allow them to equilibrate.
-
Radiolabeling: A radiolabeled monoamine (e.g., [³H]5-HT, [³H]DA, or [³H]NE) is added to the synaptosome suspension and incubated to allow for uptake into the nerve terminals.
-
Drug Incubation: The radiolabeled synaptosomes are then exposed to various concentrations of the test compound (this compound or MDMA).
-
Termination of Release: The release of the radiolabeled neurotransmitter is terminated by rapid filtration, separating the synaptosomes from the incubation medium.
-
Quantification: The amount of radioactivity in the filtrate (representing the released neurotransmitter) and on the filter (representing the neurotransmitter remaining in the synaptosomes) is measured using a scintillation counter.
3. Data Analysis:
-
The amount of neurotransmitter released at each concentration of the test compound is calculated and expressed as a percentage of the total releasable pool.
-
The data is then plotted on a concentration-response curve, and the EC50 value is determined using non-linear regression analysis.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical in vitro neurotransmitter release assay.
Caption: Workflow of an in vitro neurotransmitter release assay.
References
- 1. grokipedia.com [grokipedia.com]
- 2. α-Ethyltryptamine: A Ratiocinatory Review of a Forgotten Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pharmacological characterization of ecstasy synthesis byproducts with recombinant human monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monoamine releasing agent - Wikipedia [en.wikipedia.org]
- 7. caymanchem.com [caymanchem.com]
Validating the Behavioral Effects of Etryptamine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the behavioral effects of Etryptamine (α-Ethyltryptamine or AET) in animal models, benchmarked against the well-characterized psychostimulants MDMA and d-amphetamine. This document summarizes key quantitative data, details experimental protocols, and visualizes associated signaling pathways to support further investigation and drug development efforts.
This compound, a substituted tryptamine, has demonstrated a unique pharmacological profile, exhibiting both stimulant and psychedelic-like properties. Understanding its behavioral effects in validated animal models is crucial for elucidating its mechanism of action and abuse potential. This guide synthesizes data from locomotor activity and drug discrimination studies to provide a comparative analysis.
Comparative Behavioral Effects
The following tables summarize the quantitative data from key behavioral and neurochemical assays, offering a side-by-side comparison of this compound with MDMA and d-amphetamine.
Locomotor Activity
Locomotor activity is a primary measure of the stimulant effects of a compound. The data below is collated from various studies using open-field arenas.
| Compound | Animal Model | Dose Range (mg/kg) | Effect on Locomotor Activity |
| This compound (AET) | Rat | 5, 10, 20 | Significant increase at all doses tested.[1] |
| Mouse | 2 - 30 | Increased activity, with higher doses (10-30 mg/kg) being most effective and having a prolonged duration. | |
| MDMA | Rat | 5 | Significant increase in non-habituated rats. |
| Mouse | 3, 10, 30 | Dose-dependent increase in horizontal movements. | |
| d-amphetamine | Rat | 2.5, 5.0, 10.0 | Dose-dependent increase in locomotor activity.[2] |
| Mouse | 0.3, 1, 3, 10 | Dose-dependent effects, with lower doses increasing and higher doses sometimes leading to stereotypy which can decrease locomotion.[3][4] |
Drug Discrimination
Drug discrimination paradigms assess the interoceptive (subjective) effects of a drug by training animals to recognize and respond to a specific drug cue. The ED50 value represents the dose at which 50% of the animals respond on the drug-appropriate lever.
| Training Drug | Test Drug | Animal Model | ED50 (mg/kg) | Generalization |
| This compound (AET) | S(-)-α-ET | Rat | 1.6 | Full |
| R(+)-α-ET | Rat | 1.3 | Full | |
| DOM | Rat | 0.4 | Full | |
| PMMA | Rat | 0.7 | Full | |
| (+)-amphetamine | Rat | - | Partial (~40%) | |
| MDMA | This compound (AET) | Rat | 3.5 | Full |
| DOM | This compound (AET) | Rat | 6.62 | Full |
| (+)-amphetamine | This compound (AET) | Rat | - | No Generalization |
Neurotransmitter Release and Enzyme Inhibition
The in vitro effects of this compound on monoamine transporters and monoamine oxidase A (MAO-A) are key to its mechanism of action.
| Target | Compound | Assay | Value (nM) |
| Serotonin Transporter (SERT) | This compound (AET) | Release (EC50) | 23.2 |
| Dopamine Transporter (DAT) | This compound (AET) | Release (EC50) | 232 |
| Norepinephrine Transporter (NET) | This compound (AET) | Release (EC50) | 640 |
| Monoamine Oxidase A (MAO-A) | This compound (AET) | Inhibition (IC50) | 260,000 |
Experimental Protocols
Detailed methodologies are essential for the replication and extension of these findings. Below are protocols for the key experiments cited in this guide.
Locomotor Activity Assessment (Open-Field Test)
This procedure is used to assess general activity levels and exploratory behavior in rodents.
-
Apparatus: A square or circular arena with walls to prevent escape. The arena is typically equipped with a grid of infrared beams to automatically track the animal's movement.
-
Habituation: Animals are often habituated to the testing room for at least 30 minutes before the session. For some study designs, a pre-test habituation session in the arena itself may be conducted.
-
Procedure:
-
The animal is placed in the center of the open-field arena.
-
Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a specified duration, typically ranging from 30 to 120 minutes.
-
The apparatus is thoroughly cleaned between each animal to eliminate olfactory cues.
-
-
Data Analysis: The primary dependent variable is the total distance traveled or the number of photobeam breaks. The arena can also be divided into zones (e.g., center vs. periphery) to assess anxiety-like behavior.
Drug Discrimination
This operant conditioning procedure is used to determine if a novel compound produces subjective effects similar to a known drug.
-
Apparatus: A standard operant conditioning chamber equipped with two response levers and a mechanism for delivering a reinforcer (e.g., food pellet, sweetened liquid).
-
Training Phase:
-
Animals are first trained to press a lever for reinforcement (e.g., on a fixed-ratio schedule).
-
Animals are then trained to discriminate between the training drug and its vehicle. On days when the drug is administered, responses on one lever (the "drug-appropriate" lever) are reinforced. On days when the vehicle is administered, responses on the other lever (the "vehicle-appropriate" lever) are reinforced.
-
Training continues until animals reliably respond on the correct lever (e.g., >80% accuracy).
-
-
Testing Phase:
-
Once the discrimination is established, test sessions are conducted.
-
Animals are administered a test drug (e.g., a different compound or a different dose of the training drug) and placed in the chamber.
-
The percentage of responses on the drug-appropriate lever is measured.
-
-
Data Analysis: Full generalization is considered to have occurred if the animal makes >80% of its responses on the drug-appropriate lever. Partial generalization is between 20% and 80%, and no generalization is <20%. The ED50 is calculated as the dose that produces 50% drug-appropriate responding.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways affected by this compound and a typical experimental workflow for its behavioral validation.
Caption: Proposed signaling pathway of this compound.
References
- 1. Transporters, Receptors, and Enzymes as Targets of Psychopharmacological Drug Action (Chapter 2) - Stahl's Essential Psychopharmacology [cambridge.org]
- 2. Regulation of Monoamine Transporters: Role of Transporter Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase-dependent Regulation of Monoamine Neurotransmitter Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring reward with the conditioned place preference paradigm: a comprehensive review of drug effects, recent progress and new issues - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Etryptamine's Effects on 5-HT1A and 5-HT2A Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the pharmacological effects of Etryptamine (α-ethyltryptamine or αET) on two key serotonin receptor subtypes: 5-HT1A and 5-HT2A. This document synthesizes available experimental data on binding affinities and functional activities, outlines detailed experimental protocols for relevant assays, and presents visual representations of the associated signaling pathways and experimental workflows.
Quantitative Analysis of Receptor Interactions
The following table summarizes the known quantitative data for the interaction of this compound and its enantiomers with human 5-HT1A and 5-HT2A receptors.
| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀, nM) | Efficacy (Eₘₐₓ) |
| Racemic this compound (αET) | 5-HT1A | Data not available | Data not available | Data not available |
| 5-HT2A | Micromolar affinity | > 10,000[1] | 21%[1] | |
| (+)-Etryptamine ((+)-αET) | 5-HT1A | Data not available | Data not available | Data not available |
| 5-HT2A | Data not available | 1,250[1] | 61%[1] | |
| (-)-Etryptamine ((-)-αET) | 5-HT1A | Data not available | Data not available | Data not available |
| 5-HT2A | Data not available | Inactive[1] | Inactive[1] |
Note: While a study reported an IC₅₀ value of 9,500 nM for racemic this compound at rat brain 5-HT₁ receptors, this was not specific to the 5-HT1A subtype.[2] Additionally, modest binding affinities in the micromolar range have been reported for the enantiomers of this compound at human 5-HT1E and 5-HT1F receptors.[2]
Signaling Pathways
Activation of 5-HT1A and 5-HT2A receptors by an agonist such as this compound initiates distinct intracellular signaling cascades.
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi/o). Agonist binding leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a GPCR that primarily couples to Gq/11 G-proteins. Agonist binding activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay (for 5-HT1A and 5-HT2A Receptors)
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of this compound for the 5-HT1A and 5-HT2A receptors.
Materials:
-
Cell membranes expressing the target receptor (5-HT1A or 5-HT2A).
-
Radioligand: [³H]8-OH-DPAT for 5-HT1A or [³H]ketanserin for 5-HT2A.
-
Test compound: this compound.
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound in a suitable assay buffer. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-labeled ligand).
-
Incubate the plate at a specified temperature for a sufficient time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.
cAMP Functional Assay (for 5-HT1A Receptor)
This protocol describes a cell-based assay to measure the functional activity of this compound at the 5-HT1A receptor by quantifying the inhibition of forskolin-stimulated cAMP production.
Materials:
-
Cells stably expressing the human 5-HT1A receptor.
-
Cell culture medium.
-
Assay buffer.
-
This compound.
-
Forskolin.
-
cAMP detection kit (e.g., HTRF, ELISA).
-
Multi-well plates.
-
Plate reader.
Procedure:
-
Cell Plating: Seed the 5-HT1A expressing cells into a multi-well plate and culture overnight.
-
Compound Addition: Replace the culture medium with assay buffer and add serial dilutions of this compound to the wells.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production.
-
Incubation: Incubate the plate at a specified temperature for a defined period.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
Inositol Phosphate (IP) Accumulation Assay (for 5-HT2A Receptor)
This protocol details a method to assess the functional activity of this compound at the 5-HT2A receptor by measuring the accumulation of inositol phosphates, a downstream product of PLC activation.
Materials:
-
Cells stably expressing the human 5-HT2A receptor.
-
Cell culture medium.
-
[³H]-myo-inositol.
-
Assay buffer.
-
Lithium chloride (LiCl).
-
This compound.
-
Reagents for cell lysis and extraction of inositol phosphates.
-
Ion-exchange chromatography columns.
-
Scintillation counter.
Procedure:
-
Cell Labeling: Culture cells expressing the 5-HT2A receptor in the presence of [³H]-myo-inositol to allow for its incorporation into cellular phosphoinositides.
-
Pre-incubation: Wash the cells and pre-incubate them in an assay buffer containing LiCl. LiCl inhibits the degradation of inositol monophosphate, leading to its accumulation.
-
Compound Addition: Add varying concentrations of this compound to the cells.
-
Incubation: Incubate for a specific time to allow for receptor activation and inositol phosphate production.
-
Extraction: Terminate the reaction and lyse the cells. Extract the soluble inositol phosphates.
-
Separation: Separate the different inositol phosphate species using anion-exchange chromatography.
-
Quantification: Measure the radioactivity of the eluted fractions corresponding to the inositol phosphates using a scintillation counter.
-
Data Analysis: Plot the amount of radiolabeled inositol phosphates accumulated against the logarithm of the this compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
References
Unraveling Etryptamine's Pharmacological Profile: A Guide to the Reproducibility of Published Findings
For Researchers, Scientists, and Drug Development Professionals
Etryptamine (α-ethyltryptamine or αET), a tryptamine derivative once explored as an antidepressant under the brand name Monase, has a complex pharmacological profile that has been investigated over several decades. This guide provides a comparative analysis of key published findings on its pharmacology, focusing on monoamine oxidase (MAO) inhibition, serotonin receptor interactions, and monoamine transporter activity. By presenting the quantitative data alongside detailed experimental protocols, this document aims to offer a clear perspective on the reproducibility of these seminal studies.
Monoamine Oxidase Inhibition
This compound is consistently reported as a reversible inhibitor of monoamine oxidase (MAO), with a preference for the MAO-A isoform.
Table 1: In Vitro and In Vivo Monoamine Oxidase A (MAO-A) Inhibition by this compound
| Study | Assay Type (in vitro) | Substrate | Enzyme Source | Method | IC50 (µM) | In Vivo Model | Administration Route & Dose | % Inhibition (in vivo) |
| Greig et al. (1961) | Manometric assay | Tyramine | Rat liver homogenate | Measurement of oxygen uptake | ~260 | Rat | 10 mg/kg | 80-100% |
| Present-day standard | Spectrophotometric or fluorometric assay | Kynuramine | Recombinant human MAO-A | Measurement of product formation | Varies | N/A | N/A | N/A |
Experimental Protocols:
-
Greig et al. (1961) - Manometric Assay for MAO Inhibition:
-
Principle: This classic method measures the activity of MAO by quantifying the consumption of oxygen during the oxidative deamination of a substrate.
-
Enzyme Source: Homogenates of rat liver were used as the source of MAO.
-
Substrate: Tyramine was used as the monoamine substrate.
-
Procedure: The reaction was carried out in a Warburg apparatus. The rate of oxygen uptake by the tissue homogenate in the presence of tyramine was measured. The inhibitory effect of this compound was determined by adding it to the reaction mixture and observing the reduction in oxygen consumption. The IC50 value was calculated as the concentration of this compound that produced a 50% inhibition of the enzyme activity.
-
In Vivo Assessment: Rats were administered this compound, and the ex vivo MAO activity in their tissues was subsequently measured to determine the extent of inhibition.
-
-
Modern MAO-A Inhibition Assay (for comparison):
-
Principle: A common contemporary method involves the use of a fluorogenic or chromogenic substrate, such as kynuramine, which is converted by MAO-A into a product that can be measured spectrophotometrically or fluorometrically.[1][2][3][4]
-
Enzyme Source: Recombinant human MAO-A is often used for higher specificity and reproducibility.[1]
-
Substrate: Kynuramine is a widely used substrate for both MAO-A and MAO-B, with its metabolite, 4-hydroxyquinoline, being readily detectable.[2][4]
-
Procedure: The assay is typically performed in a microplate format. The enzyme is incubated with the test compound (this compound) for a defined period, followed by the addition of the substrate. The reaction is stopped, and the amount of product formed is quantified. The IC50 is determined by measuring the enzyme activity at various concentrations of the inhibitor.
-
Reproducibility and Comparison:
The IC50 value of approximately 260 µM reported by Greig et al. (1961) provides a foundational piece of data. However, direct comparison with modern assays is challenging due to significant differences in methodology. The use of a crude tissue homogenate in the 1961 study introduces variability due to the presence of other enzymes and proteins, whereas modern assays with recombinant enzymes offer a much cleaner system. The substrate used also differs, which can influence the apparent inhibitory potency. For a thorough assessment of reproducibility, it would be necessary to re-evaluate this compound's MAO-A inhibitory activity using current standardized protocols.
Serotonin Receptor Binding and Functional Activity
This compound's interaction with serotonin (5-HT) receptors, particularly the 5-HT2A receptor, is crucial to its psychoactive effects.
Table 2: this compound's Affinity and Functional Activity at Serotonin Receptors
| Study | Receptor | Assay Type | Tissue/Cell Line | Radioligand/Method | Ki (nM) | EC50 (nM) | Emax (%) |
| Glennon & Gessner (1979) | 5-HT | Rat Fundus Contraction Assay | Rat stomach fundus strip | Measurement of antagonism of 5-HT induced contraction | pA2 = 5.09 | N/A | N/A |
| Blough et al. (2014) | 5-HT2A | Calcium Mobilization Assay | HEK293, Gα16-CHO, or CHOk1 cells | Measurement of intracellular calcium flux | N/A | >10,000 (racemic) | N/A |
| Blough et al. (2014) | 5-HT2A | Calcium Mobilization Assay | HEK293, Gα16-CHO, or CHOk1 cells | Measurement of intracellular calcium flux | N/A | 1,250 ((+)-enantiomer) | 61 |
Experimental Protocols:
-
Glennon & Gessner (1979) - Rat Fundus Contraction Assay:
-
Principle: This is a classic pharmacological preparation used to assess the affinity of compounds for 5-HT receptors (primarily 5-HT2A) by measuring their ability to antagonize serotonin-induced muscle contraction.
-
Tissue: Strips of the rat stomach fundus were used.
-
Procedure: The tissue was suspended in an organ bath, and the contractile response to serotonin was measured. The ability of this compound to inhibit this contraction was then assessed by adding it to the bath at various concentrations. The pA2 value, a measure of antagonist potency, was calculated from the Schild plot.
-
-
Blough et al. (2014) - 5-HT2A Receptor Calcium Mobilization Assay:
-
Principle: This is a cell-based functional assay that measures the activation of Gq-coupled receptors, such as the 5-HT2A receptor. Agonist binding leads to an increase in intracellular calcium, which is detected using a fluorescent calcium indicator.
-
Cell Lines: Human Embryonic Kidney (HEK293) cells, Chinese Hamster Ovary (CHO-K1) cells, or other suitable cell lines stably expressing the human 5-HT2A receptor and a promiscuous G-protein (like Gα16) are typically used.[5][6]
-
Procedure: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4). The baseline fluorescence is measured, and then the test compound (this compound) is added. The change in fluorescence, indicating an increase in intracellular calcium, is monitored using a fluorometric imaging plate reader. The EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximum effect) are determined from the dose-response curve.
-
Reproducibility and Comparison:
The findings from these two studies, conducted over three decades apart, highlight the evolution of pharmacological techniques. The rat fundus assay provides an integrated response from a native tissue, but it lacks the specificity of modern cell-based assays using cloned human receptors. The pA2 value from the Glennon & Gessner study suggests a relatively low affinity of this compound as a 5-HT receptor antagonist. The data from Blough et al. (2014) provides a more nuanced picture, indicating that racemic this compound is a very weak partial agonist at the human 5-HT2A receptor, with the (+)-enantiomer being significantly more potent. The lack of significant agonist activity for the racemate is broadly consistent with the low antagonist potency observed in the earlier study. To definitively assess reproducibility, a head-to-head comparison of this compound and its enantiomers in both a classical tissue bath preparation and a modern recombinant receptor assay would be ideal.
Monoamine Transporter Activity
This compound's ability to act as a monoamine releasing agent is a key aspect of its stimulant and entactogenic properties.
Table 3: this compound's Activity at Monoamine Transporters
| Study | Transporter | Assay Type | Preparation | Method | EC50 (nM) |
| Blough et al. (2014) | SERT | Monoamine Release Assay | Rat brain synaptosomes | Measurement of radiolabeled monoamine release | 23.2 |
| Blough et al. (2014) | DAT | Monoamine Release Assay | Rat brain synaptosomes | Measurement of radiolabeled monoamine release | 232 |
| Blough et al. (2014) | NET | Monoamine Release Assay | Rat brain synaptosomes | Measurement of radiolabeled monoamine release | 640 |
Experimental Protocols:
-
Blough et al. (2014) - Monoamine Release Assay:
-
Principle: This assay measures the ability of a test compound to induce the release of pre-loaded radiolabeled monoamines from synaptosomes, which are resealed nerve terminals.
-
Preparation: Synaptosomes are prepared from specific brain regions of rats (e.g., striatum for dopamine transporters, hippocampus or cortex for serotonin and norepinephrine transporters) through a process of homogenization and differential centrifugation.[5][6]
-
Procedure: The synaptosomes are incubated with a radiolabeled monoamine (e.g., [³H]serotonin, [³H]dopamine, or [³H]norepinephrine) to allow for its uptake. After washing to remove excess radiolabel, the synaptosomes are exposed to the test compound (this compound). The amount of radioactivity released into the supernatant is then quantified by liquid scintillation counting. The EC50 for release is determined from the dose-response curve.
-
Reproducibility and Comparison:
The data from Blough et al. (2014) clearly indicates that this compound is a potent serotonin releasing agent, with approximately 10-fold selectivity for the serotonin transporter (SERT) over the dopamine transporter (DAT) and even greater selectivity over the norepinephrine transporter (NET). To assess the reproducibility of these findings, it would be valuable to see this activity replicated in other laboratories, potentially using different methodologies such as cell lines stably expressing the human monoamine transporters. Variations in synaptosome preparation and the specific conditions of the release assay could influence the obtained EC50 values.
Conclusion
The published findings on this compound's pharmacology paint a picture of a multifaceted compound with activities as a monoamine oxidase inhibitor, a weak partial agonist at 5-HT2A receptors, and a potent serotonin releasing agent. While the foundational studies provide valuable data, a direct comparison and assessment of reproducibility are complicated by the evolution of experimental techniques over time. The data presented in this guide, along with the detailed methodologies, should serve as a valuable resource for researchers seeking to build upon our current understanding of this compound's complex pharmacological profile and for those designing new experiments to further elucidate its mechanism of action. Future studies employing modern, standardized assays will be crucial for definitively confirming and extending these important historical findings.
References
- 1. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 2. A high-throughput monoamine oxidase inhibition assay using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. Interaction of psychoactive tryptamines with biogenic amine transporters and serotonin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The electronic and serotonin receptor binding affinity properties of N,N-dimethyltryptamine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Etryptamine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Etryptamine. The following procedures are based on safety data for closely related tryptamine compounds and are intended to ensure the safe handling, storage, and disposal of this substance.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be necessary for splash protection. | To prevent eye irritation or serious eye damage from contact with this compound.[2][3] |
| Skin Protection | Wear a chemical-resistant apron and appropriate gloves to prevent skin exposure.[1] Nitrile or neoprene gloves are preferred.[4] For compounding, wear two pairs of chemotherapy-grade gloves.[4][5] | To avoid skin irritation, allergic reactions, and potential absorption through the skin.[2][6] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] In case of brief exposure or low pollution, a respiratory filter device can be used. For intensive or longer exposure, use a respiratory protective device that is independent of circulating air.[7] | To prevent respiratory tract irritation.[2][3] |
| Protective Clothing | Wear a disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[4][5] | To minimize contact with skin and prevent contamination of personal clothing.[6] |
Operational Plan for Handling this compound
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Restrict access to the handling area to authorized personnel only.[5]
-
Prohibit eating, drinking, smoking, and the application of cosmetics in the work area.[5]
2. Handling Procedures:
-
Avoid all personal contact, including inhalation of dust or aerosols.[6]
-
Keep the container tightly closed when not in use.[1]
-
Avoid generating dust.[1][6] If handling a powder, use techniques that minimize dust formation.
-
Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[1][8]
3. Spill Management:
-
Minor Spills:
-
Remove all ignition sources.
-
Clean up spills immediately, observing all personal protective equipment recommendations.[6]
-
Use dry clean-up procedures and avoid generating dust.[6]
-
Absorb with an inert material (e.g., sand, diatomite, acid binders) and place in a suitable, labeled container for waste disposal.[6][7]
-
-
Major Spills:
Disposal Plan
-
Dispose of this compound and any contaminated materials as hazardous waste in accordance with federal, state, and local regulations.[7]
-
Do not dispose of with household garbage or allow it to reach the sewage system.[7]
-
One recommended method for the disposal of controlled substances is to use a proprietary denaturing kit (DOOP kit).[9]
-
Alternatively, mix the substance with an undesirable material like used coffee grounds or cat litter, place it in a sealed container, and dispose of it in the trash.[10][11][12]
Emergency Procedures Workflow
In the event of an emergency involving this compound, follow the structured response outlined below.
Caption: Workflow for this compound Emergency Response.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fr.cpachem.com [fr.cpachem.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. fishersci.com [fishersci.com]
- 9. rdash.nhs.uk [rdash.nhs.uk]
- 10. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 11. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 12. dea.gov [dea.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
